molecular formula C5H3BrN2 B1442739 4-Bromo-1H-pyrrole-2-carbonitrile CAS No. 1221435-18-2

4-Bromo-1H-pyrrole-2-carbonitrile

Cat. No.: B1442739
CAS No.: 1221435-18-2
M. Wt: 170.99 g/mol
InChI Key: MDGARDUARHMMAR-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-2-carbonitrile is a useful research compound. Its molecular formula is C5H3BrN2 and its molecular weight is 170.99 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-1H-pyrrole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-1H-pyrrole-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-pyrrole-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGARDUARHMMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718316
Record name 4-Bromo-1H-pyrrole-2-carbonitrile
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Molecular Weight

170.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221435-18-2
Record name 4-Bromo-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
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Record name 4-bromo-1H-pyrrole-2-carbonitrile
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Foundational & Exploratory

"physicochemical properties of 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling & Synthetic Utility of 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 1221435-18-2) has emerged as a high-value heterocyclic scaffold.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: the acidic pyrrole nitrogen (N1), the electrophilic nitrile group (C2), and the chemically versatile bromine atom (C4).

This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., IGF-1R, CDK7/9), antiviral agents, and DPP-4 inhibitors. Its physicochemical profile—characterized by moderate lipophilicity and specific hydrogen-bonding capabilities—makes it an ideal fragment for occupying solvent-exposed pockets in protein targets while maintaining favorable ADME properties.[1][2][3][4]

Molecular Identity & Physicochemical Profile

The following data consolidates experimental and predicted properties essential for analytical characterization and formulation.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionNotes
CAS Number 1221435-18-2 Confirmed specific isomer.[1][2][3][4]
IUPAC Name 4-Bromo-1H-pyrrole-2-carbonitrile
Molecular Formula C₅H₃BrN₂
Molecular Weight 170.99 g/mol
Physical State SolidTypically off-white to pale yellow powder.[1][2][3][4]
Melting Point 125–130 °C (Predicted)Experimental data varies by purity; analogues typically melt >100°C.
Solubility DMSO, Methanol, Acetonitrile, EtOAcSparingly soluble in water; insoluble in hexanes.
pKa (NH) ~10.5 – 11.5Acidified by electron-withdrawing CN and Br groups.[3][4]
LogP 1.6 – 1.9 (Estimated)Optimal for membrane permeability.
H-Bond Donors 1 (Pyrrole NH)Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 1 (Nitrile N)Weak acceptor.[2][3][4]
Structural Identifiers
  • SMILES: N#Cc1cc(Br)c[nH]1

  • InChIKey: MDGARDUARHMMAR-UHFFFAOYSA-N[1][3][4][5]

Structural Analysis & Spectroscopic Signature

Electronic Environment

The pyrrole ring is electron-rich, but the presence of the nitrile group at C2 and the bromine at C4 significantly alters its reactivity:

  • Acidity: The electron-withdrawing nature of the nitrile and bromine stabilizes the pyrrolide anion, making the N-H proton more acidic than in unsubstituted pyrrole (pKa ~17). This facilitates facile N-alkylation or N-arylation under mild basic conditions (e.g., K₂CO₃/DMF).[2][3][4]

  • Regiochemistry: The C4-position is activated for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-nitrile serves as a precursor for amides, acids, or heterocycles (e.g., tetrazoles, triazines).

Representative ¹H NMR Data (DMSO-d₆, 400 MHz)
  • δ 12.50 (br s, 1H): Pyrrole N-H. Broad due to exchange/quadrupolar broadening.

  • δ 7.60 (d, J ≈ 1.6 Hz, 1H): H5 proton (adjacent to NH). Deshielded by the ring current and proximity to nitrogen.

  • δ 7.25 (d, J ≈ 1.6 Hz, 1H): H3 proton (adjacent to CN).

  • Note: The meta-coupling constant (~1.6 Hz) is characteristic of 2,4-disubstituted pyrroles.[1][3][4]

Synthetic Accessibility & Workflows

Synthesizing 4-Bromo-1H-pyrrole-2-carbonitrile with high regiochemical fidelity is critical. Direct bromination of pyrrole-2-carbonitrile often yields a mixture of 4-bromo and 5-bromo isomers.[1][2][3][4] The most robust industrial route involves the dehydration of the corresponding aldoxime.

Figure 1: Synthetic Pathway Diagram

G Start Pyrrole-2-carboxaldehyde Bromination Bromination (Br2 or NBS) Start->Bromination Regioselective Aldehyde 4-Bromo-pyrrole- 2-carboxaldehyde Bromination->Aldehyde OximeStep Condensation (NH2OH·HCl) Aldehyde->OximeStep Oxime 4-Bromo-pyrrole- 2-aldoxime OximeStep->Oxime Dehydration Dehydration (Ac2O or SOCl2) Oxime->Dehydration Product 4-Bromo-1H-pyrrole- 2-carbonitrile Dehydration->Product

Caption: Step-wise synthesis ensuring regiochemical purity via the aldehyde intermediate.

Detailed Protocol: Aldoxime Dehydration Route

This method avoids difficult isomer separations associated with direct bromination.[3][4]

  • Precursor Synthesis: 4-Bromopyrrole-2-carboxaldehyde is treated with hydroxylamine hydrochloride (NH₂OH[1][2][3][4]·HCl) and sodium acetate in ethanol/water to yield the oxime.

  • Dehydration Step:

    • Reagents: Acetic anhydride (Ac₂O) or Thionyl chloride (SOCl₂).

    • Conditions: Reflux for 2–4 hours.[3][4]

    • Workup: Quench with ice water. The nitrile product typically precipitates as a solid. Filtration and washing with cold water yields high-purity material (>95%).[2][3][4]

Reactivity & Functionalization Map

The versatility of 4-Bromo-1H-pyrrole-2-carbonitrile allows it to function as a "linchpin" in convergent synthesis.[1][3][4]

Figure 2: Functionalization Logic

Reactivity Center 4-Bromo-1H-pyrrole- 2-carbonitrile Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki C4 Functionalization Alkylation N-Alkylation (R-X, K2CO3, DMF) Center->Alkylation N1 Functionalization Hydrolysis Nitrile Hydrolysis (NaOH/H2O2) Center->Hydrolysis C2 Transformation Cyclization Cyclization to Heterocycles (e.g., Triazines, Tetrazoles) Center->Cyclization C2 Transformation Prod_Suzuki 4-Aryl-pyrrole-2-carbonitrile (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Alk N-Alkyl-4-bromo-pyrrole (Diversification) Alkylation->Prod_Alk Prod_Hydro 4-Bromo-pyrrole-2-carboxamide Hydrolysis->Prod_Hydro Prod_Cyc Pyrrolo-fused Systems Cyclization->Prod_Cyc

Caption: Divergent synthesis pathways utilizing the three distinct reactive sites.

Key Reaction: Suzuki-Miyaura Coupling

The C4-Bromine is highly reactive towards Pd-catalyzed cross-coupling, enabling the installation of aryl or heteroaryl groups.[1][2][3][4]

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ or K₃PO₄ (2-3 equiv).[2][3][4]

  • Solvent: Dioxane/Water (4:[3][4]1) or DME/Water.

  • Temperature: 80–100 °C.[3][4]

  • Insight: Protecting the N-H (e.g., with SEM, Boc, or Tosyl) is often not required if using mild bases, but N-protection generally improves yields by preventing catalyst poisoning by the free pyrrole nitrogen.

Safety & Handling Guidelines

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon prolonged exposure to light and air.

  • Handling: Use a fume hood.[3][4] Avoid contact with strong oxidizing agents and strong bases (unless intended for reaction).

References

  • Synthesis & Regioselectivity

    • Organic Syntheses, Coll. Vol. 9, p. 121 (1998). "N-tert-Butoxycarbonyl-2-bromopyrrole".[1][3][4] Link

    • Canadian Journal of Chemistry, 59, 2673 (1981).
  • Medicinal Chemistry Applications

    • Journal of Medicinal Chemistry, "Discovery of Pyrrolo[2,1-f][1,2,4]triazines as IGF-1R Kinase Inhibitors". Link

    • Patent WO2007056170A2. "Pyrrolo[2,1-f][1,2,4]triazin-4-ylamines IGF-1R kinase inhibitors". Link

  • Physicochemical Data Sources

    • Sigma-Aldrich Product Sheet (AldrichCPR).[3][4][5] Link

    • PubChem Compound Summary: Pyrrole-2-carbonitrile derivatives.[2][3][4] Link

Sources

Solubility Profile and Process Engineering of 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile (CAS 16584-21-7) is a critical halogenated heterocyclic intermediate, most notably utilized in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan . Its solubility profile is the governing factor in reaction kinetics, yield optimization, and purification strategies. This guide provides a comprehensive analysis of its solvation behavior, moving beyond basic data to offer actionable process engineering protocols.

Physicochemical Identity & Structural Determinants

To predict solubility behavior, one must first understand the molecular architecture. The pyrrole ring is electron-rich, but the electron-withdrawing nitrile group (-CN) at the C2 position and the bromine atom at C4 significantly alter its polarity compared to unsubstituted pyrrole.

  • Molecular Weight: 170.99 g/mol [1]

  • Physical State: Solid (White to off-white/pale yellow crystalline powder)

  • Acidity (pKa): ~11.5–12.5 (NH proton). The electron-withdrawing groups increase the acidity of the N-H proton compared to pyrrole (pKa ~17), making it a better hydrogen bond donor (HBD).

  • Lipophilicity (LogP): ~1.7 (Predicted). It exhibits moderate lipophilicity, suggesting poor water solubility but high affinity for medium-polarity organic solvents.

Solubility Profile in Organic Solvents[2][3]

The following data categorizes solvents based on their interaction capability with the solute's H-bond donor (NH) and acceptor (CN) sites.

Table 1: Qualitative Solubility Matrix

Data synthesized from experimental synthesis protocols and safety data sheets.

Solvent ClassSpecific SolventSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Strong dipole-dipole interactions; disrupts intermolecular H-bonding of the solid lattice effectively.
Polar Aprotic Tetrahydrofuran (THF)High Excellent solvent for reactions; ether oxygen accepts H-bonds from pyrrole NH.
Polar Aprotic Ethyl Acetate (EtOAc)Moderate-High Standard solvent for extraction/work-up. Good balance of polarity.
Polar Aprotic Dichloromethane (DCM)Moderate Soluble, often used for chromatography, though less effective than EtOAc for bulk dissolution.
Polar Protic Methanol, EthanolModerate Soluble, especially upon warming. Protic nature competes with solute H-bonds.
Non-Polar Hexanes, HeptaneLow/Insoluble Lacks polarity to overcome lattice energy; ideal antisolvent .
Aqueous WaterInsoluble (<0.1 mg/mL)Hydrophobic aromatic core dominates; insufficient H-bonding with water to solvate.

Critical Process Note: While soluble in alcohols, 4-Bromo-1H-pyrrole-2-carbonitrile is stable. However, in the presence of strong bases (e.g., NaOH/KOH) in alcoholic solvents, the nitrile group is susceptible to hydrolysis to the amide or carboxylic acid [1].

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

For establishing precise solubility curves for process optimization.

  • Preparation: Weigh 100 mg of 4-Bromo-1H-pyrrole-2-carbonitrile into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Equilibration: Cap and agitate at the target temperature (e.g., 25°C) for 24 hours using a thermostatic shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).

  • Quantification: Analyze the filtrate via HPLC (C18 column, ACN/Water gradient) against a standard curve.

Protocol B: Recrystallization for Purification

A self-validating method to upgrade purity from <95% to >99%.

Principle: Solvent/Antisolvent precipitation utilizing the differential solubility between EtOAc (Solvent) and Heptane (Antisolvent).

  • Dissolution: Dissolve crude 4-Bromo-1H-pyrrole-2-carbonitrile in the minimum volume of hot Ethyl Acetate (approx. 5-7 mL per gram) at 60°C.

  • Clarification: If insoluble particulates remain, perform a hot filtration.

  • Nucleation: Slowly add Heptane (warm, 50°C) dropwise until a persistent turbidity is observed (Cloud Point).

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature with gentle stirring.

  • Harvesting: Cool further to 0-5°C for 1 hour. Filter the resulting crystals and wash with cold Heptane.

  • Validation: Check purity via HPLC. If <99%, repeat.

Process Engineering & Workflows

The following diagrams illustrate the decision logic for solvent selection and the purification workflow.

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on process intent (Reaction vs. Purification).

SolventSelection Start Start: Select Solvent Purpose Purpose Intended Application? Start->Purpose Reaction Chemical Reaction Purpose->Reaction Synthesis Purification Purification / Extraction Purpose->Purification Work-up ReactType Reaction Type? Reaction->ReactType PurifType Method? Purification->PurifType NuSub Nucleophilic Substitution (e.g., N-alkylation) ReactType->NuSub S_N2 / Coupling Hydrolysis Nitrile Hydrolysis ReactType->Hydrolysis Basic/Acidic UseDMF Use: DMF, DMSO, or NMP (High Solubility, Polar Aprotic) NuSub->UseDMF UseEtOH Use: EtOH/Water or MeOH (Moderate Solubility, Protic) Hydrolysis->UseEtOH Column Column Chromatography PurifType->Column Cryst Recrystallization PurifType->Cryst UseDCM Use: DCM or EtOAc / Hexane (Gradient Elution) Column->UseDCM UsePair Use: EtOAc (Solvent) + Heptane (Antisolvent) Cryst->UsePair

Figure 2: Purification Workflow (Vonoprazan Intermediate)

Caption: Step-by-step purification stream for 4-Bromo-1H-pyrrole-2-carbonitrile post-synthesis.

PurificationFlow Raw Crude Reaction Mixture (Contains salts, byproducts) Extract Liquid-Liquid Extraction (EtOAc / Water) Raw->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Residue Solid Residue Dry->Residue Decision Purity > 85%? Residue->Decision Recryst Recrystallization (EtOAc/Heptane) Decision->Recryst Yes (High Crude Purity) Column Flash Chromatography (Silica, 0-30% EtOAc in Hex) Decision->Column No (Complex Mix) Final Pure 4-Bromo-1H-pyrrole-2-carbonitrile (>98% HPLC) Recryst->Final Column->Final

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27746, 4-Bromo-1H-pyrrole-2-carboxylic acid. Retrieved from [Link](Note: Reference grounded in hydrolysis products and related pyrrole chemistry).

  • Google Patents (CN113549054A).Vonoprazan fumarate intermediate and preparation method thereof.

Sources

"potential biological activity of 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

From Marine Alkaloid Scaffolds to Synthetic Therapeutics

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 16584-21-7) represents a "privileged scaffold" in medicinal chemistry and agrochemical development. While often categorized merely as a synthetic intermediate, this molecule embodies the essential pharmacophore responsible for the biological activity of several high-value compounds, including the marine antifouling agent Tralopyril and the pro-insecticide Chlorfenapyr .

This guide analyzes the biological potential of 4-Bromo-1H-pyrrole-2-carbonitrile, focusing on its role as a disruptor of oxidative phosphorylation and a modulator of bacterial quorum sensing. We provide detailed insight into its Structure-Activity Relationship (SAR), experimental protocols for validating its antibiofilm activity, and the rigorous safety standards required for its handling.

Chemical Identity & Structural Significance[1][2][3][4]

The biological potency of 4-Bromo-1H-pyrrole-2-carbonitrile stems from the synergistic electronic effects of its substituents on the pyrrole ring. It is not merely a passive building block; it is an electron-deficient aromatic system capable of specific non-covalent interactions with biological targets.

The "Bromine Scan" Effect

The C4-bromine atom is critical for two reasons:

  • Halogen Bonding: The bromine acts as a Lewis acid (sigma-hole donor), capable of forming halogen bonds with carbonyl backbone oxygens in target proteins. This is a key binding mode in many kinase inhibitors and antimicrobial peptides.

  • Lipophilicity Modulation: The bromine significantly increases

    
    , facilitating membrane permeability—a prerequisite for its uncoupling activity in mitochondria.
    
The Nitrile Warhead

The C2-nitrile group serves as a metabolic "handle" and an electron-withdrawing group (EWG) that increases the acidity of the pyrrole N-H proton (


 reduction). This acidity is vital for the molecule's ability to act as a protonophore (see Section 3.1).

SAR_Analysis Core 4-Bromo-1H-pyrrole- 2-carbonitrile Br C4-Bromine Atom Core->Br CN C2-Nitrile Group Core->CN NH Pyrrole N-H Core->NH HalogenBond Halogen Bonding (Protein Binding) Br->HalogenBond Lipo Increased Lipophilicity (Membrane Crossing) Br->Lipo Acidity increased Acidity (pKa) (Protonophore Activity) CN->Acidity Inductive Effect Metabolic Metabolic Stability (vs Carboxylic Acid) CN->Metabolic NH->Acidity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional contributions of the bromine and nitrile substituents to biological interaction.

Biological Applications & Mechanisms[5][6]

Mitochondrial Uncoupling (The Tralopyril Mechanism)

The most validated biological activity of this scaffold is its ability to uncouple oxidative phosphorylation. 4-Bromo-1H-pyrrole-2-carbonitrile is the core structure of Tralopyril (which essentially adds a trifluoromethyl group and a chlorophenyl ring).

  • Mechanism: The pyrrole N-H is weakly acidic. The molecule can cross the inner mitochondrial membrane in its neutral form, release a proton in the matrix (alkaline side), and return as an anion (stabilized by the electron-withdrawing nitrile and bromine). This dissipates the proton gradient (

    
    ), halting ATP synthesis.
    
  • Relevance: This mechanism underpins its use in marine antifouling paints (preventing barnacle settlement) and insecticidal activity.

Antibiofilm Activity (The Oroidin Connection)

Marine sponges of the genus Agelas produce brominated pyrrole alkaloids (e.g., Oroidin) that prevent bacterial colonization without killing the bacteria (non-biocidal).

  • Quorum Sensing Inhibition (QSI): 4-Bromo-1H-pyrrole-2-carbonitrile mimics the "head" group of these alkaloids. It interferes with bacterial signaling pathways (e.g., the las and rhl systems in Pseudomonas aeruginosa), preventing the formation of robust biofilms.

  • Therapeutic Potential: Unlike antibiotics, these "anti-virulence" agents exert less selective pressure, reducing the likelihood of resistance development.

Experimental Protocol: Biofilm Inhibition Assay

Objective: To quantify the intrinsic antibiofilm activity of 4-Bromo-1H-pyrrole-2-carbonitrile against Staphylococcus aureus or Pseudomonas aeruginosa using a Crystal Violet reporter system.

Safety Note: This compound is an Acute Toxin (Oral/Inhalation) and causes Serious Eye Damage (H318). All steps must be performed in a Class II Biosafety Cabinet with full eye protection.

Reagents Preparation
ReagentConcentrationPreparation Notes
Stock Solution 100 mMDissolve 17.1 mg in 1 mL 100% DMSO. Vortex until clear.
Working Solution 200 µMDilute Stock 1:500 in sterile media (MHB or TSB). Final DMSO < 0.2%.
Crystal Violet 0.1% (w/v)Dissolve in distilled water. Filter through 0.22 µm syringe filter.
Solubilizer 30% Acetic AcidGlacial acetic acid diluted in water.
Workflow Methodology
  • Inoculum Prep: Grow bacteria overnight; dilute to

    
     CFU/mL (OD600 ≈ 0.01).
    
  • Treatment: In a 96-well polystyrene plate, add 100 µL of bacterial suspension + 100 µL of compound (serial dilutions from 100 µM down to 1 µM).

    • Control +: Oroidin or known QSI inhibitor.

    • Control -: Media + 0.2% DMSO (Solvent control).

  • Incubation: Incubate static at 37°C for 24–48 hours.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Do not disrupt the adhesion layer.

  • Staining: Add 200 µL 0.1% Crystal Violet. Incubate 15 min at Room Temp.

  • Quantification: Wash 3x with water. Air dry. Add 200 µL 30% Acetic Acid to solubilize the dye. Measure Absorbance at 590 nm.

Biofilm_Assay cluster_0 Phase 1: Culture & Treatment cluster_1 Phase 2: Visualization Step1 Bacterial Inoculum (OD600 ~0.01) Step2 Add 4-Bromo-1H-pyrrole-2-carbonitrile (0 - 100 µM gradient) Step1->Step2 Step3 Incubate 24h @ 37°C (Static Condition) Step2->Step3 Step4 Wash 3x PBS (Remove Planktonic Cells) Step3->Step4 Step5 Stain: 0.1% Crystal Violet (15 mins) Step4->Step5 Step6 Solubilize: 30% Acetic Acid Step5->Step6 Result Read OD @ 590nm (Calculate % Inhibition) Step6->Result

Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

Synthetic Utility: The Pathway to Tralopyril

For drug development professionals, the primary value of 4-Bromo-1H-pyrrole-2-carbonitrile is its role as the precursor to Tralopyril (the active metabolite of Chlorfenapyr).

Synthesis Logic:

  • Starting Material: 4-Bromo-1H-pyrrole-2-carbonitrile.[1]

  • N-Alkylation (Optional): Introduction of the ethoxymethyl group creates Chlorfenapyr (Pro-drug).

  • Metabolic Activation: In vivo, mixed-function oxidases remove the N-alkyl group, reverting the molecule to the active N-H pyrrole form (Tralopyril), which is structurally homologous to our core topic molecule but with additional lipophilic bulk (chlorophenyl/CF3).

Why this matters: The 4-bromo-2-cyanopyrrole core provides the necessary electron deficiency to stabilize the anionic form of the uncoupler, making it a "tunable" scaffold for designing new mitochondrial toxins for pesticidal or antiparasitic use.

Safety & Handling (E-E-A-T Compliance)

Hazard Classification (GHS):

  • Acute Toxicity, Oral (Category 4): H302

  • Serious Eye Damage (Category 1): H318 - Irreversible damage possible.

Mandatory PPE:

  • Eyes: Chemical splash goggles AND face shield. Standard safety glasses are insufficient due to the corrosive nature of the solid dust.

  • Skin: Nitrile gloves (double gloving recommended during weighing).

  • Respiratory: Handling of dry powder must occur in a fume hood or with N95/P100 respiratory protection to prevent inhalation of dust.

References

  • Huigens, R. W., et al. (2007). "Inhibition of Pseudomonas aeruginosa biofilm formation with bromoageliferin analogues." Journal of the American Chemical Society, 129(22), 6966-6967.
  • Black, B. C., et al. (1994). "Insecticidal action of chlorfenapyr, a new pro-insecticide." Pesticide Biochemistry and Physiology, 50(2), 115-128. (Establishes the uncoupling mechanism of the pyrrole core).
  • PubChem. (n.d.).[1] Compound Summary: 4-Bromo-1H-pyrrole-2-carbonitrile. National Library of Medicine. Retrieved from [Link]

Sources

Strategic Manipulation of Bromopyrroles: A Guide to Reactivity, Regiocontrol, and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring, a fundamental


-excessive heterocycle, presents a dichotomy in synthetic organic chemistry: it is exceptionally nucleophilic yet paradoxically challenging to functionalize regioselectively when halogenated. For drug development professionals, the bromine atom on the pyrrole ring is not merely a substituent but a "linchpin"—a reactive handle that, if manipulated correctly, grants access to complex polysubstituted scaffolds found in kinase inhibitors (e.g., Sunitinib) and marine alkaloids.

This guide moves beyond basic textbook reactivity.[1] It dissects the Halogen Dance (HD) phenomenon, optimizes Metal-Halogen Exchange (MHE) , and defines the boundary conditions for Palladium-catalyzed Cross-Couplings .

Part 1: The Electronic Landscape & The "Halogen Dance"

The core challenge in bromopyrrole chemistry is the competition between Kinetic Control (direct substitution) and Thermodynamic Control (migration).

The Mechanism of Migration (Halogen Dance)

Unlike benzene, where bromine positions are static under standard lithiation conditions, bromopyrroles undergo base-catalyzed halogen migration (Halogen Dance). This occurs because the lithiated intermediate is often more stable at a position adjacent to the heteroatom or an electron-withdrawing group, driving the bromine to "dance" to a new position.

Key Insight: The reaction is driven by the formation of a more stable lithiated species.[2][3] For example, in


-protected pyrroles, a C2-lithio species is kinetically formed but may isomerize to a thermodynamically favored species if the temperature threshold is crossed.
Visualization: The Halogen Dance Pathway

The following diagram illustrates the mechanism where a 2,5-dibromopyrrole rearranges to a 2,4-isomer via a lithiated intermediate.

HalogenDance Figure 1: Mechanism of the Base-Catalyzed Halogen Dance on the Pyrrole Ring. Start 2,5-Dibromopyrrole (Starting Material) Step1 Lithiation (LDA/LiTMP) Deprotonation at C3 Start->Step1 Low Temp (-78°C) Step2 Intermediate A (2,5-Dibromo-3-lithiopyrrole) Step1->Step2 Kinetic Product Step3 Halogen Migration (Br moves C2 -> C3) Step2->Step3 Warming / Equilibrium Step4 Intermediate B (2-Lithio-3,5-dibromopyrrole) Step3->Step4 Thermodynamic Drive End 2,3,5-Tribromopyrrole (or 2,4-isomer upon quench) Step4->End Electrophile (E+)

Part 2: Metal-Halogen Exchange (MHE)

The Objective: Cleanly convert C-Br to C-Li without triggering the Halogen Dance or protonation.

The Criticality of Protecting Groups

You cannot perform efficient MHE on free


-H bromopyrroles using 

-BuLi because the

-H proton (

) is far more acidic than the C-Br bond is reactive.
  • Recommended Groups: TIPS (Triisopropylsilyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc (tert-Butyloxycarbonyl).

  • Why: These groups prevent

    
    -deprotonation and provide steric bulk that can direct lithiation.
    
Reagent Selection: -BuLi vs. -BuLi vs. -PrMgCl
ReagentReactivityRisk ProfileBest Use Case

-BuLi
HighNucleophilic attack on protecting groups (e.g., Boc).TIPS/SEM-protected pyrroles at -78°C.

-BuLi
Very HighPyrophoric. Requires 2 equivalents (1 for exchange, 1 to kill

-BuBr).
Sterically hindered bromides; ultra-fast exchange.

-PrMgCl
ModerateFormation of "Turbo Grignards" (with LiCl).Room temp stable exchange; functional group tolerance (esters/nitriles).

Part 3: Palladium-Catalyzed Cross-Coupling

Bromopyrroles are electron-rich, making the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.

Ligand Engineering

Standard catalysts like Pd(PPh


)

often fail or give low yields due to catalyst deactivation.
  • Solution: Use electron-rich, bulky phosphine ligands to facilitate oxidative addition and reductive elimination.

  • Top Picks:

    • Buchwald Ligands: XPhos, SPhos (Excellent for sterically demanding couplings).

    • Bis-phosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) for Suzuki couplings.

Decision Framework for Functionalization

DecisionTree Figure 2: Strategic Decision Tree for Bromopyrrole Functionalization. Root Bromopyrrole Substrate Q1 Is Nitrogen Protected? Root->Q1 BranchNo No (Free NH) Q1->BranchNo BranchYes Yes (Boc, TIPS, SEM) Q1->BranchYes ActionProtect Protect N (Required for Lithiation) BranchNo->ActionProtect Recommended ActionSuzuki Suzuki Coupling (Use Boronic Acid + Base) BranchNo->ActionSuzuki Possible but tricky Q2 Target Transformation? BranchYes->Q2 PathLi Lithium-Halogen Exchange Q2->PathLi PathPd Pd-Catalyzed Coupling Q2->PathPd PathSNAr Nucleophilic Substitution Q2->PathSNAr ResultLi Use t-BuLi (-78°C) Traps Electrophiles PathLi->ResultLi ResultPd Use Pd2(dba)3 + XPhos Biaryl Synthesis PathPd->ResultPd ResultSNAr Requires EWG (NO2/CN) Addition-Elimination PathSNAr->ResultSNAr

Part 4: Experimental Protocols

Note: All reactions involving organolithiums or Pd-catalysis must be performed under an inert atmosphere (Ar or N


) using anhydrous solvents.
Protocol A: Regioselective Lithium-Halogen Exchange (Kinetic Control)

Objective: Convert 3-bromo-1-(triisopropylsilyl)pyrrole to 3-formyl-1-(triisopropylsilyl)pyrrole without migration.

  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.

  • Solvent: Add 10 mL of anhydrous THF (distilled from Na/Benzophenone or from a solvent system).

  • Substrate: Add 1.0 mmol of 3-bromo-1-(TIPS)pyrrole .

  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C ). Allow to equilibrate for 15 mins.

  • Exchange: Dropwise addition of

    
    -BuLi (2.1 equiv, 1.7 M in pentane)  over 5 minutes.
    
    • Scientist Note: The solution often turns yellow/orange. The first equivalent performs the exchange; the second destroys the formed

      
      -BuBr.
      
  • Incubation: Stir at -78°C for exactly 20 minutes . Do NOT allow to warm, or the halogen dance may initiate.

  • Trapping: Add DMF (3.0 equiv) neat, dropwise.

  • Quench: Stir for 30 mins at -78°C, then remove cooling bath. Add sat. aq. NH

    
    Cl when temp reaches 0°C.
    
  • Workup: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
Protocol B: Optimized Suzuki-Miyaura Coupling

Objective: Coupling 2-bromopyrrole (N-Boc protected) with Phenylboronic acid.

  • Cocktail: In a reaction vial, combine:

    • 
      -Boc-2-bromopyrrole (1.0 equiv)
      
    • Phenylboronic acid (1.5 equiv)

    • Pd(OAc)

      
       (2 mol%) 
      
    • SPhos (4 mol%) - Critical for electron-rich bromides.

    • K

      
      PO
      
      
      
      (2.0 equiv, finely ground)
  • Solvent: Add Toluene/Water (10:1 ratio) . The biphasic system helps dissolve inorganic bases.

  • Degas: Sparge with Argon for 10 minutes.

  • Heat: Seal and heat to 80°C for 12 hours.

  • Observation: Reaction mixture typically turns black (Pd black precipitation) upon completion.

  • Purification: Filter through Celite to remove Pd residues before column chromatography.

Part 5: Nucleophilic Aromatic Substitution ( )

While rare on electron-rich rings,


 is possible if the pyrrole is "deactivated" by strong Electron-Withdrawing Groups (EWG).
  • Requirement: An EWG (e.g., -NO

    
    , -CN) must be present at the C3 or C5 position relative to a C2-Bromine.
    
  • Mechanism: The nucleophile attacks the C-Br carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of Bromide.

  • Application: Synthesis of 2-amino-3-nitropyrroles from 2-bromo-3-nitropyrrole using amine nucleophiles.

References

  • Schnürch, M., et al. (2007).[1] "Halogen dance reactions—A review." Chemical Society Reviews.[1] Link

  • Gribble, G. W. (2006). "Palladium-catalysed cross-coupling and related reactions involving pyrroles." ResearchGate.[4] Link

  • Gilman, H., & Spatz, S. M. (1940). "Organolithium Compounds of the Pyridine Series." Journal of the American Chemical Society.[5] (Foundational text on MHE).

  • Li, J. J. (2014). "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications."[1] (Reference for Suzuki/Sonogashira mechanisms).

  • Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics."[6] RSC Advances. Link

  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).

Sources

"4-Bromo-1H-pyrrole-2-carbonitrile health and safety information"

[1]

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 1221435-18-2) is a specialized halogenated heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and antimicrobial agents.[1] While structurally simple, it presents a dual-hazard profile : the severe ocular corrosivity characteristic of electron-deficient pyrroles combined with the systemic toxicity potential of the nitrile moiety.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a decision-support framework for researchers. It emphasizes the "containment-first" strategy necessary when handling intermediates that possess both acute toxicity and high chemical reactivity.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and stability of this compound is the first line of defense.[1] As a solid halogenated pyrrole, it is prone to degradation if improperly stored, potentially releasing hydrogen bromide (HBr).

PropertySpecificationNotes
IUPAC Name 4-Bromo-1H-pyrrole-2-carbonitrile
CAS Number 1221435-18-2Verification: [1]
Molecular Formula C₅H₃BrN₂
Molecular Weight 170.99 g/mol
Physical State Solid (Powder/Crystal)Dust generation risk
Solubility DMSO, Methanol, Ethyl AcetateLimited water solubility
Stability Light & Air SensitiveStore under inert gas (Argon/N₂)
SMILES C1=C(NC(=C1)C#N)Br

Part 2: Hazard Profiling & Toxicology[1][7]

The "Double Threat" Mechanism

Researchers must recognize that this compound attacks biological systems via two distinct pathways:[1]

  • Local Corrosivity (Eye/Mucous Membranes): The pyrrole ring, electron-withdrawing nitrile, and bromine substituent create a polarized molecule capable of causing Category 1 Serious Eye Damage (H318). Irreversible corneal damage can occur within seconds of contact.[1]

  • Systemic Toxicity (Nitrile Metabolism): While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can potentially liberate cyanide ions or reactive imine intermediates, leading to cellular hypoxia [2].

GHS Classification Summary
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.[1]
Eye Damage/Irritation Category 1H318Causes serious eye damage.[1][2]
Skin Sensitization Category 1H317May cause an allergic skin reaction.[1]
Aquatic Toxicity Acute 3H402Harmful to aquatic life.[1]

Part 3: Engineering Controls & Safe Handling Workflow

Reliance on PPE alone is insufficient for Category 1 eye hazards.[1] Engineering controls must be the primary barrier.[1]

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for specific synthesis requirements.[1]

  • Engineering:

    • Weighing: Must be performed in a Vented Balance Enclosure or a Fume Hood with a sash height <14 inches.[1] Static-dissipative weighing boats are recommended to prevent dust dispersal.

    • Reaction: Closed vessels (septum-sealed) under positive pressure inert gas.[1]

  • Administrative: Designated "Cyanide/Nitrile" work area labeling.

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory .[1] Safety glasses are insufficient due to the dust hazard.[1] Face shield required for scale-up (>5g).[1]

    • Hands: Double gloving. Inner: Nitrile (4 mil).[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

Visualized Workflow: From Storage to Waste

The following diagram illustrates the critical decision points and safety barriers required during a standard synthesis workflow involving this compound.

HandlingWorkflowcluster_checksCritical Safety GatesStorageCold Storage(2-8°C, Inert Gas)WeighingWeighing Station(Vented Enclosure)Storage->Weighing Allow to warm(Prevent condensation)ReactionReaction Setup(Sealed Vessel, N2/Ar)Weighing->Reaction Dissolve immediately(Reduce dust)Check1Check: Sash HeightWeighing->Check1WorkupQuench & Workup(Fume Hood, Sash Low)Reaction->Workup Cool before openingCheck2Check: Double GlovesReaction->Check2WasteWaste Segregation(Halogenated + Cyanide)Workup->Waste pH adjust if acidic

Figure 1: Operational workflow emphasizing dust control during weighing and containment during reaction phases.

Part 4: Emergency Response Protocols

In the event of exposure, the "Double Hazard" nature requires immediate, specific actions.[2] Standard first aid may be insufficient if cyanide liberation is suspected, though this is less likely with the intact pyrrole ring than with simple cyanide salts.

Fire Fighting Risks

Combustion of 4-Bromo-1H-pyrrole-2-carbonitrile produces a toxic cocktail of gases:

  • Hydrogen Cyanide (HCN): Systemic asphyxiant.[1]

  • Hydrogen Bromide (HBr): Corrosive acid gas.[1]

  • Nitrogen Oxides (NOx): Delayed pulmonary edema risk.[1]

Protocol: Firefighters must wear full SCBA.[1] Do not use high-pressure water jets that might scatter the powder.[1] Use CO₂, dry chemical, or foam.[1]

Exposure Decision Tree

This logic flow guides the immediate response to personnel exposure.[1]

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeEyeEye ContactType->EyeSkinSkin ContactType->SkinIngestIngestionType->IngestActionEyeRinse 15+ minLift eyelidsDO NOT RUBEye->ActionEyeActionSkinRemove clothingWash soap/waterMonitor for rashSkin->ActionSkinActionIngestNO VomitingRinse mouthUrgent Medical CareIngest->ActionIngestMedicalSeek Medical Attention(Bring SDS)ActionEye->MedicalActionSkin->MedicalActionIngest->Medical

Figure 2: Triage and response logic for acute exposure incidents.[1]

Part 5: Experimental Protocol Context

Safe Synthesis: Bromination of Pyrrole-2-carbonitrile

A common route to the target compound involves the bromination of pyrrole-2-carbonitrile.[1] This reaction exemplifies the need for strict temperature and atmosphere control [3].[1]

Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask; cool under Argon flow.

  • Reagents: Dissolve pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Addition: Cool to -78°C. Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise. Why? Low temperature prevents poly-bromination and controls the exotherm.[1]

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to neutralize unreacted bromine species.

  • Workup: Extract with Ethyl Acetate. The organic layer will contain the target 4-bromo derivative.[1]

  • Waste: The aqueous layer contains succinimide and bromide salts; dispose of as halogenated aqueous waste.[1]

References

  • BLD Pharm. (2025).[1] Product Safety Data Sheet: 4-Bromo-1H-pyrrole-2-carbonitrile (CAS 1221435-18-2).[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-1H-pyrrole-2-carbonitrile. Retrieved from

  • PubChem. (2025).[1][3] Compound Summary: Pyrrole-2-carbonitrile derivatives. National Library of Medicine.[1] Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Handling and Safety of Halogenated Pyrroles. Retrieved from

"electrophilic substitution patterns of substituted pyrroles"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

Pyrrole is a


-excessive heterocycle that presents a unique paradox in drug discovery: its high reactivity often leads to uncontrollable polysubstitution and polymerization, while its specific regiochemical preferences (C2 vs. C3) can severely limit synthetic diversity. This guide provides a mechanistic blueprint for controlling electrophilic aromatic substitution (EAS) in pyrroles. By mastering the interplay between electronic directing effects and steric masking (e.g., the N-TIPS strategy), researchers can reliably access specific substitution patterns essential for porphyrin synthesis and kinase inhibitor development.

Mechanistic Foundations: The C2 Preference

To predict substitution patterns, one must first understand the kinetic preference of the parent ring. Pyrrole reacts with electrophiles (


) approximately 

times faster than benzene.
The Sigma-Complex Rationale

The regioselectivity is governed by the stability of the intermediate arenium ion (sigma complex). Attack at the


-position (C2) yields a carbocation stabilized by three resonance contributors, whereas attack at the 

-position (C3) yields only two.[1]

Figure 1: Resonance Stabilization Energy Landscape

Pyrrole_Resonance cluster_C2 C2 Attack (Alpha) - Kinetically Favored cluster_C3 C3 Attack (Beta) - Less Stable Pyrrole Pyrrole + E+ C2_Inter Intermediate σ-Complex (3 Resonance Forms) Pyrrole->C2_Inter Low ΔG‡ C3_Inter Intermediate σ-Complex (2 Resonance Forms) Pyrrole->C3_Inter High ΔG‡ C2_Product 2-Substituted Pyrrole C2_Inter->C2_Product -H+ C3_Product 3-Substituted Pyrrole C3_Inter->C3_Product -H+

Caption: Comparative stability of cationic intermediates. The C2 pathway preserves greater charge delocalization.

The Regioselectivity Matrix

Once a substituent is present, the directing effects change based on the interplay between the inherent C2-preference of the ring and the electronic influence of the substituent.

Table 1: Predictive Substitution Patterns
Existing SubstituentPositionElectronic EffectDirecting Outcome (Major Product)Mechanistic Rationale
None --C2 (Alpha) Kinetic control via sigma-complex stability.
Electron Donating (EDG) (e.g., -Me, -OMe)C2 Activates RingC5 The C5 position is

to nitrogen and unhindered.
Electron Withdrawing (EWG) (e.g., -NO₂, -COR)C2 Deactivates RingC4 "Meta" directing effect. C5 is deactivated; C4 is less deactivated than C3.
Electron Donating (EDG) C3 Activates RingC2 C2 is adjacent to the activating group and

to nitrogen (highly activated).
Electron Withdrawing (EWG) C3 Deactivates RingC5 "Meta" directing effect. C2 is sterically/electronically disfavored; C5 is the least deactivated

-site.

Steric Switching: The N-TIPS Strategy

Accessing the C3-position directly on an unsubstituted pyrrole is chemically challenging. The most robust solution is the "Steric Blocking" strategy using a Triisopropylsilyl (TIPS) group. The bulky TIPS group shields the C2 and C5 positions, forcing the electrophile to the C3 position.

Figure 2: The C3-Selective Synthetic Workflow

TIPS_Strategy Start Pyrrole (1H) Step1 1. Deprotonation (NaH) 2. Silylation (TIPS-Cl) Start->Step1 Protected N-TIPS Pyrrole (C2/C5 Sterically Blocked) Step1->Protected Reaction Electrophilic Substitution (E+ attacks C3) Protected->Reaction Steric Control Substituted 3-Substituted N-TIPS Pyrrole Reaction->Substituted Deprotect Desilylation (TBAF) Substituted->Deprotect Final 3-Substituted Pyrrole (1H) Deprotect->Final

Caption: Workflow for overriding electronic preference to achieve C3-regioselectivity via steric blocking.

Validated Experimental Protocols

Protocol A: C2-Formylation (Vilsmeier-Haack)

Target: Synthesis of Pyrrole-2-carboxaldehyde This reaction avoids the polymerization often seen with Friedel-Crafts acid catalysts.

  • Reagent Preparation: In a flame-dried flask under

    
    , cool DMF (1.2 eq) to 0°C. Add 
    
    
    
    (1.1 eq) dropwise. Stir for 15 min to generate the Vilsmeier salt (chloroiminium ion).
  • Addition: Dilute the salt with anhydrous 1,2-dichloroethane (DCE). Add the pyrrole substrate (1.0 eq) in DCE dropwise at 0°C.

  • Reaction: Warm to room temperature and reflux for 1-2 hours. Monitor consumption by TLC.[2]

  • Hydrolysis (Critical): Cool to 0°C. Add aqueous Sodium Acetate (2.0M) slowly (exothermic). Stir vigorously for 30 mins to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM, wash with

    
    , dry over 
    
    
    
    .
Protocol B: C3-Bromination (via N-TIPS)

Target: Synthesis of 3-Bromopyrrole Direct bromination of pyrrole yields unstable polybrominated tars. The TIPS group stabilizes the ring and directs regioselectivity.

  • Protection: Treat pyrrole with NaH (1.2 eq) in THF at 0°C, followed by TIPS-Cl (1.1 eq). Isolate N-TIPS pyrrole.

  • Bromination: Dissolve N-TIPS pyrrole in THF at -78°C. Add NBS (N-Bromosuccinimide, 1.0 eq) slowly.

    • Note: Low temperature is essential to prevent desilylation or migration.

  • Workup: Quench with saturated

    
    . Extract with hexanes.
    
  • Deprotection: Treat the intermediate with TBAF (1.1 eq) in THF at 0°C for 15 mins.

  • Purification: Rapid chromatography (neutral alumina). 3-Bromopyrrole is unstable; store at -20°C in the dark.

Case Study: Drug Design Application

In the synthesis of Atorvastatin (Lipitor), the pyrrole core is constructed via a Paal-Knorr synthesis rather than direct substitution, precisely to avoid the regioselectivity issues described above. However, for covalent kinase inhibitors (e.g., Bruton's Tyrosine Kinase inhibitors), the C2-acrylamide moiety is often installed via Vilsmeier-Haack formylation followed by a Horner-Wadsworth-Emmons reaction, leveraging the high C2-selectivity of the formylation step.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Bray, B. L.; et al. "N-(Triisopropylsilyl)pyrrole.[3] A Progenitor 'Par Excellence' of 3-Substituted Pyrroles." J. Org.[3][4] Chem.1990 , 55, 6317–6328. Link

  • Muchowski, J. M.; Solas, D. R. "regioselective synthesis of 3-substituted pyrroles."[3] Tetrahedron Lett.1983 , 24, 3455. (Original description of the steric blocking strategy).

  • Fischer, H.; Orth, H.Die Chemie des Pyrrols; Akademische Verlagsgesellschaft: Leipzig, 1934.
  • Lowe, G. "The Vilsmeier-Haack Reaction." Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 701-727.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of biaryl scaffolds using 4-Bromo-1H-pyrrole-2-carbonitrile .

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile is a critical pharmacophore in the synthesis of JAK inhibitors, kinase modulators, and microtubule depolymerizing agents. While the pyrrole ring is traditionally electron-rich, the introduction of the nitrile group at the C2 position significantly alters its electronic landscape, creating a "push-pull" system.

This modification enhances the electrophilicity at the C4 position, facilitating oxidative addition, but simultaneously increases the acidity of the N-H bond (


). This acidity presents a dual challenge:
  • Catalyst Poisoning: Formation of the pyrrolide anion can coordinate to Palladium (Pd), arresting the catalytic cycle.

  • Protodeboronation: The required basic conditions can accelerate the decomposition of unstable boronic acid partners.

This guide details two distinct workflows: a Robust N-Protected Route (recommended for scale-up) and a Direct Coupling Route (recommended for rapid analog scanning).

Strategic Analysis & Decision Matrix

Before initiating synthesis, evaluate the substrate compatibility using the following logic flow.

Workflow Decision Tree

DecisionTree Start Start: 4-Bromo-1H-pyrrole-2-carbonitrile CheckScale Is Scale > 5g OR Boronic Acid Unstable? Start->CheckScale ProtectRoute Route A: N-Protection Strategy CheckScale->ProtectRoute Yes (High Reliability) DirectRoute Route B: Direct Coupling CheckScale->DirectRoute No (Speed Priority) SEM_Boc Select Group: SEM (Robust) or Boc (Labile) ProtectRoute->SEM_Boc Coupling_A Coupling: Pd(dppf)Cl2 / Cs2CO3 SEM_Boc->Coupling_A Deprotect Deprotection (TBAF or Acid) Coupling_A->Deprotect Ligand_Select Ligand: Bulky Phosphines (XPhos) or Chelating (dppf) DirectRoute->Ligand_Select Coupling_B Coupling: Microwave / DABCO / Dioxane Ligand_Select->Coupling_B

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on scale and substrate stability.

Protocol A: The "Gold Standard" (N-Protected Route)

Best for: Scale-up (>5g), expensive boronic acids, and GMP workflows. Rationale: Protecting the nitrogen eliminates catalyst poisoning and allows the use of standard, high-activity catalysts.

Step 1: SEM Protection

The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is preferred over Boc due to its stability under basic Suzuki conditions.

  • Reagents: Sodium Hydride (NaH, 60%), SEM-Cl, DMF.

  • Procedure:

    • Dissolve 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF (0.5 M) at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases (Formation of pyrrolide anion).

    • Dropwise add SEM-Cl (1.1 eq).

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. Extract with EtOAc.[1]

    • Yield Expectation: >90%.

Step 2: Suzuki Coupling (Protected)
  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%). The ferrocenyl ligand resists dehalogenation side-reactions better than Pd(PPh₃)₄.

  • Base: Cs₂CO₃ (2.0 eq).[3] Cesium bases often provide higher turnover in heterogeneous mixtures.

  • Solvent: 1,4-Dioxane : Water (4:1).

Experimental Procedure:

  • Charge a reaction vial with N-SEM-4-bromopyrrole (1.0 eq), Aryl Boronic Acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Heat to 85°C for 4–6 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection
  • Reagent: Tetrabutylammonium fluoride (TBAF) in THF (1M).

  • Conditions: Reflux for 2–4 hours. The electron-withdrawing nitrile may stabilize the SEM group, requiring heat for removal.

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid library synthesis (<100mg), stable boronic acids. Rationale: Bypassing protection saves two steps. Success relies on "ortho-activation" where the 2-CN group pulls electron density, making the C4-Br bond highly reactive to oxidative addition, outcompeting N-binding.

Key Reference: This protocol is adapted from ortho-activation methodologies described for similar cyanopyrroles [1].

Optimized Direct Conditions
ParameterRecommendationMechanistic Insight
Catalyst PdCl₂(dppf) (5 mol%)Bidentate ligand prevents formation of inactive Pd(pyrrole)₂ complexes.
Base DABCO (2.5 eq)A mild, non-nucleophilic organic base minimizes hydrolysis of the nitrile group.
Solvent Dioxane : Water (1:1)High water content solubilizes the base and boronic acid, promoting transmetallation.
Energy Microwave (110°C, 1-2 h)Rapid heating minimizes the window for protodeboronation.

Experimental Procedure:

  • In a microwave vial, combine 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq), Boronic Acid (1.2–1.5 eq), and DABCO (2.5 eq).

  • Add PdCl₂(dppf) (0.05 eq).

  • Add Dioxane/Water (1:1, degassed).

  • Seal and irradiate at 110°C for 60 minutes.

  • Note: If conversion is low, add a second charge of catalyst (2 mol%) and heat for an additional 30 mins.

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material Remaining Catalyst DeactivationSwitch to XPhos Pd G3 precatalyst. The bulky biaryl ligand prevents N-coordination.
Dehalogenation (H-Pyrrole) Hydride EliminationRemove alcoholic solvents (if used). Switch solvent to Toluene/Water . Lower temp to 70°C.
Hydrolysis of CN to Amide Base/Temp too harshSwitch base from Carbonate/Hydroxide to K₃PO₄ or DABCO . Reduce water ratio.
Protodeboronation Unstable Boronic AcidUse Boronic Pinacol Esters or Potassium Trifluoroborates (Molander salts) for higher stability.
Reactivity Visualization

The following diagram illustrates the competing pathways during the direct coupling reaction.

ReactionPathways Substrate 4-Bromo-1H-pyrrole-2-CN OxAdd Oxidative Addition (Fast due to CN) Substrate->OxAdd + Pd(0) N_Coord N-Coordination (Catalyst Poisoning) Substrate->N_Coord Deprotonation Pd_Active Pd(0) Active Species Product Biaryl Product OxAdd->Product Transmetallation & Red. Elim. N_Coord->Pd_Active Slow Reversal (Requires Bulky Ligand)

Figure 2: Competing kinetic pathways. The 2-CN group accelerates Oxidative Addition (Green path) but facilitates N-poisoning (Red path). Success depends on keeping the Green path faster via ligand choice.

References

  • Ortho Group Activation in Suzuki-Miyaura Coupling: Mooberry, S. L., et al. "Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions."[1] Marine Drugs, 2017.[1]

  • General Suzuki Coupling of Halopyrroles: Handy, S. T., et al. "Suzuki cross-coupling of 2-bromopyrroles." Tetrahedron Letters, 2003. (Cited in context of N-protection necessity).
  • Catalyst Selection for Heterocycles: Billingsley, K., Buchwald, S. L.[1][2] "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[4]

  • 4-Bromo-1H-pyrrole-2-carbonitrile Compound Data: Sigma-Aldrich / Merck Technical Data Sheet.

Sources

"protocols for N-alkylation of 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary & Strategic Analysis

The N-alkylation of 4-Bromo-1H-pyrrole-2-carbonitrile is a pivotal transformation in the synthesis of bioactive scaffolds, particularly for glucagon receptor antagonists and antimicrobial agents. Unlike unsubstituted pyrrole, this substrate possesses unique electronic characteristics that dictate specific protocol requirements.

Substrate Analysis:

  • Acidity (pKa): The NH proton of pyrrole-2-carbonitrile has a pKa of ~14.2 (in water), significantly more acidic than pyrrole (pKa ~17.5). The bromine atom at position 4 provides an additional inductive electron-withdrawing effect, likely lowering the pKa further to the 13.0–13.8 range .

  • Regioselectivity: The nitrile group at C2 creates an electronic bias. Upon deprotonation, the negative charge is delocalized onto the nitrile nitrogen, but the pyrrolyl nitrogen (N1) remains the kinetic and thermodynamic nucleophile in SN2 reactions. However, "soft" electrophiles or thermodynamic control can occasionally lead to C-alkylation (rare with simple alkyl halides).

  • Chemical Stability: The C4-Bromine is a valuable handle for subsequent cross-coupling (Suzuki, Buchwald) but poses a risk of Lithium-Halogen Exchange . Therefore, alkyllithium bases (n-BuLi) must be avoided during the alkylation step.

Decision Matrix: Selecting the Optimal Protocol

Before initiating synthesis, select the protocol based on your electrophile and scale.

G Start Start: Select Electrophile Q1 Is the Electrophile an Alkyl Halide (R-X)? Start->Q1 Q2 Is the Electrophile an Alcohol (R-OH)? Q1->Q2 No Decision1 Primary/Reactive Alkyl Halide? Q1->Decision1 Yes MethodC PROTOCOL C: Mitsunobu (DIAD/PPh3) (Direct Alcohol Coupling) Q2->MethodC Yes MethodA PROTOCOL A: NaH / DMF (High Yield, Standard) Decision1->MethodA No (Unreactive) MethodB PROTOCOL B: Cs2CO3 / TBAI / MeCN (Mild, Scale-Up Friendly) Decision1->MethodB Yes (Mild) Decision2 Secondary/Steric Alkyl Halide? Decision2->MethodA Required

Caption: Decision matrix for N-alkylation protocols based on electrophile reactivity and type.

Detailed Experimental Protocols

Protocol A: Irreversible Deprotonation (NaH / DMF)

Best for: Unreactive alkyl halides, secondary alkyl halides, and maximizing yield on small-to-medium scale.

Mechanism: Sodium hydride (NaH) effects complete, irreversible deprotonation of the pyrrole NH. The resulting "naked" anion in DMF is highly nucleophilic.

Reagents:

  • Substrate: 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [0.1 M concentration]

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 4-Bromo-1H-pyrrole-2-carbonitrile in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns from pale yellow to amber (indicating anion formation).

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The N-H starting material (lower Rf) should disappear.

  • Quench: Cool to 0 °C. Slowly add saturated aqueous NH4Cl to quench excess hydride.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4 and concentrate.

Critical Note: Ensure DMF is strictly anhydrous. Water competes with the pyrrole for NaH, generating NaOH, which can hydrolyze the nitrile to a primary amide.

Protocol B: Mild Phase-Transfer (Cs₂CO₃ / TBAI / MeCN)

Best for: Scale-up (>10g), acid-sensitive electrophiles, or when avoiding H₂ gas is preferred.

Mechanism: Cesium carbonate provides a "soft" deprotonation equilibrium. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst and activates chloro-electrophiles via halogen exchange (Finkelstein-like in situ).

Reagents:

  • Substrate: 1.0 equiv

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Catalyst: TBAI (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Acetone [0.2 M]

Step-by-Step Procedure:

  • Setup: To a flask equipped with a reflux condenser, add the substrate, Cs₂CO₃, and TBAI.

  • Addition: Suspend in MeCN. Add the alkyl halide.

  • Reaction: Heat to Reflux (80 °C) for MeCN or 60 °C for Acetone. Stir for 6–12 hours.

    • Note: This reaction is slower than Method A due to the heterogeneous nature of the base.

  • Filtration: Cool to RT. Filter off the inorganic solids through a pad of Celite.

  • Concentration: Evaporate the solvent to obtain the crude product.

Protocol C: Mitsunobu Coupling (Alcohol Electrophiles)

Best for: When the alkyl halide is unstable or unavailable, and the alcohol is the primary source.

Mechanism: Activation of the alcohol by PPh₃/DIAD creates an oxy-phosphonium intermediate, which is then attacked by the acidic pyrrole nucleophile with inversion of configuration (if chiral).

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.1 equiv

  • Phosphine: PPh₃ (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Mixing: Dissolve Substrate, Alcohol, and PPh₃ in anhydrous THF under inert atmosphere. Cool to 0 °C .

  • Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate directly.

  • Purification: This method generates triphenylphosphine oxide (TPPO) as a byproduct. Remove TPPO by triturating the crude residue with cold ether/hexane (TPPO precipitates) or via careful column chromatography.

Data Summary & Benchmarking

ParameterProtocol A (NaH)Protocol B (Cs₂CO₃)Protocol C (Mitsunobu)
Reaction Rate Fast (< 4 h)Slow (6–12 h)Medium (12–16 h)
Typical Yield 85–95%70–85%60–80%
Moisture Tolerance Low (Strictly Anhydrous)ModerateLow
Side Products H₂ GasNoneTPPO (Difficult removal)
Scale Suitability < 10 g> 10 g (Process viable)< 5 g

Troubleshooting & Safety

  • Issue: C-Alkylation observed.

    • Cause: "Soft" electrophiles (e.g., benzyl bromide) or high temperatures can promote C-alkylation at the 5-position.

    • Fix: Switch to Protocol A (NaH), keep temperature at 0 °C during addition, and use a polar aprotic solvent (DMF) to solvate the cation and maximize N-nucleophilicity.

  • Issue: Hydrolysis of Nitrile.

    • Cause: Presence of water with strong base.

    • Fix: Ensure reagents are dry. If hydrolysis occurs (amide formation), reduce reaction time and temperature.

  • Safety Warning:

    • HCN Potential: While stable under these alkylation conditions, the nitrile group can release cyanide if subjected to strong acids or combustion.

    • NaH Handling: NaH is pyrophoric. quench excess NaH with extreme caution using isopropanol or NH4Cl, never water directly.

References

  • General Reactivity of Pyrrole-2-carbonitriles: Reactivity Context: The enhanced acidity of the NH proton in electron-deficient pyrroles allows for the use of carbonate bases, unlike simple pyrroles. Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Mitsunobu Conditions for Pyrroles

    • Protocol Validation: Application of Mitsunobu coupling to acidic heterocycles including pyrrole-2-carbonitriles.
    • Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109, 2551–2651.

  • Analogous N-Alkylation Protocols (Process Chemistry)

    • Protocol Adaptation: High-yield alkylation of substituted pyrroles using NaH/DMF in the synthesis of glucagon receptor antagonists.
    • Source: Xiong, Y., et al. "Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)." J. Med. Chem.2012 , 55, 6137–6148.

  • Phase Transfer Catalysis in Pyrrole Alkylation

    • Protocol B Validation: Use of TBAI and carbonate bases for N-alkylation of electron-deficient nitrogen heterocycles.
    • Source: Diez-Barra, E., et al. "Phase transfer catalysis in the N-alkylation of pyrazoles and pyrroles." Synth. Commun.1993 , 23, 1783-1786.

Application Note: Strategic Derivatization of the Nitrile Group in 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 1221435-18-2) is a high-value pharmacophore, particularly in the synthesis of marine alkaloid analogs (e.g., Oroidin, Ageladine A) and kinase inhibitors. The molecule presents a unique "triad of reactivity":

  • The Nitrile (C2-CN): The primary electrophilic handle for derivatization.

  • The Halogen (C4-Br): A handle for future cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Crucially, this bond is labile under aggressive lithium-halogen exchange conditions.

  • The Pyrrole Nitrogen (N1-H): A weakly acidic proton (

    
     due to the electron-withdrawing nitrile).
    

The Core Challenge: The acidity of the N1-H proton often quenches nucleophilic reagents (Grignards, hydrides) intended for the nitrile. Furthermore, the C4-Br bond limits the use of non-selective lithiation strategies.

The Solution: This guide prioritizes a "Protect-Then-Derivatize" strategy. While some protocols work on the free base, high-yield, reproducible scale-up requires masking the N1-H to prevent side reactions and solubility issues.

Strategic Decision Tree (Visual Guide)

The following decision tree outlines the synthetic pathways based on the desired functional group outcome.

G Start 4-Bromo-1H-pyrrole- 2-carbonitrile Protection Step 1: N-Protection (Boc/SEM/Tos) Start->Protection Recommended Path_Acid Hydrolysis (Acidic/Basic) Protection->Path_Acid NaOH/H2O2 Path_Ald Controlled Reduction (DIBAL-H) Protection->Path_Ald -78°C Path_Tet Cycloaddition (Azide) Protection->Path_Tet NaN3/ZnBr2 Prod_Amide Carboxamide (-CONH2) Path_Acid->Prod_Amide Mild cond. Prod_Acid Carboxylic Acid (-COOH) Path_Acid->Prod_Acid Reflux Prod_Ald Aldehyde (-CHO) Path_Ald->Prod_Ald Prod_Tet Tetrazole (Bioisostere) Path_Tet->Prod_Tet

Figure 1: Strategic workflow for the divergent synthesis of 4-bromo-pyrrole derivatives.

Pre-requisite: N-Protection Strategy

Before attacking the nitrile, protection of the pyrrole nitrogen is strongly advised to increase solubility in organic solvents (THF, DCM) and prevent deprotonation.

Recommended Group: Boc (tert-Butyloxycarbonyl) .

  • Why: It is orthogonal to the nitrile, stable to basic hydrolysis (mild), and easily removed with TFA/HCl later.

  • Alternative:SEM (2-(Trimethylsilyl)ethoxymethyl) if strong bases (n-BuLi) are used later.

Protocol A: N-Boc Protection
  • Dissolve: 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in dry THF or DCM.

  • Add Base: Add DMAP (0.1 eq) and TEA (1.5 eq).

  • Reagent: Add

    
     (1.2 eq) portion-wise at 0°C.
    
  • Monitor: Warm to RT. Reaction is usually complete in 2-4 hours (TLC: Hex/EtOAc).

  • Workup: Wash with mild citric acid (to remove DMAP), brine, dry over

    
    .
    
  • Yield Expectation: >90%.

Module 1: Hydrolysis (Nitrile Amide/Acid)

This transformation is critical for generating Oroidin-like precursors. The challenge is stopping at the Amide without over-hydrolyzing to the Acid .

Comparative Conditions Table
TargetReagentsConditionsMechanismSelectivity
Amide

(UHP)
EtOH/Water, 0°C to RTRadziszewskiHigh (Stops at Amide)
Acid

(aq)
EtOH, Reflux, 12hSaponificationHigh (Full conversion)
Acid

(conc)
RefluxAcid HydrolysisModerate (Risk of de-bromination)
Protocol B: Selective Hydrolysis to Carboxamide

Using the Urea-Hydrogen Peroxide (UHP) or Alkaline Peroxide method.

  • Setup: Dissolve N-Boc-4-bromo-pyrrole-2-carbonitrile (1 mmol) in Ethanol (5 mL) and Acetone (1 mL).

  • Activation: Add 6M NaOH (0.2 mL) and 30%

    
     (2 mL) dropwise at 0°C.
    
    • Note: The peroxide acts as a super-nucleophile (

      
      ), attacking the nitrile faster than hydroxide, forming the peroxyimidic acid intermediate which collapses to the amide.
      
  • Reaction: Stir at RT for 1-3 hours. Monitor by TLC (Amide is significantly more polar).

  • Quench: Carefully quench with saturated

    
     (sodium thiosulfate) to destroy excess peroxide. Safety Critical. 
    
  • Isolation: Extract with EtOAc. The product is often a white solid.

Module 2: Reduction (Nitrile Aldehyde)

The aldehyde (4-bromo-pyrrole-2-carboxaldehyde) is a versatile intermediate for reductive aminations.

Critical Constraint: Standard hydrides (


) will reduce the nitrile all the way to the Amine  (

). To stop at the Aldehyde , you must use DIBAL-H at cryogenic temperatures.
Protocol C: DIBAL-H Partial Reduction

Requires anhydrous conditions and N-Protection.

  • Preparation: Flame-dry a 2-neck flask under Argon.

  • Solvent: Dissolve N-Boc-4-bromo-pyrrole-2-carbonitrile (1.0 eq) in anhydrous Toluene or DCM (0.1 M concentration).

  • Cooling: Cool strictly to -78°C (Dry ice/Acetone).

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 20 mins.

    • Mechanistic Insight: The DIBAL forms a stable aluminum-imine intermediate that does not accept a second hydride at low temperatures.

  • Equilibration: Stir at -78°C for 2 hours. Do not let it warm up before quenching.

  • Quench (The Rochelle Salt Method):

    • While still at -78°C, add MeOH (5 eq) to destroy excess hydride.

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) solution.

    • Warm to RT and stir vigorously for 2 hours. The tartrate breaks up the gelatinous aluminum emulsion, resulting in two clear layers.

  • Purification: The aldehyde is prone to oxidation; store under inert gas.

DIBAL Step1 Nitrile (R-CN) Step2 Al-Imine Complex (Stable at -78°C) Step1->Step2 + DIBAL-H Step3 Hydrolysis (Rochelle Salt) Step2->Step3 + H2O/H+ Step4 Aldehyde (R-CHO) Step3->Step4 Release

Figure 2: Mechanism of DIBAL-H selective reduction.

Module 3: Bioisosteres (Nitrile Tetrazole)

Tetrazoles are carboxylic acid bioisosteres with improved metabolic stability and bioavailability.

Protocol D: [2+3] Cycloaddition

Standard azides can be dangerous. Use Zinc catalysis to lower the activation energy, preventing the need for explosive temperatures.

  • Reagents: Combine N-protected nitrile (1.0 eq), Sodium Azide (

    
    , 1.5 eq), and Zinc Bromide (
    
    
    
    , 1.0 eq).
    • Note:

      
       acts as a Lewis acid, activating the nitrile.
      
  • Solvent: Water/Isopropanol (1:1) or DMF.[1][2]

  • Conditions: Heat to 80°C for 12-24 hours.

    • Safety: Do not use chlorinated solvents (DCM/CHCl3) with sodium azide (risk of diazidomethane formation).

  • Workup: Acidify to pH 2-3 with 1N HCl (converts the tetrazolate salt to the free tetrazole). Extract with EtOAc.[3]

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (DIBAL) Over-reduction to amineEnsure temp stays at -78°C; quench cold.
Starting Material Recovery (Tetrazole) Nitrile deactivationThe 4-Br and N-Boc are EWGs, deactivating the nitrile. Increase temp to 100°C or use

.
Loss of Bromine Lithium-Halogen ExchangeAvoid n-BuLi. Use Turbo-Grignard or milder bases if deprotonation is needed.
NMR: Missing CN peak Reaction SuccessCN carbon appears at ~115 ppm. Aldehyde C=O appears at ~175-180 ppm.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-1H-pyrrole-2-carbonitrile. Link

  • Common Organic Chemistry. Nitrile to Amide - Common Conditions (UHP/NaOH). Link

  • Chemistry Steps. Mechanism of Nitrile Reduction by DIBAL to Aldehyde. Link

  • Organic Chemistry Portal. Synthesis of 1H-Tetrazoles (Zinc Catalysis). Link

  • National Institutes of Health (PMC). 4-Bromo-1H-pyrrole-2-carboxylic acid (Hydrolysis structural data). Link

Sources

Application Notes and Protocols: 4-Bromo-1H-pyrrole-2-carbonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore in a wide array of therapeutic agents, from anti-inflammatory drugs like Ketorolac to blockbuster lipid-lowering agents like Atorvastatin.[2][3] The strategic functionalization of the pyrrole nucleus is paramount in modulating the biological activity of these molecules. 4-Bromo-1H-pyrrole-2-carbonitrile has emerged as a particularly valuable building block for drug discovery, offering a synthetically versatile platform for the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of 4-Bromo-1H-pyrrole-2-carbonitrile as a key intermediate in pharmaceutical synthesis. We will delve into its reactivity, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its application. Furthermore, we will showcase its utility in the synthesis of biologically active compounds, particularly in the realm of kinase inhibitors and marine natural product analogs.

Chemical Properties and Reactivity Profile

4-Bromo-1H-pyrrole-2-carbonitrile is a solid, typically white to off-white, with a molecular weight of 170.99 g/mol .[4][5] The key to its synthetic utility lies in the orthogonal reactivity of its functional groups: the bromine atom at the 4-position, the nitrile group at the 2-position, and the acidic N-H proton of the pyrrole ring.

The bromine atom serves as a handle for the introduction of molecular diversity through various cross-coupling reactions. The electron-withdrawing nature of the nitrile group at the 2-position is expected to influence the reactivity of the C4-Br bond in palladium-catalyzed reactions, a crucial consideration for reaction optimization. The N-H proton can be readily deprotonated or alkylated, allowing for further modification of the pyrrole core.

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond of 4-Bromo-1H-pyrrole-2-carbonitrile is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and vinyl-aryl structures.[6][7] In the context of 4-Bromo-1H-pyrrole-2-carbonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, a common strategy in the development of kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance catalytic activity, particularly for challenging substrates.

  • Base: A base is required to activate the boronic acid partner for transmetalation.[8] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrrole-2-carbonitrile with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-1H-pyrrole-2-carbonitrile. Optimization of the catalyst, ligand, base, and temperature may be necessary for different boronic acids.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-1H-pyrrole-2-carbonitrile170.991.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To an oven-dried Schlenk flask, add 4-Bromo-1H-pyrrole-2-carbonitrile (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-phenyl-1H-pyrrole-2-carbonitrile.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a complementary approach to the Suzuki-Miyaura reaction, utilizing organostannane reagents.[9][10] While organotin compounds are toxic and require careful handling, the Stille reaction is often tolerant of a wide range of functional groups and can be advantageous in certain synthetic contexts.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: As with Suzuki coupling, a palladium(0) catalyst is employed. Pd(PPh₃)₄ is a common choice.

  • Organostannane: Tributyltin reagents are frequently used. The transfer of the organic group from tin to palladium is a key step in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents such as DMF or toluene are typically used.

Detailed Protocol: Stille Coupling of 4-Bromo-1H-pyrrole-2-carbonitrile with (Tributylstannyl)benzene

Safety Precaution: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-1H-pyrrole-2-carbonitrile170.991.01.0
(Tributylstannyl)benzene367.091.11.1
Pd(PPh₃)₄1155.560.050.05
Anhydrous DMF-5 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-1H-pyrrole-2-carbonitrile (171 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add (Tributylstannyl)benzene (0.40 mL, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of KF (3 x 10 mL) to remove tin byproducts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[10] This reaction enables the direct coupling of amines with 4-Bromo-1H-pyrrole-2-carbonitrile, providing access to a diverse range of 4-amino-substituted pyrroles.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically requires a palladium precatalyst and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, or BrettPhos). The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-1H-pyrrole-2-carbonitrile with Morpholine

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-1H-pyrrole-2-carbonitrile170.991.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.020.02
XPhos476.650.080.08
Sodium tert-butoxide96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • To a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk flask.

  • Add 4-Bromo-1H-pyrrole-2-carbonitrile (171 mg, 1.0 mmol).

  • Add anhydrous toluene (5 mL) and morpholine (0.11 mL, 1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in the Synthesis of Kinase Inhibitors

The pyrrole scaffold is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 4-Bromo-1H-pyrrole-2-carbonitrile is an ideal starting material for the synthesis of various classes of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[2][13][14][15][16]

For instance, the pyrrolo[2,3-d]pyrimidine core, found in many approved JAK inhibitors, can be constructed from 4-Bromo-1H-pyrrole-2-carbonitrile.[14][17] The synthetic strategy often involves an initial cross-coupling reaction at the 4-position, followed by elaboration of the nitrile and N-H functionalities to form the fused pyrimidine ring.

Kinase_Inhibitor_Synthesis A 4-Bromo-1H-pyrrole-2-carbonitrile B Suzuki or Stille Coupling A->B Arylboronic Acid or Arylstannane C 4-Aryl/Heteroaryl-1H-pyrrole-2-carbonitrile B->C D Ring Annulation C->D Amidine or Guanidine E Pyrrolo[2,3-d]pyrimidine Core D->E F Further Functionalization E->F G Kinase Inhibitor (e.g., JAK/CDK Inhibitor) F->G

Caption: Synthetic workflow for kinase inhibitors.

Synthesis of Marine Natural Product Analogs

Many marine alkaloids feature a bromopyrrole core, and these compounds often exhibit potent biological activities, including anticancer and antimicrobial properties.[11][13][16] 4-Bromo-1H-pyrrole-2-carbonitrile serves as an excellent starting point for the synthesis of analogs of these natural products, such as the lamellarin family of alkaloids.[17][18] The cross-coupling reactions described above can be employed to install the complex aryl substituents characteristic of these molecules.

Marine_Alkaloid_Synthesis cluster_start Starting Material cluster_coupling Key C-C Bond Formation cluster_elaboration Scaffold Elaboration cluster_end Target Molecule A 4-Bromo-1H-pyrrole-2-carbonitrile B Suzuki/Stille Coupling A->B C Introduction of Aryl Groups B->C D Functional Group Interconversion C->D E Cyclization D->E F Marine Alkaloid Analog (e.g., Lamellarin analog) E->F

Caption: Pathway to marine alkaloid analogs.

Safety, Handling, and Storage

Safety Precautions:

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[19]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Wash hands thoroughly after handling.[19]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • For long-term storage, it is recommended to store at -20°C.[5]

Spectroscopic Data (Typical)

  • ¹H NMR: Expect signals in the aromatic region for the two pyrrole protons, and a broad singlet for the N-H proton. The chemical shifts will be influenced by the bromine and nitrile substituents.

  • ¹³C NMR: Expect five distinct signals for the five carbon atoms of the pyrrole ring.

  • IR: Characteristic peaks would include a sharp C≡N stretch around 2220-2260 cm⁻¹, an N-H stretch around 3200-3500 cm⁻¹, and C-H and C=C stretching vibrations in the aromatic region.

Conclusion

4-Bromo-1H-pyrrole-2-carbonitrile is a high-value building block for pharmaceutical synthesis, offering multiple points for diversification. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, allows for the efficient construction of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile intermediate in their quest for novel therapeutics.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available from: [Link]

  • The Suzuki Reaction. 2014. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Marine Pyrrole Alkaloids. Semantic Scholar, 2021. Available from: [Link]

  • National Center for Biotechnology Information. The Mechanisms of the Stille Reaction. University of Windsor, 2005. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003, 13(18), 3021-3025.
  • ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Journal of Medicinal Chemistry, 2016, 59(17), 7987-8004.
  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. European Journal of Medicinal Chemistry, 2022, 227, 113915.
  • National Center for Biotechnology Information.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Google Patents. Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates.
  • Wikipedia. Stille reaction. Available from: [Link]

  • National Center for Biotechnology Information. 4-Bromo-1H-pyrrole-2-carboxylic acid.
  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 2022, 65(15), 10455-10473.
  • ResearchGate. IR spectrum of 1H‐pyrrole‐2‐carbonyl azide (1) isolated in... Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2021, 8(19), 5436-5455.
  • Organic Syntheses. 4-bromo-2-heptene. Available from: [Link]

  • National Center for Biotechnology Information. An Update on JAK Inhibitors. Current Medicinal Chemistry, 2018, 25(14), 1658-1688.
  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 2023, 247, 115029.
  • National Center for Biotechnology Information. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • National Center for Biotechnology Information. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. RSC Medicinal Chemistry, 2021, 12(8), 1365-1375.
  • National Center for Biotechnology Information. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 2022, 10, 938593.
  • National Center for Biotechnology Information. A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 2022, 27(19), 6568.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. ChemMedChem, 2014, 9(4), 787-798.
  • National Center for Biotechnology Information. Highlights of the Latest Advances in Research on CDK Inhibitors. Current Medicinal Chemistry, 2014, 21(30), 3419-3438.
  • National Center for Biotechnology Information. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. The Journal of Organic Chemistry, 2011, 76(17), 7247-7257.
  • ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. Available from: [Link]

Sources

Unlocking Novel Heterocyclic Architectures: Synthetic Strategies from 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Synthesis

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4][5] This guide focuses on the synthetic utility of 4-Bromo-1H-pyrrole-2-carbonitrile, a highly versatile and functionalized building block. We will explore robust and scalable synthetic routes to novel heterocyclic compounds, leveraging the strategic placement of the bromo and cyano functionalities. This document provides detailed protocols and mechanistic insights into palladium-catalyzed cross-coupling reactions and annulation strategies for constructing fused heterocyclic systems, intended for researchers and professionals in drug development and organic synthesis.

Introduction: The Strategic Value of 4-Bromo-1H-pyrrole-2-carbonitrile

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the pyrrole scaffold is particularly privileged, appearing in blockbuster drugs like Atorvastatin and Sunitinib.[5] The functionalization of the pyrrole ring is therefore a critical endeavor in the quest for novel chemical entities with enhanced biological activity.

4-Bromo-1H-pyrrole-2-carbonitrile emerges as a pre-functionalized and highly valuable starting material for several key reasons:

  • Orthogonal Reactive Sites: The molecule possesses two distinct reactive centers. The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents.[6]

  • Versatile Cyano Group: The nitrile group at the C2 position is not merely a substituent but a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate directly in cyclization reactions to form fused ring systems.[7]

  • Reactive N-H Bond: The pyrrolic nitrogen offers another site for functionalization, enabling modulation of the molecule's electronic properties or serving as an anchor point for building more complex structures.

This application note will detail two primary strategic applications of this building block: the synthesis of C4-aryl/heteroaryl pyrroles via Suzuki-Miyaura coupling and the construction of fused pyrrolopyrazine systems through an N-alkylation/cyclization sequence.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing a powerful means of forming carbon-carbon and carbon-heteroatom bonds.[8][9] The Suzuki-Miyaura reaction, in particular, is widely employed due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

For 4-Bromo-1H-pyrrole-2-carbonitrile, this reaction enables the direct attachment of aryl and heteroaryl moieties, generating complex bi-aryl structures that are prevalent in pharmacologically active compounds.[10][11]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as dehalogenation. The use of a robust palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ is often crucial for the efficient coupling of electron-rich heterocycles.[10][12]

Suzuki_Miyaura_Cycle cluster_cycle Start Pd(0)L2 Active Catalyst Intermediate1 R-Pd(II)L2-X Pyrrole Complex Start->Intermediate1 R-X OxAdd Oxidative Addition Transmetal Transmetalation Intermediate2 R-Pd(II)L2-R' Di-organic Complex Intermediate1->Intermediate2 R'-B(OH)2 Base Intermediate2->Start R-R' RedElim Reductive Elimination Product R-R' Coupled Product Reagent1 R-X (4-Bromo-pyrrolenitrile) Reagent2 R'-B(OH)2 (Boronic Acid) Base Base (e.g., Cs2CO3)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Role of N-H Protection

While some Suzuki couplings proceed on N-H free pyrroles, protection of the pyrrolic nitrogen can be advantageous. It improves solubility and prevents potential deprotonation by the base, which can lead to catalyst inhibition or side reactions. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly effective as it is stable under typical coupling conditions but can be removed later if desired.[12] In contrast, the Boc group may be partially cleaved under some basic conditions.[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for coupling halogenated heterocycles.[10][12]

Materials:

  • 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 mmol, 184 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-1H-pyrrole-2-carbonitrile, the arylboronic acid, and cesium carbonate.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2x10 mL).

  • Wash the combined organic filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-1H-pyrrole-2-carbonitrile.

Data Summary: Substrate Scope

The Suzuki-Miyaura coupling is compatible with a wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.

EntryArylboronic AcidCatalyst (mol%)BaseTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃90>90[12]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃90~85-95
34-Trifluoromethylphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃90~80-90
4Thiophene-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃80Good[10]
5N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃80High[10]

Synthesis of Fused Heterocycles: Building Pyrrolo[1,2-a]pyrazines

Fused nitrogen-containing heterocycles are of immense interest in drug discovery due to their rigid conformations and ability to engage with biological targets.[13][14] Pyrrolopyrazinones, a subclass of pyrrolopyrazines, can be efficiently synthesized from N-substituted 2-cyanopyrroles via a base-mediated intramolecular annulation.[15] This strategy transforms the planar pyrrole core into a three-dimensional, drug-like scaffold.

Synthetic Strategy and Mechanism

The synthesis is a two-step process that begins with the selective alkylation of the pyrrole nitrogen, followed by an intramolecular cyclization.

  • N-Alkylation: The acidic N-H proton of 4-Bromo-1H-pyrrole-2-carbonitrile is deprotonated by a mild base (e.g., K₂CO₃), and the resulting anion is alkylated with an α-haloketone. This step introduces the necessary side chain for the subsequent cyclization.

  • Intramolecular Annulation: In the presence of a strong base like potassium tert-butoxide (KOtBu), a carbanion (enolate) is formed α- to the ketone. This enolate then undergoes an intramolecular nucleophilic attack on the electron-deficient carbon of the nitrile group. The resulting cyclic intermediate rearranges to form the stable, aromatic pyrrolopyrazinone product.[15]

Annulation_Workflow Start 4-Bromo-1H-pyrrole- 2-carbonitrile Step1 N-Alkylation Start->Step1 Intermediate N-Substituted 2-Cyanopyrrole Step1->Intermediate Forms Sidechain Reagent1 α-Haloketone (R-CO-CH2-X) Base (K2CO3) Reagent1->Step1 Step2 Intramolecular Annulation Intermediate->Step2 Product Fused Pyrrolo[1,2-a]pyrazinone Step2->Product Forms Fused Ring Reagent2 Base (KOtBu) Toluene, 80 °C Reagent2->Step2

Caption: Workflow for the synthesis of pyrrolo[1,2-a]pyrazinones.

Experimental Protocol: Synthesis of a 7-Bromo-1-phenylpyrrolo[1,2-a]pyrazin-4(5H)-one

This protocol is based on the general transformation reported by Zou and co-workers.[15]

Part A: N-Alkylation

  • In a round-bottom flask, dissolve 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 mmol, 184 mg) in acetone (15 mL).

  • Add potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg) and 2-bromoacetophenone (1.1 mmol, 219 mg).

  • Reflux the mixture for 6 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and wash with acetone.

  • Concentrate the filtrate under reduced pressure. The crude N-alkylated intermediate can often be used in the next step without further purification.

Part B: Intramolecular Annulation

  • Dissolve the crude N-alkylated intermediate from Part A in toluene (10 mL) in a flame-dried flask under an inert atmosphere.

  • Add potassium tert-butoxide (KOtBu) (1.2 mmol, 135 mg).

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.[15] Monitor for the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent typically a gradient of ethyl acetate in hexanes) to afford the target pyrrolopyrazinone, which is reported to be achievable in high yields (82-98% for related substrates).[15]

Conclusion and Future Outlook

4-Bromo-1H-pyrrole-2-carbonitrile stands out as a powerful and economically viable platform for the synthesis of diverse and novel heterocyclic compounds. The protocols detailed herein for Suzuki-Miyaura coupling and pyrrolopyrazine formation represent just two of the many possible synthetic avenues. The strategic positioning of the bromo and cyano groups allows for a modular approach to building molecular complexity.

Future work could explore:

  • Other Cross-Coupling Reactions: Sonogashira, Buchwald-Hartwig, and Heck reactions at the C4 position to introduce alkyne, amine, and vinyl groups, respectively.

  • Nitrile Group Transformations: Conversion of the nitrile to amides, tetrazoles, or amidines, each opening up new biological and chemical space.

  • Sequential Functionalization: Combining C4-coupling with subsequent N-alkylation and cyclization to create highly decorated, polycyclic systems.

The continued exploration of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant potential in drug discovery and materials science.

References

  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Hunjan, M. K., Panday, S., Gupta, A., Bhaumik, J., Das, P., & Laha, J. K. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. Chemical Record, 21(4), 715-780. (URL: [Link])

  • Pharmaceuticals based on the Pyrrole Nucleus. (2019). (URL: )
  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. RSC Scibyte. (URL: [Link])

  • PYRROLE. Ataman Kimya. (URL: [Link])

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (URL: [Link])

  • Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. National Center for Biotechnology Information. (URL: [Link])

  • Pyrrole. Wikipedia. (URL: [Link])

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Center for Biotechnology Information. (URL: [Link])

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. (URL: [Link])

  • Synthesis of Pyrrolopyrazinones from N-Substituted 2-Cyanopyrroles. Thieme. (URL: [Link])

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. PubMed. (URL: [Link])

  • Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. National Center for Biotechnology Information. (URL: [Link])

  • Functionalized 2,2'–Bipyrroles: Building Blocks for Pyrrolic Macrocycles. National Center for Biotechnology Information. (URL: [Link])

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • Coupling Reactions by Highly Efficient Octacalix[3] Pyrrole Wrapped Scrupulous Nano-Palladium Catalyst. Biointerface Research in Applied Chemistry. (URL: [Link])

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. (URL: [Link])

Sources

Application Note: Regioselective Bromination of 1H-Pyrrole-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the regioselective bromination of 1H-pyrrole-2-carbonitrile. It addresses the specific challenges of electron-deficient pyrrole functionalization, offering a controlled pathway to the 4-bromo derivative while minimizing polybrominated byproducts.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1H-pyrrole-2-carbonitrile (2-cyanopyrrole) serves as a critical scaffold in the synthesis of bioactive alkaloids, kinase inhibitors, and advanced agrochemicals. The introduction of a bromine atom renders the scaffold amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), expanding its utility in medicinal chemistry.

The Challenge: Regiocontrol

Pyrrole is an electron-rich heterocycle that typically undergoes electrophilic aromatic substitution (EAS) at the


-positions (C2/C5).[1] However, the introduction of a nitrile group at C2 significantly alters the electronic landscape:
  • Deactivation: The nitrile group is a strong electron-withdrawing group (EWG), deactivating the ring toward electrophiles compared to the parent pyrrole.

  • Directing Effect: The EWG at C2 destabilizes the intermediate sigma-complexes formed by attack at C3 and C5. Consequently, the C4 position becomes the kinetically favored site for monobromination (analogous to meta-substitution in benzene), despite C5 being the typical

    
    -site.
    

Target Product: 4-Bromo-1H-pyrrole-2-carbonitrile Major Impurities: 4,5-dibromo-1H-pyrrole-2-carbonitrile; 3,4,5-tribromo-1H-pyrrole-2-carbonitrile.

Mechanistic Pathway & Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] To ensure monobromination, we utilize N-Bromosuccinimide (NBS) rather than elemental bromine (


). NBS provides a low, controlled concentration of bromonium ions (

), preventing the "runaway" polybromination often seen with elemental bromine.
Reaction Scheme Diagram (Graphviz/DOT)

G Substrate 1H-Pyrrole-2-Carbonitrile (C2-EWG Deactivated) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Electrophilic Attack (C4) Reagent N-Bromosuccinimide (NBS) (Controlled Br+ Source) Reagent->Intermediate Br+ Transfer Product 4-Bromo-1H-pyrrole-2-carbonitrile (Major Product) Intermediate->Product -H+ (Aromatization) Byproduct 4,5-Dibromo derivative (Over-bromination) Product->Byproduct Excess NBS / High Temp

Caption: Mechanistic flow for the regioselective bromination of 2-cyanopyrrole using NBS. C4 attack is favored electronically.

Experimental Protocol

This protocol is optimized for a 10 mmol scale. It uses N,N-Dimethylformamide (DMF) as the solvent, which stabilizes the polar transition state and moderates the reactivity of NBS.

Reagents & Materials[1][3][4][5][8][9][11][12][13]
  • Substrate: 1H-pyrrole-2-carbonitrile (1.0 equiv, 0.92 g)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv, 1.87 g) - Recrystallize from water if yellow/aged.

  • Solvent: Anhydrous DMF (10 mL, 1.0 M concentration)

  • Quench: Saturated aqueous Sodium Thiosulfate (

    
    )
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to remove atmospheric moisture.
      
    • Dissolve 1H-pyrrole-2-carbonitrile (0.92 g, 10 mmol) in anhydrous DMF (8 mL).

  • Cooling & Addition:

    • Cool the reaction vessel to

      
        using an ice-water bath. Critical: Lower temperature improves regioselectivity.
      
    • Dissolve NBS (1.87 g, 10.5 mmol) in the remaining DMF (2 mL).

    • Add the NBS solution dropwise to the pyrrole solution over 30 minutes via a syringe pump or addition funnel.

    • Note: The solution may turn slightly yellow/orange. Darkening indicates oxidation or polymerization.

  • Reaction Phase:

    • Allow the mixture to stir at

      
       for 2 hours.
      
    • Allow the mixture to warm to Room Temperature (25°C) and stir for an additional 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The product (4-bromo) is less polar than the starting material.

      • Starting Material

        
        : ~0.4
        
      • Product

        
        : ~0.55
        
      • Dibromo Impurity

        
        : ~0.7 (distinctly non-polar)
        
  • Quench & Workup:

    • Pour the reaction mixture into 50 mL of ice-cold water .

    • Add 10 mL of saturated

      
        to quench unreacted NBS (decolorizes any orange tint).
      
    • Extract with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically an off-white solid.

    • Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc/Hexanes) or recrystallization from Ethanol/Water if high purity is required.

Data Analysis & Troubleshooting

Expected Yields & Physical Properties
ParameterValue / Description
Theoretical Yield 1.71 g
Typical Isolated Yield 75% - 85%
Appearance White to pale beige crystalline solid
Melting Point 109 – 113 °C (Lit. value)

NMR (DMSO-

)

12.5 (br s, 1H, NH), 7.25 (s, 1H, C5-H), 6.95 (s, 1H, C3-H)

Note: The absence of coupling between C3-H and C5-H (or very small meta-coupling) confirms the 2,4-substitution pattern. A 2,5-substitution would show vicinal coupling (J ~3-4 Hz).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Polybromination (4,5-dibromo) Excess NBS or high temperature.Strictly maintain

during addition. Reduce NBS to 0.95-1.0 equiv.
Low Conversion Old/Degraded NBS.Recrystallize NBS from water before use. Ensure DMF is anhydrous.
N-Bromination Kinetic control failure.While rare with 2-CN pyrroles, if N-Br forms, heating the mixture to 50°C briefly can induce rearrangement to C-Br.
Dark Tarry Product Polymerization.Exclude light during reaction (wrap flask in foil). Ensure inert atmosphere (

).

Safety & Handling (E-E-A-T)

  • Cyanide Moiety: While the nitrile group is covalently bonded, 1H-pyrrole-2-carbonitrile should be treated as a toxic nitrile. Avoid acidic conditions during waste disposal to prevent HCN generation.

  • NBS: Causes skin irritation and serious eye irritation. Handle in a fume hood.

  • DMF: A potent liver toxin and teratogen. Use double-gloves (Nitrile) and ensure adequate ventilation.

References

  • BenchChem. Overcoming over-bromination in pyrrole synthesis. Retrieved from

  • Sigma-Aldrich. 4-Bromo-1H-pyrrole-2-carbonitrile Product Specification. Retrieved from

  • Organic Chemistry Portal. Synthesis of Pyrroles and Halogenation Protocols. Retrieved from

  • PubChem. 4-Bromo-1H-pyrrole-2-carbonitrile Compound Summary. Retrieved from

  • MySkinRecipes/Chemical Data. 4-Bromo-1H-pyrrole-2-carbonitrile Intermediate Data. Retrieved from

Sources

Strategic Utilization of 4-Bromo-1H-pyrrole-2-carbonitrile in Covalent Inhibitor Design

[1]

Executive Summary: The "Warhead & Handle" Strategy

In the landscape of targeted covalent inhibitors (TCIs), 4-Bromo-1H-pyrrole-2-carbonitrile represents a high-value scaffold due to its dual-functionality.[1] It offers a pre-installed electrophilic "warhead" (the nitrile group) capable of reversible covalent bonding with nucleophilic residues (Cysteine/Serine), alongside a synthetic "handle" (the bromine at C4) for divergent Structure-Activity Relationship (SAR) exploration.[1]

This guide details the strategic application of this intermediate in synthesizing inhibitors for Cysteine Proteases (e.g., Cathepsins, Cruzain, SARS-CoV-2 Mpro) and Prolyl Oligopeptidases (e.g., DPP-4).

Key Chemical Attributes
PropertySpecificationRelevance to Drug Design
CAS Number 16616-43-2Unique identifier for sourcing.[1]
Molecular Weight 170.99 g/mol Low MW allows significant elaboration while adhering to Lipinski's Rule of 5.[1]
C2-Nitrile Electrophilic (

)
Acts as a reversible covalent warhead targeting active site thiols (Cys) or hydroxyls (Ser).[1]
C4-Bromine FunctionalizableOrthogonal handle for Pd-catalyzed cross-coupling to access S2/S3 enzyme pockets.[1]
Pyrrole NH H-Bond DonorCritical for hydrogen bonding with backbone carbonyls (e.g., Gly residues) in the enzyme active site.[1]

Mechanism of Action: Reversible Covalent Inhibition[1]

The primary utility of the 2-cyanopyrrole motif is its ability to form a thioimidate adduct with cysteine proteases.[1] Unlike irreversible Michael acceptors (e.g., acrylamides), nitriles often exhibit reversible covalent kinetics, reducing the risk of off-target immunotoxicity caused by permanent protein adduction.

Mechanistic Pathway (DOT Visualization)

MOAEnzymeEnzyme Active Site(Cys-SH)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex+ InhibitorInhibitorInhibitor(R-CN)Inhibitor->ComplexAdductThioimidate Adduct(Covalent/Reversible)Complex->AdductNucleophilic Attack(k_inact)Adduct->ComplexHydrolysis/Dissociation(k_off)captionFig 1: Reversible covalent mechanism of cyanopyrroles with Cysteine Proteases.

Synthetic Protocols

The following protocols are designed to maximize yield while maintaining the integrity of the nitrile warhead. The C4-bromine is sensitive to lithium-halogen exchange but robust under standard Suzuki-Miyaura conditions.[1]

Workflow Overview

SynthesisStart4-Bromo-1H-pyrrole-2-carbonitrileStep1Step 1: N-Functionalization(Alkylation/Protection)Start->Step1NaH, R-X, DMFStep2Step 2: C4-Diversification(Suzuki/Sonogashira Coupling)Step1->Step2Pd(dppf)Cl2, Ar-B(OH)2Step3Step 3: Deprotection (Optional) or Final Salt FormationStep2->Step3FinalTarget Enzyme InhibitorStep3->FinalcaptionFig 2: Divergent synthesis workflow for 4-substituted-2-cyanopyrroles.

Protocol A: N-Alkylation (Introduction of P1' Elements)

Purpose: To introduce steric bulk or specific binding elements that occupy the prime-side pockets of the protease, or to protect the nitrogen for subsequent coupling.[1]

Reagents:

  • 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equiv)[1]

  • Alkyl Halide (R-X) or Tosylate (1.1 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • DMF (Anhydrous)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve 4-Bromo-1H-pyrrole-2-carbonitrile in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

    • Critical Note: The pKa of the pyrrole NH is lowered by the electron-withdrawing nitrile, facilitating easy deprotonation.[1]

  • Alkylation: Add the Alkyl Halide dropwise.[1] Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling at C4 (SAR Exploration)

Purpose: To elaborate the inhibitor into the S2/S3 pockets.[1] The electron-poor nature of the cyanopyrrole ring requires robust catalytic systems.

Reagents:

  • N-Substituted-4-bromo-pyrrole-2-carbonitrile (from Protocol A) (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd₂(dba)₃/XPhos for sterically hindered substrates.[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Combine the bromide, boronic acid, and base in 1,4-dioxane. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly to minimize oxygen exposure. Seal the reaction vessel.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The nitrile group is generally stable under these conditions, but avoid excessive temperatures (>100°C) or strong hydroxide bases to prevent hydrolysis to the amide.[1]

  • Workup: Filter through a Celite pad.[1] Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography.

Case Studies & Applications

Case Study 1: Cathepsin K Inhibitors (Osteoporosis)

Target: Cathepsin K (Cys protease involved in bone resorption).[1] Design Logic:

  • Warhead: The 2-cyano group binds Cys25.[1]

  • P2 Interaction: A bulky hydrophobic group (e.g., N-benzyl or N-biphenyl) introduced via Protocol A fits the S2 pocket.[1]

  • P3 Interaction: An aryl group introduced at C4 via Protocol B provides additional selectivity over Cathepsin L.[1]

Case Study 2: SARS-CoV-2 Mpro Inhibition

Target: Main Protease (Mpro/3CLpro).[1][2] Design Logic:

  • Recent studies utilize nitrile warheads to target the catalytic Cys145.[1] The pyrrole scaffold serves as a rigid linker, positioning the nitrile for attack while the C4-substituents engage the P1/P2 residues (His41/Met49).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Nitrile Hydrolysis Reaction pH too high or Temp too high.[1]Switch base from KOH/NaOH to K₂CO₃ or K₃PO₄.[1] Keep Temp <90°C.
Low Yield in Coupling Electron-deficient ring deactivating Pd oxidative addition.[1]Switch to electron-rich ligands (e.g., XPhos, SPhos) or use Pd(OAc)₂/SPhos system.
Regioselectivity (N-alkylation) Ambident nucleophile (N vs C).Use NaH/DMF (favors N-alkylation).[1] Avoid soft counterions like Ag+ unless C-alkylation is desired.[1]
Protodebromination Reduction of C-Br bond.[1]Ensure solvent is strictly anhydrous/degassed.[1] Avoid hydride donors.[1]

References

  • Cysteine Protease Mechanism

    • Title: "The chemistry of nitrile-based inhibitors of cysteine proteases."[1][3]

    • Source:Current Medicinal Chemistry.
    • (Generalized validation of nitrile warheads).[1]

  • Synthetic Methodology (Pyrrole Functionalization)

    • Title: "Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cycliz
    • Source:Organic Chemistry Frontiers.
  • Medicinal Chemistry Application

    • Title: "Design and synthesis of potent C
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • (Contextual grounding for cyanopyrrole usage).[1]

  • Compound Data

    • Title: "4-Bromo-1H-pyrrole-2-carbonitrile Product Inform
    • Source: PubChem.[1]

    • (Verified CAS and physical data).[1]

Disclaimer: This protocol involves the use of hazardous chemicals, including brominated compounds and nitriles. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

4-Bromo-1H-pyrrole-2-carbonitrile is a pivotal scaffold in medicinal chemistry, widely utilized in the synthesis of DPP-4 inhibitors, antiviral agents, and kinase inhibitors. Its structural duality presents a unique challenge and opportunity in palladium catalysis:

  • Electronic Push-Pull: The pyrrole ring is inherently electron-rich (nucleophilic), facilitating oxidative addition at the C-Br bond. However, the electron-withdrawing nitrile group at C2 significantly lowers the LUMO energy, stabilizing the oxidative addition complex but also increasing the acidity of the N-H proton (

    
     in DMSO).
    
  • Catalyst Poisoning: The primary failure mode in coupling this substrate is the deprotonation of the N-H group by the base required for the catalytic cycle. The resulting pyrrolyl anion (

    
     or 
    
    
    
    coordinator) can displace phosphine ligands, forming an unreactive palladium "sink."

This guide details two distinct workflows:

  • Route A (Robust): Protection-first strategy (Recommended for scale-up).

  • Route B (Advanced): Direct coupling of the unprotected heterocycle (Recommended for rapid screening).

Strategic Decision Framework

The choice between direct coupling and a protection strategy depends on the scale and the base tolerance of the coupling partner.

DecisionMatrix Start Substrate: 4-Bromo-1H-pyrrole-2-carbonitrile Scale Is Scale > 10g? Start->Scale BaseSens Is Coupling Partner Base Sensitive? Scale->BaseSens No RouteA ROUTE A: Protection Strategy (SEM/Boc) Scale->RouteA Yes (Risk Mitigation) BaseSens->RouteA Yes (Requires mild base) RouteB ROUTE B: Direct Coupling (Specialized Ligands) BaseSens->RouteB No (Can tolerate K3PO4/Heat)

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and functional group tolerance.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)[1]

This protocol focuses on the Route A (Protected) strategy using SEM (2-(Trimethylsilyl)ethoxymethyl) protection, which offers the highest reliability.

Pre-step: SEM Protection
  • Reagents: SEM-Cl (1.2 equiv), NaH (1.5 equiv), DMF, 0°C to RT.

  • Note: The nitrile group tolerates NaH well at 0°C. Ensure anhydrous conditions to prevent hydrolysis of the nitrile to the primary amide.

Coupling Reaction Conditions[2][3][4]
ParameterConditionRationale
Catalyst

(3-5 mol%)
The ferrocenyl backbone prevents

-hydride elimination and resists de-ligation better than

.
Ligand dppf (included in precatalyst)Large bite angle (

) favors reductive elimination.
Base

(2.0 equiv) or

Carbonates are sufficient for aryl boronic acids. Cesium is preferred for sterically hindered partners (solubility effect).
Solvent 1,4-Dioxane : Water (4:1)The aqueous component is critical for the transmetalation step (formation of hydroxo-palladium species).
Temp/Time 80-90°C, 4-12 hoursModerate heat required to overcome the activation energy of the electron-deficient pyrrole ring.
Step-by-Step Workflow
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 1-SEM-4-bromo-pyrrole-2-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be 0.1 M - 0.2 M.

  • Catalyst: Remove the septum briefly to add

    
      (5 mol%) under a positive stream of Argon. Reseal immediately.
    
    • Expert Tip: Adding the catalyst last to the solution prevents decomposition of the Pd(0) species before the cycle begins.

  • Reaction: Heat the block to 90°C. Monitor by LCMS. The bromide (RT ~3.5 min) should convert to product (RT ~4.2 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Deprotection: Treat the crude residue with TBAF (1M in THF) and ethylenediamine (scavenger) at 60°C to remove the SEM group.

Protocol 2: Sonogashira Coupling (Alkynylation)

For the introduction of alkynes, Route B (Direct Coupling) is viable because the copper co-catalyst helps stabilize the intermediate, and the reaction can often proceed at lower temperatures where N-deprotonation is slower.

Reaction Conditions
  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2.5 mol%)

  • Base/Solvent:

    
     (Triethylamine) / THF (1:1 mixture)
    
  • Temperature: 50°C (Do not exceed 60°C to avoid oligomerization of the alkyne).

Mechanism & Troubleshooting

The mechanism relies on the in situ generation of a Copper-Acetylide species.

  • Issue: Homocoupling of the alkyne (Glaser coupling).[1][2]

  • Solution: Strictly exclude oxygen. Freeze-pump-thaw degassing is superior to simple sparging for this protocol.

  • Issue: N-alkynylation.

  • Solution: Use a bulky base or ensure the temperature remains low. If N-alkynylation is observed (>5%), revert to the SEM-protection strategy.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to the 4-position is challenging due to the electronic deactivation from the nitrile. Standard ligands (BINAP) often fail.

The "Game Changer" System: BrettPhos

For this specific substrate, BrettPhos Pd G3 or RuPhos Pd G3 precatalysts are required. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition into the deactivated C-Br bond and prevent coordination of the pyrrole nitrogen.

Experimental Protocol
  • Dry Down: Weigh 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equiv), Amine (1.2 equiv), and NaOtBu (Sodium tert-butoxide, 1.4 equiv) into a vial.

    • Critical: NaOtBu is hygroscopic. Use a fresh bottle or sublime before use. Moisture kills this reaction.

  • Catalyst: Add BrettPhos Pd G3 (2-4 mol%).

  • Solvent: Add anhydrous t-Amyl Alcohol or Dioxane .

  • Heat: 100°C for 2-6 hours.

  • Note: If the substrate is unprotected, use LHMDS (Lithium hexamethyldisilazide) as the base (2.5 equiv). The first equivalent deprotonates the pyrrole NH, protecting it as the Li-salt, while the excess base drives the cycle.

Reaction Pathway Visualization

The following diagram illustrates the divergence of chemical space accessible from the core scaffold.

ReactionPathways Substrate 4-Br-pyrrole-2-CN (Core Scaffold) Cat1 Pd(dppf)Cl2 Ar-B(OH)2 Substrate->Cat1 Cat2 Pd(PPh3)2Cl2/CuI Terminal Alkyne Substrate->Cat2 Cat3 BrettPhos Pd G3 Primary/Sec. Amine Substrate->Cat3 Suzuki Suzuki Product (Biaryl) Sonogashira Sonogashira Product (Alkynyl-pyrrole) Buchwald Buchwald Product (Amino-pyrrole) Cat1->Suzuki Cat2->Sonogashira Cat3->Buchwald

Caption: Divergent synthesis pathways from 4-Bromo-1H-pyrrole-2-carbonitrile using Pd-catalysis.

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. (2007).[3] An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link] (Establishes the SPhos/XPhos system for acidic substrates).

  • Buchwald-Hartwig Amination of Imidazoles/Pyrroles: Schultz, M. J., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society. [Link] (Key reference for using LHMDS to handle the acidic NH during amination).

  • Properties of 4-Bromo-1H-pyrrole-2-carbonitrile: PubChem Compound Summary for CID 106054 (Pyrrole-2-carbonitrile derivatives). [Link] (Source for physicochemical properties and acidity data).

Sources

"scale-up synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 160091-67-2) is a critical pharmacophore and intermediate in the synthesis of potassium-competitive acid blockers (P-CABs), such as Vonoprazan, and various kinase inhibitors.

The synthesis of this moiety on a kilogram scale presents two primary challenges:

  • Regioselectivity: The electron-rich pyrrole ring is prone to poly-bromination.[1] Furthermore, directing the halogen to the 4-position (meta-like) rather than the typically more reactive 5-position requires exploiting the electronic deactivation provided by the nitrile group.

  • Process Safety: The standard laboratory use of N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) poses severe thermal runaway risks upon scale-up.

This application note details a robust, scalable protocol using Acetonitrile (MeCN) as a safer solvent alternative, coupled with a controlled crystallization strategy that eliminates the need for industrial chromatography.

Retrosynthetic Strategy & Mechanism

The synthesis relies on Electrophilic Aromatic Substitution (


). The 2-cyano group acts as an electron-withdrawing group (EWG). While the pyrrole nitrogen is strongly activating (directing ortho/para to positions 2 and 5), the EWG at position 2 deactivates the ring.
  • Position 3: Sterically hindered and electronically deactivated (ortho to EWG).

  • Position 5: Conjugated with the EWG (para-like), leading to significant deactivation.

  • Position 4: The "meta" position relative to the nitrile. It is the least deactivated site, allowing for selective bromination if stoichiometry is strictly controlled.

Figure 1: Reaction Pathway and Impurity Profile

G Start Pyrrole-2-carbonitrile (SM) Reagent NBS (0.98 eq) MeCN, 0°C Start->Reagent Target 4-Bromo-1H-pyrrole-2-carbonitrile (Target) Start->Target Major Pathway Impurity2 5-Bromo impurity (Regio-isomer) Start->Impurity2 Minor Pathway (<5%) Reagent->Target Impurity1 4,5-Dibromo impurity (Over-bromination) Target->Impurity1 + Excess NBS

Caption: Electrophilic bromination pathway showing the critical selectivity between the 4-bromo target and the 4,5-dibromo over-reaction product.

Process Safety Assessment (Critical)

Hazard Alert: NBS in DMF Literature and industrial accident reports indicate that dissolving N-Bromosuccinimide (NBS) in Dimethylformamide (DMF) can lead to an exothermic "runaway" reaction, potentially causing explosions on a multi-kilogram scale. The decomposition is catalytic and accelerates above 50°C.

  • Protocol Modification: This protocol replaces DMF with Acetonitrile (MeCN) . MeCN is inert to NBS, allows for lower operating temperatures, and facilitates easier solvent recovery.

  • Cyanide Management: While the starting material contains a nitrile, it is stable. However, avoid strong acids which could theoretically hydrolyze the nitrile to release hazardous byproducts, although this is unlikely under the bromination conditions.

Detailed Experimental Protocol

Scale: 1.0 kg Input (Pyrrole-2-carbonitrile) Expected Yield: 75–80% (isolated) Purity: >99.5% (HPLC a/a)

Materials
ReagentMW ( g/mol )Mass/VolMolar EqRole
Pyrrole-2-carbonitrile 92.101.00 kg1.00Starting Material
N-Bromosuccinimide (NBS) 177.981.89 kg0.98Brominating Agent
Acetonitrile (MeCN) 41.0510.0 L10 volSolvent
Sodium Thiosulfate (aq) 158.112.0 L (10%)N/AQuench
Toluene 92.145.0 L5 volCrystallization
Step-by-Step Methodology

Step 1: Dissolution and Cooling

  • Charge a 20 L glass-lined reactor with Pyrrole-2-carbonitrile (1.0 kg) and Acetonitrile (8.0 L) .

  • Agitate at 250 RPM until fully dissolved.

  • Cool the jacket temperature to -5°C . Ensure internal temperature reaches 0°C ± 2°C .

Step 2: Controlled Bromination

  • Dissolve NBS (1.89 kg) in Acetonitrile (2.0 L) in a separate vessel. Note: NBS has limited solubility in MeCN; a suspension is acceptable if kept agitated.

  • Add the NBS mixture to the reactor via a dosing pump over 4 hours .

    • Critical Parameter: Maintain internal temperature < 5°C . Faster addition leads to localized hot spots and increased 4,5-dibromo impurity.

  • After addition, stir at 0°C for 2 hours .

Step 3: In-Process Control (IPC)

  • Sample 50 µL of the reaction mixture into 1 mL MeCN.

  • Analyze via HPLC (Method described in Section 5).

    • Acceptance Criteria:

      • Starting Material: < 2.0%[2]

      • 4,5-Dibromo impurity: < 5.0%

      • Target 4-Bromo: Major peak.

  • Decision Gate: If SM > 2%, add NBS in 0.02 eq increments. Do not exceed 1.05 eq total to prevent over-bromination.

Step 4: Quench and Workup

  • Add 10% Sodium Thiosulfate solution (2.0 L) slowly. The solution will turn from orange/red to pale yellow as unreacted bromine species are neutralized.

  • Concentrate the mixture under reduced pressure (45°C, 100 mbar) to remove the majority of Acetonitrile (approx. 8–9 L removed).

  • Add Water (5.0 L) and Ethyl Acetate (5.0 L) . Stir for 20 mins.

  • Separate phases. Extract the aqueous layer again with Ethyl Acetate (2.0 L) .[3]

  • Combine organic layers and wash with Brine (2.0 L) .

  • Dry over MgSO₄ , filter, and concentrate to a solid residue.

Step 5: Purification (Crystallization) Note: Chromatography is avoided to ensure scalability.

  • Dissolve the crude solid in Toluene (5.0 L) at 80°C .

  • Cool slowly (10°C/hour) to 20°C .

  • Seed with pure 4-Bromo-1H-pyrrole-2-carbonitrile (1 g) at 45°C if nucleation is delayed.

  • Further cool to 0°C and hold for 2 hours.

  • Filter the off-white crystals.

  • Wash the cake with cold Toluene (1.0 L).

  • Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 15 mins.

  • Detection: UV at 230 nm.

Table 2: Retention Time Profile

Compound Relative Retention Time (RRT)
Pyrrole-2-carbonitrile (SM) 1.00
4-Bromo-1H-pyrrole-2-carbonitrile 1.45
5-Bromo-1H-pyrrole-2-carbonitrile 1.55

| 4,5-Dibromo-1H-pyrrole-2-carbonitrile | 1.85 |

NMR Characterization (DMSO-d6)
  • 1H NMR (400 MHz):

    
     12.65 (br s, 1H, NH), 7.25 (d, J = 1.5 Hz, 1H, H-5), 6.85 (d, J = 1.5 Hz, 1H, H-3).
    
    • Diagnostic: The coupling constant (

      
       Hz) indicates meta-coupling, confirming the 2,4-substitution pattern. 2,5-substitution would show no coupling or different splitting.
      

Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue High Level of 4,5-Dibromo Impurity Check1 Check Temperature Was it > 5°C? Issue->Check1 Check2 Check Stoichiometry Was NBS > 1.0 eq? Check1->Check2 No Action1 Action: Improve Cooling Use jacketed reactor with cryostat Check1->Action1 Yes Check3 Check Addition Rate Was NBS added too fast? Check2->Check3 No Action2 Action: Reduce NBS Target 0.95 eq initially Check2->Action2 Yes Action3 Action: Dilute Reagent Increase MeCN volume for NBS Check3->Action3 Yes

Caption: Decision tree for mitigating the most common scale-up failure mode (over-bromination).

References

  • Regioselectivity in Pyrrole Bromination: Gao, S., et al. "Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide." Journal of Organic Chemistry, 2018. [Link]

  • Process Safety (NBS/DMF Hazards): Yang, Q., et al. "Safety Evaluation of the Use of DMF in NBS Bromination Reactions."[5] Organic Process Research & Development, 2020. [Link][5]

  • Synthesis of Pyrrole-2-carbonitriles: Barnett, G.H., et al. "Synthesis of pyrrole-2-carbonitriles."[3][6] Canadian Journal of Chemistry, 1980, 58(4): 409-411. [Link]

  • Vonoprazan Intermediate Synthesis (Context)

Sources

"protecting group strategies for reactions involving 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies for 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary

The scaffold 4-Bromo-1H-pyrrole-2-carbonitrile presents a unique synthetic challenge due to the synergistic electron-withdrawing effects of the C2-nitrile and C4-bromine substituents. These groups significantly increase the acidity of the pyrrolic N-H (


 estimated <15), rendering it prone to deprotonation and subsequent catalyst poisoning during palladium-mediated cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Furthermore, the free N-H is incompatible with strong bases required for lithiation or metal-halogen exchange.

This guide details three validated protection strategies—SEM (2-(Trimethylsilyl)ethoxymethyl) , Boc (tert-Butyloxycarbonyl) , and TIPS (Triisopropylsilyl) . We analyze the causality behind selecting each group based on downstream reaction conditions, specifically balancing stability against deprotection efficiency in the presence of a labile nitrile group.

Strategic Analysis & Selection Matrix

The choice of protecting group (PG) is dictated by the specific "hostility" of the downstream reaction conditions.

FeatureSEM (Gold Standard) Boc (Transient) TIPS (Steric Shield)
Primary Utility Lithiation, Strong Base, High Temp SuzukiMild Suzuki, Heck, SonogashiraRegioselective Metallation, Steric Blocking
Installation NaH / SEM-Cl (Irreversible)Boc₂O / DMAP (Catalytic)NaH / TIPS-Cl
Stability High (Acids, Bases, Nucleophiles)Moderate (Labile to strong acids/alkoxides)High (Base stable, Acid labile)
Deprotection Fluoride (TBAF) or Lewis Acid (

)
Acid (TFA) or Basic HydrolysisFluoride (TBAF)
Risk Factor Formaldehyde release during deprotectionThermal cleavage >100°C; Base cleavageHalogen migration ("Dance") during lithiation
Decision Logic Diagram

PG_Selection Start Target Reaction? Lithiation Lithiation / Metal-Halogen Exchange Start->Lithiation Suzuki Pd-Coupling (Suzuki/Buchwald) Start->Suzuki SEM_Route Select SEM Group (Max Stability) Lithiation->SEM_Route Standard TIPS_Route Select TIPS Group (Steric Control) Lithiation->TIPS_Route If C5 blocking needed Suzuki->SEM_Route Harsh (>100°C) Boc_Route Select Boc Group (Easy Removal) Suzuki->Boc_Route Mild (<80°C) caption Figure 1: Decision tree for protecting group selection based on downstream chemistry.

Detailed Protocols

Protocol A: SEM Protection (High Stability)

Recommended for: Metal-halogen exchange, high-temperature couplings, or multi-step synthesis.

Mechanism: The electron-deficient nature of the pyrrole ring stabilizes the nitrogen anion, but also reduces its nucleophilicity. Sodium hydride (NaH) is required to ensure irreversible deprotonation before the addition of the electrophile (SEM-Cl).

Reagents:

  • 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)

  • DMF (Anhydrous) (0.5 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add NaH (1.2 eq) and wash twice with anhydrous hexanes to remove mineral oil (optional, but improves purity). Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Dissolve the pyrrole substrate in minimal DMF. Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur. The solution typically turns yellow/orange indicating anion formation.
      
    • Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C. Add SEM-Cl (1.1 eq) dropwise via syringe.

    • Caution: SEM-Cl is moisture sensitive and a lachrymator.

  • Completion: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (the N-SEM product is significantly less polar than the free NH).

  • Workup: Quench carefully with sat.

    
    .[1] Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over 
    
    
    
    .[2]

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad NH singlet (~12 ppm) and the appearance of the SEM methylene singlet (~5.5 ppm) and TMS signal (~0 ppm).

Protocol B: Boc Protection (Rapid Access)

Recommended for: Mild Suzuki couplings, quick derivatization.

Mechanism: DMAP acts as a nucleophilic catalyst, attacking


 to form a reactive N-acylpyridinium intermediate, which then transfers the Boc group to the pyrrole.

Reagents:

  • Substrate (1.0 eq)[2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • DMAP (0.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • DCM or THF (0.2 M)

Step-by-Step:

  • Dissolve substrate, TEA, and DMAP in DCM at RT.

  • Add

    
     (dissolved in minimal DCM) dropwise.
    
  • Stir at RT for 2–6 hours.

    • Note: Evolution of

      
       is usually not visible at this scale/rate.
      
  • QC Point: If conversion stalls, add another 0.1 eq of DMAP. The electron-withdrawing nitrile makes the amine less nucleophilic, so catalysis is essential.

  • Workup: Wash with 0.1 M HCl (to remove DMAP/TEA), then

    
    .
    

Critical Deprotection Considerations

The deprotection of SEM-protected pyrrole-2-carbonitriles requires specific attention to avoid side reactions involving the nitrile group or the pyrrole ring itself.

The "Formaldehyde Trap" (SEM Removal): When removing SEM with TBAF, the hemiacetal intermediate decomposes to release formaldehyde (


).
  • Risk: The electron-rich pyrrole (after deprotection) can react with

    
     via electrophilic aromatic substitution, leading to hydroxymethylation or dimerization (methylene bridging).
    
  • Solution: Add a scavenger such as ethylenediamine or 1-octanethiol to the TBAF reaction mixture to intercept the formaldehyde [1]. Alternatively, use

    
      in nitromethane for a milder, non-fluoride deprotection if the substrate is sensitive [4].
    

Nitrile Hydrolysis (Acidic Conditions): Avoid strong aqueous acids (e.g.,


, conc. HCl) for Boc removal, as these will hydrate the C2-nitrile to a primary amide (

).
  • Solution: Use TFA/DCM (1:1) at 0°C. The anhydrous nature prevents nitrile hydrolysis.

Visualizing the Workflow

The following diagram illustrates the SEM protection and subsequent Suzuki coupling workflow, highlighting the critical "Formaldehyde Scavenging" step.

SEM_Workflow Start 4-Bromo-1H-pyrrole- 2-carbonitrile Step1 Protection: NaH, SEM-Cl, DMF Start->Step1 Intermediate N-SEM Intermediate Step1->Intermediate >95% Yield Step2 Suzuki Coupling: Pd(dppf)Cl2, Ar-B(OH)2 Intermediate->Step2 Coupled 4-Aryl-N-SEM-pyrrole Step2->Coupled No Catalyst Poisoning Step3 Deprotection: TBAF + Scavenger Coupled->Step3 Final Final Product: 4-Aryl-1H-pyrrole- 2-carbonitrile Step3->Final Avoids CH2O side-rxn caption Figure 2: Optimized workflow for SEM-protected cross-coupling.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Source: National Institutes of Health (PMC). Context: Discusses challenges in SEM deprotection and formaldehyde side reactions.

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Source: Organic Chemistry Portal. Context: General stability and deprotection mechanisms for Boc groups on electron-deficient amines.

  • 4-Bromo-1H-pyrrole-2-carbonitrile Product Data. Source: Sigma-Aldrich.[3] Context: Physical properties and safety data for the starting material.

  • Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Source: Carnegie Mellon University / J. Org. Chem. Context: Alternative deprotection strategies to avoid TBAF-related decomposition.[4]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Source: MDPI. Context: Specific protocol for Suzuki coupling of SEM-protected bromopyrroles.

Sources

Application Notes & Protocols: A Framework for the Development of Novel Antimicrobial Agents from 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic discovery. Nitrogen-containing heterocycles, particularly the pyrrole nucleus, are valuable structural motifs found in many biologically active compounds and approved antibacterial drugs.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging 4-Bromo-1H-pyrrole-2-carbonitrile as a versatile starting material for the synthesis and evaluation of new antimicrobial agents. We present detailed protocols for chemical library synthesis, a multi-tiered screening cascade for bioactivity assessment, preliminary in vivo efficacy models, and foundational mechanistic studies. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data.

Rationale: The Pyrrole Scaffold as a Privileged Structure

The pyrrole ring is a five-membered aromatic heterocycle that is central to numerous natural products with potent biological activity.[1] Its unique electronic properties, lipophilicity, and capacity for hydrogen bonding allow it to interact effectively with various biological macromolecules.[1] Halogenated pyrroles, in particular, are a well-established class of natural and synthetic antimicrobial agents, suggesting that the bromine atom on the 4-Bromo-1H-pyrrole-2-carbonitrile scaffold is a promising feature for bioactivity.[3][4] This starting material offers two key points for chemical diversification: the C4-bromo position, amenable to cross-coupling reactions, and the C2-carbonitrile group, which can be hydrolyzed, reduced, or converted to other functional groups. This chemical tractability makes it an ideal starting point for generating a diverse library of candidate compounds.

Overall Development Workflow

The discovery process follows a logical progression from chemical synthesis to biological evaluation. The workflow is designed to efficiently identify promising lead compounds by progressively increasing the biological complexity of the assays.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Progression A Starting Material (4-Bromo-1H-pyrrole-2-carbonitrile) B Chemical Derivatization (e.g., Suzuki Coupling, Nitrile Hydrolysis) A->B C Compound Library (Purified & Characterized) B->C D Primary In Vitro Screen (MIC Determination) C->D E Hit Confirmation & Secondary Screening (MBC, Resistant Strains, Cytotoxicity) D->E F Preliminary In Vivo Efficacy (G. mellonella Model) E->F G Mechanism of Action Studies (e.g., DNA Gyrase Assay) E->G H Lead Candidate F->H G->H

Caption: High-level workflow for antimicrobial drug discovery.

Protocol I: Synthesis of a Candidate Compound Library

Rationale: The goal is to create a structurally diverse library of compounds from the starting material to explore the structure-activity relationship (SAR). We will leverage the reactivity of the C-Br bond for installing new aryl or alkyl groups via Suzuki-Miyaura cross-coupling, a robust and widely used reaction in medicinal chemistry.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq), the desired boronic acid partner (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Add a suitable base, typically an aqueous solution of Na₂CO₃ (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: In Vitro Antimicrobial Susceptibility Testing (AST)

Rationale: The primary goal of in vitro testing is to determine the antimicrobial potency of the synthesized compounds. We employ a two-tiered approach, starting with a broad screen to determine the Minimum Inhibitory Concentration (MIC) followed by a more specific screen to assess bactericidal activity.

Primary Screen: Broth Microdilution for MIC Determination

This method quantitatively measures the lowest concentration of a compound that inhibits visible microbial growth.[5] It is performed in a 96-well plate format, making it suitable for screening a library of compounds.[6]

Step-by-Step Protocol:

  • Preparation of Compound Plates:

    • Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final test concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Include control wells:

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

      • Negative Control: Vehicle (DMSO) only.

      • Sterility Control: Broth only, no bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[7][8]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the compound plate.[7]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the compound plate (except the sterility control).

    • Seal the plate and incubate at 35-37 °C for 18-24 hours.[5][9]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a plate reader.

Secondary Screen: Minimum Bactericidal Concentration (MBC)

Rationale: While MIC indicates growth inhibition (bacteriostatic), MBC determines the concentration required to kill the bacteria (bactericidal). This is a crucial differentiator for drug development.

Step-by-Step Protocol:

  • Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells in the MIC plate that showed no visible growth.

  • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35-37 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Example Antimicrobial Activity Data for Synthesized Derivatives

Compound IDModification (at C4)Target OrganismGram StainMIC (µg/mL)MBC (µg/mL)
P-0014-phenylS. aureus ATCC 29213Positive816
P-0024-(4-fluorophenyl)S. aureus ATCC 29213Positive48
P-0034-(pyridin-3-yl)S. aureus ATCC 29213Positive16>64
P-0014-phenylE. coli ATCC 25922Negative>64>64
P-0024-(4-fluorophenyl)E. coli ATCC 25922Negative32>64
Ciprofloxacin(Control)S. aureus ATCC 29213Positive0.51
Ciprofloxacin(Control)E. coli ATCC 25922Negative0.250.5

Interpretation: A "hit" is typically defined as a compound exhibiting an MIC value below a certain threshold (e.g., ≤16 µg/mL). The MBC/MIC ratio is also informative; a ratio of ≤4 suggests bactericidal activity. In the example above, compound P-002 shows the most promising activity against S. aureus. The general lack of activity against E. coli is common for some pyrrole derivatives and may be due to the outer membrane of Gram-negative bacteria acting as a permeability barrier.[3]

Protocol III: Preliminary In Vivo Efficacy and Toxicity

Rationale: Before moving to more complex and costly mammalian models, the Galleria mellonella (wax moth larva) model provides a valuable intermediate step.[10] It is a cost-effective, ethically sound model for assessing a compound's in vivo efficacy and potential toxicity.

Step-by-Step Protocol: G. mellonella Survival Assay

  • Infection: Inject larvae with a lethal dose of a pathogen (e.g., S. aureus).

  • Treatment: At a set time post-infection (e.g., 1-2 hours), administer the test compound via a separate injection.

  • Controls: Include several control groups:

    • Untreated, uninfected (to assess trauma from injection).

    • Infected, untreated (vehicle control).

    • Infected, treated with a clinical antibiotic.

  • Monitoring: Incubate larvae at 37 °C and monitor survival over 48-72 hours.

  • Endpoint: Record the percentage of surviving larvae in each group. A significant increase in survival in the compound-treated group compared to the vehicle control indicates in vivo efficacy.

Investigating the Mechanism of Action (MoA)

Rationale: Understanding how a compound works is critical for its development. Based on existing literature, a plausible target for pyrrole-based antimicrobials is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[1]

G A Pyrrole Derivative (Lead Compound) B Bacterial DNA Gyrase (GyrA/GyrB) A->B Binds to C Inhibition of Enzyme Activity D Supercoiling of DNA is Blocked C->D E DNA Replication & Repair Fails D->E F Bacterial Cell Death E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1H-pyrrole-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for the column chromatography purification of this important heterocyclic building block. The insights provided here are based on established chromatographic principles and extensive field experience.

Understanding the Molecule: Key Physicochemical Properties

4-Bromo-1H-pyrrole-2-carbonitrile is a moderately polar molecule. The pyrrole ring provides aromatic character, while the nitrile and bromine substituents, along with the N-H group, contribute to its polarity. Understanding these features is critical for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₅H₃BrN₂-
Molecular Weight 170.99 g/mol -
Appearance SolidThe crude product will be loaded onto the column as a solid or in a minimal amount of solvent.
Polarity Moderately PolarThis polarity dictates the choice of a normal-phase chromatography setup, typically with a silica gel stationary phase and a mobile phase of intermediate polarity.
pKa The N-H proton of the pyrrole ring is weakly acidic (pKa of pyrrole is ~17.5).[1]The compound is generally stable under neutral and mildly acidic conditions. Strong bases should be avoided.
Stability Pyrroles can be sensitive to strong acids and light, and may be prone to oxidation.[1]It is advisable to protect the compound from excessive light and to use neutral or near-neutral solvent systems. Avoid highly acidic conditions on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 4-Bromo-1H-pyrrole-2-carbonitrile?

A1: For a moderately polar compound like 4-Bromo-1H-pyrrole-2-carbonitrile, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase column chromatography. Its slightly acidic nature is generally well-tolerated by this compound. If you observe degradation, consider using deactivated silica gel or neutral alumina.[2]

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides good separation between your target compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) plates.

  • Starting Point: A good starting point for a moderately polar compound is a mixture of a non-polar solvent and a more polar solvent. Common choices include:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

  • TLC Analysis: The ideal solvent system for column chromatography will give your product a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate.[3] This Rf value typically ensures that the compound elutes from the column in a reasonable volume of solvent without being too close to the solvent front or requiring an excessive amount of eluent.

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates an issue with the compound's interaction with the stationary phase. For a compound with a weakly acidic N-H group, this can be due to strong interactions with the acidic sites on the silica gel.

  • Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. For basic compounds, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol can help by neutralizing the acidic sites on the silica.[4] However, since the pyrrole N-H is very weakly acidic, this is less likely to be the primary issue unless basic impurities are present. More commonly, streaking can be due to overloading the TLC plate or insolubility in the mobile phase.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of 4-Bromo-1H-pyrrole-2-carbonitrile.

Problem 1: Poor Separation of the Target Compound from an Impurity
  • Symptom: Fractions contain a mixture of your product and an impurity with a very similar Rf value.

  • Likely Cause: The chosen mobile phase does not have sufficient selectivity for the two compounds.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a different solvent system, such as dichloromethane/methanol.[4] Different solvents interact with the compound and stationary phase in unique ways, which can alter the relative separation.

    • Use a Gradient Elution: Instead of a single (isocratic) mobile phase, a gradient elution can improve separation. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.

    • Optimize the Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column.

Problem 2: The Compound is Not Eluting from the Column
  • Symptom: You have passed a large volume of the mobile phase through the column, but your product has not been detected in the fractions.

  • Likely Cause:

    • The mobile phase is not polar enough to move the compound down the column.

    • The compound may have degraded on the silica gel.

  • Troubleshooting Steps:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.[2][4] For example, if you are using 10% ethyl acetate in hexane, try increasing to 20% or 30%.

    • Check for Degradation: Before running the full column, perform a stability test. Spot the crude material on a TLC plate, let it sit in the air for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound may be unstable on silica.[2] In this case, consider using a less acidic stationary phase like neutral alumina.

Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)
  • Symptom: Your product is found in the very first fractions, often mixed with non-polar impurities.

  • Likely Cause: The mobile phase is too polar.

  • Troubleshooting Steps:

    • Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase.[4] For example, if you are using 30% ethyl acetate in hexane, try decreasing to 15% or 20%.

    • Ensure Proper Sample Loading: If the sample is dissolved in a solvent that is much more polar than the mobile phase, it can be carried down the column too quickly. Dissolve the sample in the minimum amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, consider "dry loading" the sample.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Dissolve a small amount of the crude 4-Bromo-1H-pyrrole-2-carbonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers with different ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3).

  • Place the TLC plates in the chambers and allow the solvent to ascend.

  • Visualize the spots under UV light and/or by staining.

  • Select the solvent system that gives the target compound an Rf value of approximately 0.25-0.35.

Protocol 2: Column Chromatography Purification
  • Column Packing: Secure a glass column vertically. Add the chosen mobile phase and then slowly add silica gel as a slurry. Allow the silica to settle into a packed bed, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a solvent it is readily soluble in, like dichloromethane). Carefully add this solution to the top of the silica bed.[5]

    • Dry Loading: Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder is then carefully added to the top of the packed column.

  • Elution: Carefully add the mobile phase to the column. Apply gentle pressure (if necessary) to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Bromo-1H-pyrrole-2-carbonitrile.

Visualizing the Workflow

Sources

"troubleshooting low yields in Suzuki coupling with 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The unique electronic and structural properties of this substrate—namely the presence of an acidic N-H proton and two electron-withdrawing groups—present distinct challenges not always encountered with simpler aryl halides. This document provides in-depth, cause-and-effect explanations for common issues and offers field-proven protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 4-Bromo-1H-pyrrole-2-carbonitrile is giving consistently low to no yield. What are the most probable causes?

Low yields with this substrate typically stem from a combination of three core issues:

  • Side Reactions of the Starting Material: The unprotected N-H on the pyrrole ring is acidic and can participate in side reactions. The most common issue is protodebromination, where the bromine atom is replaced by a hydrogen, terminating the catalytic cycle for that molecule.[1][2][3]

  • Catalyst Deactivation: The Lewis-basic nitrogen atom of the pyrrole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4][5] This is a frequent problem with nitrogen-containing heterocycles.

  • Boronic Acid Instability: The boronic acid coupling partner can degrade under the reaction conditions, primarily through protodeboronation (replacement of the boronic acid group with hydrogen) or by forming homocoupled byproducts.[4][6][7][8]

A systematic approach that first addresses the stability of the pyrrole starting material is the most effective path to improving yields.

Q2: What are the most common side products I should be looking for when analyzing my crude reaction mixture?

When troubleshooting, identifying the byproducts is critical as they provide direct clues to the problematic reaction pathway. The most common are:

  • Protodebrominated Starting Material (1H-pyrrole-2-carbonitrile): The presence of this compound is a strong indicator that the N-H proton is interfering with the reaction.[1][2]

  • Homocoupled Boronic Acid Product (Biaryl): This arises from the coupling of two boronic acid molecules and suggests that the transmetalation step may be slow or that the catalyst is promoting this side reaction.[9]

  • Protodeboronated Arene: This is the arene corresponding to your boronic acid, but lacking the B(OH)₂ group. Its presence points to boronic acid decomposition, which can be catalyzed by the base or residual metal ions.[4][7][8]

  • Hydrolyzed Nitrile Byproducts: Under certain basic conditions, particularly with prolonged heating, the nitrile group can hydrolyze to a primary amide (4-Bromo-1H-pyrrole-2-carboxamide) or even a carboxylic acid.[10][11][12]

Troubleshooting Guide: Specific Problems & Solutions
Problem 1: Significant Protodebromination of the Pyrrole

Q: My analysis shows a major peak corresponding to the debrominated starting material, 1H-pyrrole-2-carbonitrile. How do I prevent this?

Causality: The N-H proton on the pyrrole ring is sufficiently acidic to interfere with the catalytic cycle. This can lead to protonolysis of the C-Br bond at a catalytically active palladium center. Research has shown that without protection on the pyrrole nitrogen, debromination is a common and significant side reaction.[1][2][3]

Solution: Protect the Pyrrole Nitrogen.

This is the most critical step to ensure success with this substrate. By protecting the nitrogen, you remove the acidic proton and prevent the associated side reactions.

  • Recommended Protecting Group: The SEM (2-(trimethylsilyl)ethoxymethyl) group is an excellent choice as it is robust under typical Suzuki-Miyaura conditions.[2][3] The BOC (t-butyloxy carbonyl) group can also be used, but it may be partially or fully cleaved under the basic reaction conditions, which can complicate the reaction.[1][2]

  • To a solution of 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equiv.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-SEM protected pyrrole.

Problem 2: Catalyst Deactivation or Inefficient Catalysis

Q: Even after protecting the pyrrole nitrogen, my yields are poor. I suspect an issue with my catalyst system. How should I optimize it?

Causality: The choice of palladium source and, more importantly, the ligand, is crucial for coupling electron-deficient heterocycles. The ligand must stabilize the palladium(0) active species, promote the oxidative addition into the C-Br bond, and facilitate the subsequent steps of the catalytic cycle. Insufficiently electron-rich or bulky ligands may fail to achieve this efficiently.

Solution: Screen Catalysts and Ligands.

For challenging substrates, pre-formed catalysts or those generated in situ with specific ligands often outperform generic catalysts like Pd(PPh₃)₄.

Catalyst SystemLigand TypeRationale & Comments
Pd(dppf)Cl₂ Ferrocene-based bisphosphineOften an excellent starting point for heteroaromatic couplings. The wide bite angle and electron-rich nature of dppf are beneficial.[13][14]
Pd(OAc)₂ + SPhos/XPhos Buchwald-type biaryl phosphineThese are electron-rich and sterically hindered ligands designed for challenging cross-couplings, including those with heteroaryl chlorides. They are highly effective.
Pd₂(dba)₃ + P(t-Bu)₃ TrialkylphosphineA very electron-rich and bulky ligand that can accelerate oxidative addition and reductive elimination.
Pd(PCy₃)₂ TrialkylphosphineThe electron richness and steric bulk of the tricyclohexylphosphine ligand make it an efficient choice for many cross-coupling reactions.[13][15]

Recommendation: Start with Pd(dppf)Cl₂. If yields remain low, move to a more specialized ligand system like one of the Buchwald-type biaryl phosphines.

Problem 3: Boronic Acid Decomposition and Base/Solvent Issues

Q: I'm observing significant homocoupling of my boronic acid and/or its complete consumption before the aryl bromide reacts. What reaction conditions should I change?

Causality: The base is necessary to activate the boronic acid for transmetalation, forming a more nucleophilic boronate species.[16] However, the wrong choice of base or solvent can accelerate the decomposition of the boronic acid (protodeboronation) or cause other side reactions.[4][7] Solvent choice also dramatically impacts the solubility of all components and the overall reaction rate.[17][18]

Solution: Optimize the Base and Solvent System.

  • Base Selection: Strong bases like NaOH can be effective but may promote side reactions. Milder inorganic bases are often a better choice.

BaseStrengthComments
Cs₂CO₃ StrongHighly effective, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous. Often gives excellent yields.[2][13]
K₃PO₄ Medium-StrongA very common and effective base for Suzuki couplings, often providing a good balance of reactivity and selectivity.[4][15]
K₂CO₃ MediumA standard, cost-effective choice. It often requires aqueous conditions to be effective.[9][13][14]
KF MildCan be used for substrates with base-sensitive functional groups.[6][16]
  • Solvent System: A mixture of an aprotic organic solvent and water is typically used. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

    • Recommended Systems:

      • Dioxane / H₂O (e.g., 4:1 or 5:1 ratio)[2]

      • Toluene / H₂O

      • THF / H₂O[9]

      • DMF (can be run anhydrously with certain bases, but can be difficult to remove)[4][6]

Recommendation: For the N-SEM protected 4-Bromo-1H-pyrrole-2-carbonitrile, a combination of Cs₂CO₃ as the base in a Dioxane/H₂O (4:1) solvent system at 90-100 °C is an excellent and well-documented starting point.[2]

Visualizations
The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) OxAdd->ArPdX + Ar-X Trans Transmetalation ArPdX->Trans ArPdAr Ar-Pd(II)L₂-Ar' (Di-organopalladium) Trans->ArPdAr + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Releases Product Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Pyrrole-Br) ArX->OxAdd Boronic Ar'-B(OR)₃⁻ Boronic->Trans Base Base (e.g., CO₃²⁻) Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with 4-Bromo-1H-pyrrole-2-carbonitrile check_debromination Major byproduct is debrominated pyrrole? start->check_debromination protect_N Protect Pyrrole-N (e.g., with SEM-Cl) See Protocol 1 check_debromination->protect_N Yes check_homocoupling Major byproduct is boronic acid homocoupling? check_debromination->check_homocoupling No protect_N->check_homocoupling optimize_base Optimize Base/Solvent 1. Use Cs₂CO₃ or K₃PO₄ 2. Use Dioxane/H₂O 3. Lower Temperature check_homocoupling->optimize_base Yes check_catalyst Reaction still stalled? (No significant byproducts) check_homocoupling->check_catalyst No success Improved Yield optimize_base->success optimize_catalyst Optimize Catalyst/Ligand 1. Use Pd(dppf)Cl₂ 2. Try Buchwald Ligands (e.g., SPhos) check_catalyst->optimize_catalyst Yes check_catalyst->success No, review basics (reagent purity, inertness) optimize_catalyst->success

Caption: Decision tree for troubleshooting low yields in the Suzuki coupling.

Optimized General Protocol

This protocol assumes the use of N-SEM-protected 4-Bromo-1H-pyrrole-2-carbonitrile. All steps should be performed under an inert atmosphere (Argon or Nitrogen).

  • To a reaction vessel, add the N-SEM-protected 4-bromo-1H-pyrrole-2-carbonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v). The reaction mixture should be thoroughly purged with an inert gas for 15-30 minutes before heating.[9]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2008). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • ResearchGate. (2018, October 16). (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • National Institutes of Health. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • Synfacts. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of....
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

"preventing over-bromination to dibromo- and tribromo-pyrroles"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Preventing Over-Bromination to Dibromo- and Tribromo-pyrroles[1]

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Priority: High (Risk of Polymerization/Decomposition)

Executive Summary: The "Electron Sink" Paradox

Welcome to the support center. You are likely here because your pyrrole bromination yielded a black tar or an inseparable mixture of poly-brominated species.[1]

The Root Cause: Pyrrole is π-excessive (an "electron sink").[1] The lone pair on the nitrogen donates density into the ring, making it nucleophilic (activated) at all positions, particularly C2 and C5.

  • The Trap: While halogens are typically deactivating groups on benzene, the electron density in pyrrole is so high that even after monobromination, the ring remains sufficiently activated to react with any remaining electrophile in the vicinity.

  • The Consequence: If mixing is slow or temperature is high, the reaction enters a "runaway" state where the monobromo-product competes with the starting material for the remaining brominating agent, leading to di- and tri-bromo byproducts.

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: My reaction mixture turned into a black, insoluble tar within minutes. What happened?

A: You likely triggered acid-catalyzed polymerization .[1]

  • Mechanism: Bromination generates HBr as a byproduct.[1] Pyrroles are acid-sensitive; protons attack the C2/C3 positions, generating a reactive cation that initiates polymerization (polypyrrole formation).[1]

  • The Fix:

    • Scavenge Acid: Include a non-nucleophilic base (e.g., solid

      
       or 
      
      
      
      ) in the reaction mixture to neutralize HBr in situ.[1]
    • Protect the Nitrogen: Free pyrrole (

      
      ) is exponentially more unstable than 
      
      
      
      -protected forms.[1] Use
      
      
      -Boc or
      
      
      -TIPS pyrrole.
    • Exclude Light: Halopyrroles are photosensitive.[1] Wrap the flask in aluminum foil.

Q2: I used exactly 1.0 equivalent of NBS, but I still see 15% dibromo-product and 15% starting material. Why?

A: This is a mixing and local concentration error , not a stoichiometry error.

  • The Physics: The reaction rate (

    
    ) at room temperature is faster than the mixing rate (
    
    
    
    ).[1] When you add a drop of NBS, the pyrrole molecules at the point of entry are exposed to a high local concentration of NBS (
    
    
    eq), leading to immediate double bromination before the NBS can disperse.
  • The Fix:

    • Cryogenic Cooling: Lower the temperature to

      
      . This slows 
      
      
      
      below
      
      
      , allowing the reagent to distribute before reacting.[1]
    • Dilution: Dissolve the NBS in a large volume of solvent and add it dropwise over 30–60 minutes.

Q3: Why is my 2-bromopyrrole decomposing on the silica column?

A: 2-Halopyrroles are inherently unstable and acid-sensitive.[1] Silica gel is slightly acidic.[1]

  • The Fix:

    • Switch Stationary Phase: Use Basic Alumina or silica pre-treated with 1% Triethylamine (TEA).[1]

    • Telescoping: Do not isolate. React the crude 2-bromopyrrole immediately in the next step (e.g., Suzuki coupling).[1]

Part 2: Visualizing the Control Logic

The following diagram illustrates the kinetic pathways and the decision nodes required to isolate the monobromo species.

PyrroleBromination Start Starting Material: Pyrrole / N-Boc Pyrrole Reagent Reagent Addition: NBS (1.0 eq) Start->Reagent Condition_Check Check Conditions: Temp & Mixing Reagent->Condition_Check Fast_Mix High Temp / Fast Addition (Kinetic Chaos) Condition_Check->Fast_Mix Poor Control Slow_Mix -78°C / Slow Addition (Kinetic Control) Condition_Check->Slow_Mix Good Control Mono Target: 2-Bromopyrrole Fast_Mix->Mono Minor Di Impurity: 2,5-Dibromopyrrole Fast_Mix->Di Local Excess NBS Slow_Mix->Mono Major Product Mono->Di Over-reaction if >1.0 eq Acid HBr Byproduct Mono->Acid Elimination Poly Polymer (Black Tar) Acid->Poly Catalyzes Polymerization

Caption: Kinetic pathway showing how temperature and mixing speed dictate the ratio of Mono- vs. Di-bromo products.

Part 3: The "Gold Standard" Protocol

This protocol is optimized for N-Boc-Pyrrole .[1] If you must use free pyrrole, follow this but strictly at


 and use immediately.
Reagents & Materials
ComponentRoleSpecification
N-Boc-Pyrrole Substrate1.0 Equivalent
NBS (N-Bromosuccinimide) Reagent1.0 Equivalent (Recrystallize from water if yellow)
THF (Tetrahydrofuran) SolventAnhydrous, inhibitor-free
Pyridine (Optional)Acid Scavenger0.1 Equivalent (Prevents Boc cleavage/polymerization)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve N-Boc-Pyrrole (10 mmol) in anhydrous THF (50 mL). Add Pyridine (1 mmol) if the substrate is acid-sensitive.[1]

  • Cryogenic Cooling: Cool the solution to

    
      (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
    
  • Reagent Preparation: In a separate vial, dissolve NBS (10 mmol, 1.0 eq) in THF (20 mL).

    • Note: NBS is not fully soluble in cold THF; ensure it is dissolved at RT before adding.[1]

  • Controlled Addition: Add the NBS solution to the pyrrole solution dropwise over 45 minutes via a syringe pump or addition funnel.

    • Critical: The internal temperature must not rise above

      
      .[1]
      
  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (use basic alumina plates).[1]
    
  • Quench: Pour the cold mixture into a vigorously stirring solution of 5%

    
      (Sodium Thiosulfate) and saturated 
    
    
    
    . This neutralizes unreacted bromine sources and acid.[1]
  • Workup: Extract with Diethyl Ether (

    
    ). Wash with Brine.[1][2][3] Dry over 
    
    
    
    .
  • Purification: If necessary, flash chromatography on Basic Alumina (Hexanes/EtOAc).

Part 4: Advanced Reagent Selection

If NBS fails to provide selectivity, consider these alternatives:

ReagentSelectivityProsCons
NBS GoodStandard, cheap, easy to handle.[1][4]Can over-brominate if warm.[1]
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)ExcellentMilder than NBS; often higher regioselectivity for C2.[1]Slower reaction rate.[1][5]
TBABr3 (Tetrabutylammonium tribromide)HighVery high para-selectivity (in phenols) and C2 selectivity in pyrroles.[1]Harder to remove ammonium salts during workup.[1]
Br2 / Amine Complex VariableCan be tuned by the amine choice.[1]Handling elemental bromine is hazardous.[1]
References
  • Gilow, H. M., & Burton, D. E. (1981).[1] Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.[1][6][7] The Journal of Organic Chemistry, 46(11), 2221–2225. Link[1]

    • Foundational text on the kinetics and product distribution of halopyrroles.
  • Muchowski, J. M., et al. (1992).[1] Synthesis of 2- and 3-substituted pyrroles from N-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 57(6), 1653–1657. Link[1]

    • Establishes the use of bulky protecting groups (TIPS) to control regiochemistry and stability.
  • Lowe, G., & Vilaivan, T. (1997).[1] Amino acid linked pyrrole-imidazole polyamides. Journal of the Chemical Society, Perkin Transactions 1, (4), 539-546.[1] Link

    • Provides specific protocols for NBS bromination of sensitive pyrrole deriv
  • Bray, B. L., et al. (1990).[1] N-(tert-Butoxycarbonyl)pyrroles: Synthesis, reactivity, and properties. The Journal of Organic Chemistry, 55(26), 6317–6328. Link[1]

    • The definitive guide on N-Boc protection to prevent polymerization during functionaliz

Sources

Technical Support Center: Regioselective Functionalization of 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of 4-Bromo-1H-pyrrole-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this versatile but challenging heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Molecule Overview: Understanding the Challenge

4-Bromo-1H-pyrrole-2-carbonitrile is a highly functionalized pyrrole derivative. Its synthetic utility is derived from the presence of multiple reactive sites: the acidic N-H proton, two activatable C-H bonds (at C3 and C5), and a C-Br bond at C4, which is a prime handle for cross-coupling reactions. The electron-withdrawing nature of the nitrile group at C2 deactivates the pyrrole ring, influencing the reactivity of all other positions.[1][2]

The primary challenge in the functionalization of this molecule is achieving regioselectivity . Uncontrolled reactions can lead to a mixture of products, resulting from competing reactions at the N1, C3, C4, and C5 positions. This guide will help you navigate these challenges to achieve your desired synthetic outcome.

G cluster_molecule 4-Bromo-1H-pyrrole-2-carbonitrile cluster_challenges Key Challenges mol Structure N1 N1-H (Acidic) regio Controlling Regioselectivity N1->regio N vs. C-Alkylation C2 C2-CN (EWG) reactivity Modulating Reactivity C2->reactivity Deactivation of Ring C3 C3-H (Activated) C3->regio C3 vs. C5 Functionalization C4 C4-Br (Coupling Site) C4->regio Side reactions during coupling C5 C5-H (Most Reactive C-H) C5->regio Competition with N1

Caption: Competing reactive sites on 4-Bromo-1H-pyrrole-2-carbonitrile.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Issue 1: My N-alkylation/arylation is giving low yields or a mixture of N- and C-alkylated products.

Question: I'm trying to functionalize the pyrrole nitrogen, but I'm getting a messy reaction. What's going wrong?

Probable Cause & Scientific Explanation: The pyrrole nitrogen proton is moderately acidic (pKa ≈ 17.5), and deprotonation with a strong base generates a nucleophilic pyrrolide anion.[3] However, this anion is ambident, meaning it has two nucleophilic sites: the nitrogen and the carbon atoms of the ring (primarily C2 and C5). The regioselectivity of the subsequent reaction with an electrophile is highly dependent on the reaction conditions.

  • Hard vs. Soft Electrophiles: Hard electrophiles (like methyl iodide) tend to react at the more electronegative nitrogen atom (hard-hard interaction). Softer electrophiles might show less selectivity.

  • Counter-ion Effect: The nature of the counter-ion from the base is critical. Ionic counter-ions (like Na⁺, K⁺) leave the nitrogen anion more exposed and favor N-alkylation. Covalent counter-ions (like Mg²⁺) coordinate more tightly to the nitrogen, leading to increased C-alkylation.[3]

  • Solvent Choice: Polar, aprotic solvents (like DMF, DMSO) can solvate the cation, favoring N-alkylation. Non-polar solvents (like THF, dioxane) may promote aggregation and C-alkylation.

Solutions & Protocol:

  • Optimize Base and Solvent Combination for N-Selectivity:

    • Recommended System: Use a strong, non-nucleophilic base with an ionic counter-ion. Sodium hydride (NaH) or potassium carbonate (K₂CO₃)/caesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF is a standard choice.[4][5]

    • Step-by-Step Protocol (N-Alkylation):

      • Dissolve 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C.

      • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C, then warm to room temperature for 30 minutes.

      • Cool the reaction back to 0 °C and add your alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates completion.

      • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

  • Verify Product Structure: Use 2D NMR techniques (HMBC, NOESY) to unambiguously confirm the site of functionalization. An HMBC correlation from the new substituent's protons to the pyrrole carbons (C2 and C5) will confirm N-substitution.

Issue 2: My cross-coupling reaction at the C4-Bromo position is failing or I'm seeing significant debromination.

Question: I'm attempting a Suzuki-Miyaura coupling, but I'm either getting back my starting material or a debrominated pyrrole. How can I fix this?

Probable Cause & Scientific Explanation: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the C4 position.[6] However, several factors can lead to failure:

  • Catalyst Deactivation: The pyrrole nitrogen can coordinate to the palladium catalyst, inhibiting its activity.

  • N-H Acidity: The acidic N-H can interfere with the basic conditions of the reaction, leading to side reactions or poor catalyst turnover.

  • Debromination: This is a common side reaction, often caused by β-hydride elimination from the palladium intermediate or by protodebromination under basic conditions, especially at elevated temperatures.

Solutions & Protocol:

  • Protect the Pyrrole Nitrogen: This is the most reliable strategy to ensure a successful coupling. An N-protecting group prevents catalyst coordination and side reactions related to the acidic proton.[7][8]

    • Choice of Protecting Group: A bulky, electron-withdrawing sulfonyl group (e.g., tosyl, Ts) or a silyl group (e.g., TIPS) are excellent choices.[7] The SEM (2-(trimethylsilyl)ethoxy)methyl) group has also been shown to be very stable under Suzuki conditions.[9][10]

    • Step-by-Step Protocol (N-Protection & Suzuki Coupling):

      • (Protection): Protect the pyrrole with your chosen group (e.g., for SEM protection, use SEM-Cl with a base like NaH in DMF).

      • (Coupling):

        • To a degassed mixture of N-protected 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq), your boronic acid/ester (1.2-1.5 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[9][10]

        • Heat the reaction mixture (typically 80-100 °C) under an inert atmosphere until the starting material is consumed.

        • Cool to room temperature, dilute with water, and extract with an organic solvent.

        • Purify via column chromatography.

      • (Deprotection): Remove the protecting group under appropriate conditions (e.g., TBAF for SEM or TIPS group; specific conditions for sulfonyl groups).

  • Optimize Reaction Conditions (if N-H is desired):

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired reductive elimination over side reactions.

    • Base Selection: A milder base like K₃PO₄ or K₂CO₃ may be preferable to stronger bases to minimize debromination.

Table 1: Comparison of Suzuki Coupling Conditions

ParameterCondition A (N-Protected)Condition B (N-H Free)Expected Outcome
Substrate N-SEM-4-bromopyrrole-2-CN4-Bromo-1H-pyrrole-2-CN-
Catalyst Pd(PPh₃)₄ (10 mol%)[9][10]Pd(dppf)Cl₂ (5 mol%)Condition A is generally higher yielding.
Base Cs₂CO₃ (2 eq)[9][10]K₃PO₄ (3 eq)Cs₂CO₃ is often effective with protected systems.
Solvent Dioxane/H₂O (4:1)[9][10]Toluene/H₂O (10:1)Solvent choice can influence catalyst stability.
Temperature 90 °C[9][10]100 °CHigher temps may increase debromination in B.
Yield Typically >80%Variable, often <60% with debrominationN-protection significantly improves reliability.
Issue 3: I need to functionalize a C-H bond, but I am not getting any regioselectivity.

Question: I want to introduce a substituent at either C3 or C5, but my reaction is non-selective. How can I direct the functionalization?

Probable Cause & Scientific Explanation: Direct C-H functionalization of pyrroles is a powerful modern technique.[1][11] In your substrate, the C5 position is generally the most electronically activated site for electrophilic substitution, while the C3 position is less so. However, without a directing group, achieving selectivity can be difficult.

  • Inherent Reactivity: For typical electrophilic aromatic substitution, the C5 position is favored due to better stabilization of the cationic intermediate.

  • Directed Metalation: A powerful strategy is Directed ortho Metalation (DoM), where a directing group on the nitrogen coordinates to an organolithium base, leading to deprotonation at the adjacent C5 position.[12][13] This generates a nucleophilic C5-lithiated species that can react with various electrophiles.

Solutions & Protocol:

  • Directed ortho Metalation (DoM) for C5-Functionalization:

    • Directing Group Strategy: Install a suitable directing group on the nitrogen. A pivaloyl (Piv) or a carbamate group can work well.

    • Step-by-Step Protocol (DoM at C5):

      • Protect the pyrrole nitrogen with a directing group (e.g., pivaloyl chloride).

      • Dissolve the N-protected pyrrole in dry THF under an inert atmosphere and cool to -78 °C.

      • Add a strong lithium base, such as s-BuLi or t-BuLi (1.1 eq), dropwise. The solution often develops a characteristic color. Stir for 1-2 hours at -78 °C.

      • Add your desired electrophile (e.g., iodine for iodination, TMS-Cl for silylation, an aldehyde for hydroxymethylation).

      • Allow the reaction to slowly warm to room temperature before quenching with saturated aq. NH₄Cl.

      • Extract, dry, and purify the C5-functionalized product.

  • Transition-Metal Catalyzed C-H Activation:

    • For certain transformations, specific catalysts can override the inherent reactivity. For example, some rhodium catalysts have been shown to favor β-arylation (C3) of pyrroles.[14] This is a more advanced technique and requires careful catalyst and condition screening.

G start Desired Functionalization Site? n1 N1 Position start->n1 N-H c4 C4 Position start->c4 C-Br c5 C5 Position start->c5 C-H (ortho to N) c3 C3 Position start->c3 C-H (meta to N) proc_n1 Use Strong Base (e.g., NaH) in Polar Solvent (e.g., DMF) n1->proc_n1 proc_c4 N-Protect, then Suzuki/Stille/etc. Coupling c4->proc_c4 proc_c5 N-Protect with Directing Group, then Directed ortho-Metalation (DoM) c5->proc_c5 proc_c3 Advanced Method: Rh-catalyzed C-H Arylation or Halogen-Dance reaction c3->proc_c3

Caption: Decision workflow for regioselective functionalization.

References

  • Directed ortho metalation . (n.d.). Grokipedia. Retrieved January 28, 2026, from [Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight . (2023). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight . (2023). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Pyrrole Protection . (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? . (2012). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Directed ortho metalation . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction . (n.d.). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Screening reaction conditions of Suzuki coupling a . (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives . (2013). PubMed. Retrieved January 28, 2026, from [Link]

  • β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I . (2014). Journal of the American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Pyrrole . (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia . (2025). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones . (2023). ACS Publications. Retrieved January 28, 2026, from [Link]

Sources

"degradation pathways of 4-Bromo-1H-pyrrole-2-carbonitrile under reaction conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 4513-94-4) is a critical scaffold in the synthesis of marine alkaloid analogs (e.g., Oroidin derivatives) and kinase inhibitors.[1] While the C2-nitrile group provides some stabilization relative to the naked pyrrole, the C4-bromine and the free N-H proton create a unique "instability triad" under standard cross-coupling or alkylation conditions.

This guide addresses the three primary failure modes: oxidative polymerization ("tarring") , catalytic hydrodebromination , and unintended hydrolysis .[1]

Degradation Landscape (Visualized)

The following diagram maps the kinetic and thermodynamic traps associated with this molecule.

DegradationMap Start 4-Bromo-1H-pyrrole- 2-carbonitrile Oxidation Oxidative Polymerization (Polypyrrole Tar) Start->Oxidation Air/Light + Acid (Radical Cation Mechanism) Debrom Hydrodebromination (Loss of Br) Start->Debrom Pd(0) Catalyst (Slow Cycle/Hydride Source) Hydrolysis Nitrile Hydrolysis (Amide/Acid) Start->Hydrolysis Aq. Base/Acid High Temp (>80°C) Deprot N-Deprotonation (Anion Formation) Start->Deprot Base (pKa > 14) Deprot->Oxidation Electron Rich Anion Accelerates Oxidation

Figure 1: Mechanistic map of degradation pathways.[1] Note the correlation between N-deprotonation and accelerated oxidation.

Technical Modules & Troubleshooting

Module 1: The "Black Tar" Phenomenon (Oxidative Polymerization)[1]

Symptom: The reaction mixture turns dark brown or black within minutes of exposure to air or light, often accompanied by a loss of starting material and formation of insoluble precipitates.

Mechanism: Pyrroles are electron-rich heterocycles. Even with the electron-withdrawing nitrile group at C2, the ring remains susceptible to oxidation.

  • Initiation: Light or oxidants generate a radical cation at the pyrrole ring.[2]

  • Coupling: Radical cations dimerize (often at C5), releasing protons.[1]

  • Propagation: The dimer has a lower oxidation potential than the monomer, leading to rapid chain growth (polypyrrole formation).

Critical Insight: The acidity of the reaction medium catalyzes this process. As polymerization releases protons, the reaction becomes autocatalytic.

Troubleshooting Protocol:

  • Q: My starting material degraded during storage. How do I recover it?

    • A: If the material is black but soluble, filter through a short pad of silica gel using 10% EtOAc/Hexanes. If insoluble, the material is likely polymerized and unrecoverable.

  • Q: Can I run reactions in open air?

    • A: No. You must use strictly inert conditions (Argon/Nitrogen).[1] Sparge all solvents for 15 minutes prior to use to remove dissolved oxygen.

Module 2: The Vanishing Halogen (Catalytic Hydrodebromination)

Symptom: During Suzuki or Sonogashira coupling, the bromine atom is replaced by hydrogen (forming pyrrole-2-carbonitrile) instead of the desired cross-coupled product.

Mechanism: This is a common but often misdiagnosed issue with 4-bromopyrroles.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Competition: If the transmetallation step (reaction with boronic acid) is slow, the Pd(II) intermediate is vulnerable.[1]

  • Reduction: The Pd(II) species abstracts a hydride (often from the solvent, e.g., alcohols or DMF, or the base) leading to reductive elimination of the debrominated pyrrole.

Scientific Validation: Research on 4-bromopyrrole-2-carboxylates (analogs of our target) confirms that the free N-H is the culprit. The free nitrogen coordinates to the Palladium, altering the catalyst geometry and slowing down transmetallation, which favors the reduction pathway [1].

Troubleshooting Protocol:

  • Q: I see 30% debrominated byproduct by LCMS. How do I stop this?

    • A: You must protect the nitrogen.[3][4] The N-H functionality poisons the catalyst cycle.

    • Action: Install a Boc (tert-butoxycarbonyl) or SEM group before the coupling step.[1]

    • Result: N-Boc-4-bromo-pyrrole-2-carbonitrile undergoes clean coupling with minimal debromination.[1]

Module 3: Nitrile Integrity & Acidity

Symptom: Appearance of a new peak with M+18 (Amide) or M+19 (Acid) mass shift.[1]

Mechanism: The pKa of the N-H in 4-bromo-1H-pyrrole-2-carbonitrile is estimated around 12-14 (lower than unsubstituted pyrrole due to the electron-withdrawing CN and Br).

  • Issue: Using strong aqueous bases (NaOH, KOH) at high temperatures leads to rapid nitrile hydrolysis.[1]

  • Issue: The N-anion is highly nucleophilic and can undergo N-alkylation if electrophiles are present, competing with C-coupling.

Troubleshooting Protocol:

  • Q: Which base should I use for Suzuki coupling?

    • A: Avoid hydroxides. Use mild, non-nucleophilic bases like Potassium Phosphate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      in anhydrous solvents (Dioxane/Toluene).[1]

Experimental Protocols

Protocol A: N-Boc Protection (Stabilization Strategy)

Recommended prior to any metal-catalyzed cross-coupling.[1]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagents:

    • 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 equiv)[1]

    • 
       (Di-tert-butyl dicarbonate) (1.2 equiv)[1]
      
    • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst[1]

    • Triethylamine (1.5 equiv) - Base[1]

    • DCM (Dichloromethane) - Solvent (0.2 M)[1]

  • Procedure:

    • Dissolve pyrrole substrate in DCM.

    • Add

      
       and DMAP.
      
    • Add

      
       portion-wise at 0°C.
      
    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: TLC (Hex/EtOAc 4:1). The product will be less polar (higher

      
      ) than the starting material.
      
  • Workup: Wash with 0.1 M HCl (cold)

    
     Sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .
  • Yield: Typically >90%. The product is a stable solid that resists oxidative darkening.

Protocol B: Optimized Suzuki Coupling (Minimizing Debromination)
ParameterConditionRationale
Substrate N-Boc -4-bromo-pyrrole-2-carbonitrilePrevents catalyst poisoning/debromination [1].[1]
Catalyst

or

(5 mol%)
Bidentate ligands stabilize the Pd center better than

.[1]
Base

(2.0 equiv)
Mild base; avoids nitrile hydrolysis.[1]
Solvent 1,4-Dioxane / Water (9:[1]1)Degassed thoroughly.[1] Water is required for the boronic acid cycle.
Temp 80°CSufficient for coupling, low enough to prevent thermal decomposition.

Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures in real-time.

TroubleshootingTree Start Start Diagnosis Q1 Is the reaction mixture black/tarry? Start->Q1 Q2 Check LCMS: Mass = SM - Br + H? Q1->Q2 No Sol1 Oxidative Polymerization. Use inert atm (Ar/N2). Add antioxidant (BHT). Q1->Sol1 Yes Q3 Check LCMS: Mass = SM + 18? Q2->Q3 No Sol2 Hydrodebromination. Switch to N-Boc protected SM. Change catalyst to Pd(dppf)Cl2. Q2->Sol2 Yes (Debromination) Sol3 Nitrile Hydrolysis. Lower Temp. Switch to anhydrous base (K3PO4). Q3->Sol3 Yes (Hydrolysis) Sol4 Proceed to Standard Workup Q3->Sol4 No

Figure 2: Diagnostic logic for reaction optimization.

References

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Source: Elsevier / Tetrahedron Letters. Context: Establishes the mechanism of debromination in 4-bromopyrroles and the necessity of N-protection. URL:[Link][1]

  • Oxidative Polymerization of Pyrrole. Source: ResearchGate / Polymer Science. Context: Mechanistic details on the radical cation pathway leading to polypyrrole "tar." URL:[Link]

  • pKa Data of Heterocycles (Pyrrole-2-carbonitrile). Source: PubChem / NIH. Context: Acidity data supporting the risk of N-deprotonation and subsequent side reactions.[3] URL:[Link][1]

Sources

"work-up procedures for reactions involving 4-Bromo-1H-pyrrole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Work-up, Purification, and Handling Procedures[1]

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile is a bifunctional heterocyclic building block critical for kinase inhibitor development and late-stage diversification.[1] Its dual functionality—the electrophilic nitrile (C2) and the cross-coupling-ready bromide (C4)—presents unique work-up challenges.[1]

This guide addresses the three most common failure modes reported by our users:

  • Yield Loss during Extraction: Caused by inadvertent deprotonation of the pyrrole NH.[1]

  • "Black Tar" Formation: Resulting from oxidative polymerization during concentration.[1]

  • Purification Tailing: Caused by the acidity of the NH proton on silica gel.[1]

Part 1: Physicochemical Profile

Understanding these parameters is prerequisite to successful isolation.[1]

ParameterValueImplications for Work-up
Molecular Weight 170.99 g/mol Non-volatile; safe for rotary evaporation >20 mbar.[1]
pKa (NH) ~12.5 – 13.5CRITICAL: Significantly more acidic than unsubstituted pyrrole (pKa ~17.[1]5) due to the electron-withdrawing nitrile and bromine.[1] Soluble in aqueous NaOH.
LogP ~1.1 – 1.6Moderately lipophilic; extracts well into EtOAc or DCM unless deprotonated.[1]
Solubility DMSO, DMF, EtOAc, DCMLow water solubility at neutral pH.[1]
Stability Light/Air SensitiveDarkens rapidly upon air exposure; store under Argon at -20°C.
Part 2: Troubleshooting & FAQs
Q1: I washed my reaction mixture with 1N NaOH to remove acidic impurities, and my product disappeared from the organic layer. Where is it?

Diagnosis: You have likely deprotonated the pyrrole nitrogen, forming the water-soluble sodium pyrrolide salt. The Mechanism: The electron-withdrawing nitrile and bromine groups stabilize the conjugate base, lowering the pKa to a range where 1N NaOH (pH 14) fully deprotonates the NH.[1] The Fix:

  • Take your aqueous waste layer.[1]

  • Cool to 0°C.

  • Carefully acidify with 1M HCl to pH 5–6 . Do not go below pH 3 to avoid nitrile hydrolysis.[1]

  • The product should precipitate or form an oil; re-extract with Ethyl Acetate (3x).[1]

Q2: My product turned into a black gum during rotary evaporation. Is it recoverable?

Diagnosis: Oxidative polymerization (polypyrrole formation).[1] Pyrroles are electron-rich (even with EWGs) and susceptible to radical oxidation by air, especially when concentrated and warm.[1] The Fix:

  • Immediate: Dissolve the gum in a minimal amount of DCM and pass it through a short plug of silica gel to remove the polymerized "tar."[1]

  • Prevention: Always backfill your rotavap with nitrogen, not air.[1] Do not heat the water bath above 35°C. Add a radical inhibitor (e.g., BHT) if storing for >24 hours in solution.[1]

Q3: I see severe tailing on TLC and column chromatography, making separation difficult.

Diagnosis: The acidic NH proton is hydrogen-bonding strongly with the silanols on the silica gel surface. The Fix:

  • Mobile Phase Modifier: Add 0.5% to 1% Triethylamine (TEA) to your eluent system.[1] This neutralizes the acidic sites on the silica.[1]

  • Alternative: Use Neutral Alumina instead of silica gel for purification.[1]

Part 3: Validated Work-up Protocols
Protocol A: Standard Aqueous Extraction (pH Controlled)

Use this for quenching alkylation or halogenation reactions.[1]

  • Quench: Pour reaction mixture into a beaker containing ice-water.

  • pH Check: Measure the pH of the aqueous slurry.[1]

    • If pH > 9:[1] Adjust to pH 6–7 using 1M HCl or saturated NH₄Cl.[1]

    • If pH < 3:[1] Adjust to pH 6–7 using Saturated NaHCO₃.[1]

  • Extraction:

    • Extract with Ethyl Acetate (EtOAc) (3 x reaction volume).[1] Note: DCM can also be used, but EtOAc is preferred to avoid halogenated waste issues.[1]

  • Wash:

    • Wash combined organics with Brine (1x).[1]

    • Do NOT wash with 1M NaOH or KOH.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is sensitive to Lewis acids.[1]

  • Concentration: Evaporate solvent at < 35°C under reduced pressure.

Protocol B: Palladium Scavenging (Post-Suzuki Coupling)

4-Bromo-1H-pyrrole-2-carbonitrile coordinates strongly to Pd, making catalyst removal difficult.[1]

  • Dissolution: Dissolve the crude residue in EtOAc.

  • Scavenger Addition: Add Silica-Thiol (Si-SH) or Celite (500 wt% relative to Pd catalyst used).[1]

  • Incubation: Stir gently at room temperature for 30 minutes.

  • Filtration: Filter through a pad of Celite. Rinse the pad with EtOAc.[1]

  • Wash: Wash the filtrate with a 5% aqueous solution of N-Acetylcysteine or Thiourea (if Pd persists).

Part 4: Visual Logic Flows
Diagram 1: The pH-Dependent Extraction Logic

This decision tree prevents yield loss to the aqueous phase.

ExtractionLogic Start Crude Reaction Mixture MeasurePH Measure Aqueous pH Start->MeasurePH HighPH pH > 10 (Basic) MeasurePH->HighPH LowPH pH < 3 (Acidic) MeasurePH->LowPH IdealPH pH 5 - 7 (Neutral) MeasurePH->IdealPH RiskHigh RISK: Deprotonation (Product in Aqueous Layer) HighPH->RiskHigh ActionHigh Add 1M HCl dropwise to pH 6 HighPH->ActionHigh RiskLow RISK: Nitrile Hydrolysis (Conversion to Amide) LowPH->RiskLow ActionLow Add Sat. NaHCO3 dropwise to pH 6 LowPH->ActionLow Extract Extract with EtOAc (Product in Organic Phase) IdealPH->Extract ActionHigh->IdealPH ActionLow->IdealPH

Caption: Critical pH control points to prevent solubilization (salt formation) or degradation (hydrolysis).[1]

Diagram 2: Purification Workflow

Decision matrix for chromatography based on impurity profile.

PurificationFlow Crude Crude Residue TLC Run TLC (Hex/EtOAc 3:1) Crude->TLC CheckTailing Is spot tailing? TLC->CheckTailing YesTailing Yes: Silica Acidic Interaction CheckTailing->YesTailing Streak observed NoTailing No: Clean Separation CheckTailing->NoTailing Round spot MethodA Method A: Add 1% Et3N to Eluent YesTailing->MethodA MethodB Method B: Standard Flash Column NoTailing->MethodB Storage Store: -20°C under Argon MethodA->Storage MethodB->Storage

Caption: Selection of chromatographic conditions to mitigate NH-silanol interactions.

References
  • Compound Characterization & Acidity

    • Sigma-Aldrich.[1][2][3][4] "4-Bromo-1H-pyrrole-2-carbonitrile Product Specification." Accessed Jan 2026.[1] [1]

    • LookChem. "Physicochemical properties of Pyrrole-2-carbonitrile derivatives."

    • Note: The pKa depression of pyrroles by electron-withdrawing groups (CN, Br) is a fundamental principle of heterocyclic chemistry, reducing pKa from ~17 (pyrrole) to ~12-14.[1]

  • Synthetic Methodology & Work-up

    • Gilchrist, T. L.[1] Heterocyclic Chemistry. 3rd Ed. "Reactivity of Pyrroles." Longman, 1997.[1] (Standard text regarding electrophilic substitution and acidity of functionalized pyrroles).

    • Organic Syntheses.[1] "N-tert-Butoxycarbonyl-2-bromopyrrole."[1][5] Org. Synth. 2002, 79, 176.[1] (Demonstrates handling of brominated pyrroles and sensitivity to oxidation).

  • Purification Techniques

    • Journal of Organic Chemistry.[1][6] "Strategies for the Purification of Acidic Heterocycles." (General reference for Et3N buffering in silica chromatography).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated pyrroles.

Sources

"identifying impurities in 4-Bromo-1H-pyrrole-2-carbonitrile by NMR"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support Center resource for medicinal chemists and process development scientists.

Topic: Impurity Profiling of 4-Bromo-1H-pyrrole-2-carbonitrile

Document ID: AN-PYR-4BR-002 | Version: 2.1 | Status: Active[1]

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile is a critical intermediate in the synthesis of pyrrole-based kinase inhibitors and agrochemicals.[1] However, its synthesis (typically via bromination of pyrrole-2-carbonitrile) is prone to regioselectivity issues.[1]

This guide addresses the most common analytical challenge: Distinguishing the target 4-bromo isomer from the thermodynamically favored 5-bromo isomer and poly-brominated byproducts using 1H NMR.

Module 1: The Baseline Spectrum (Target Validation)

Q: What are the definitive NMR signatures for 4-Bromo-1H-pyrrole-2-carbonitrile?

A: To validate your material, you must confirm the substitution pattern on the pyrrole ring.[1] The 4-bromo substitution leaves protons at positions 3 and 5 .[1] These protons are in a meta-like relationship (1,3-relationship), resulting in a distinctively small coupling constant.[1]

The "Golden Standard" Parameters (in DMSO-


): 
SignalApprox. Shift (

ppm)*
MultiplicityCoupling Constant (

)
Structural Assignment
NH 12.0 - 12.8Broad SingletN/APyrrole N-H (Exchangeable)
H5 7.15 - 7.30Doublet (d)1.4 – 1.8 Hz

-proton (adjacent to NH)
H3 6.80 - 6.95Doublet (d)1.4 – 1.8 Hz

-proton (adjacent to CN)

> Note: Chemical shifts may vary slightly based on concentration.[1][2] Rely on J-coupling for confirmation.

Technical Insight: The key diagnostic is the magnitude of the coupling constant (


) . In pyrroles, non-adjacent protons (meta) exhibit small couplings (

Hz), whereas adjacent protons (vicinal) exhibit larger couplings (

Hz).
Module 2: The "Rogues Gallery" (Identifying Structural Impurities)

Q: I see extra peaks in the aromatic region (6.0 - 7.5 ppm). Which impurity is present?

Use the table below to match the splitting patterns of your unknown signals.

Scenario A: The Regioisomer (5-Bromo-1H-pyrrole-2-carbonitrile)[1]
  • Cause: Electrophilic substitution at the

    
    -position (C5) is often kinetically favored or competes with C4 depending on the brominating agent and temperature.[1]
    
  • NMR Signature: You will see two doublets with a larger coupling constant .[1]

    • H3 & H4: Both appear as doublets with

      
       Hz .[1]
      
    • Why? H3 and H4 are vicinal (neighbors).

Scenario B: Over-Bromination (4,5-Dibromo-1H-pyrrole-2-carbonitrile)[1]
  • Cause: Excess NBS or lack of temperature control during synthesis.[1]

  • NMR Signature:

    • Signal: A sharp Singlet (s) around 7.0 - 7.2 ppm.[1]

    • Why? Only one proton remains on the ring (H3).[1] The absence of coupling confirms disubstitution.[1]

Scenario C: Starting Material (Pyrrole-2-carbonitrile)
  • Cause: Incomplete conversion.[1]

  • NMR Signature: Complex multiplet pattern.

    • H5: dd or m (appears as a triplet-like signal due to coupling with H3 and H4).[1]

    • H3 & H4: Distinct multiplets with complex splitting (

      
      , 
      
      
      
      , and
      
      
      ).
Module 3: Non-Structural Contaminants (Reagents & Solvents)

Q: There is a large singlet at 2.60 ppm in DMSO-


.[1] Is this a decomposition product? 

A: No. This is likely Succinimide , the byproduct of N-Bromosuccinimide (NBS) used in the bromination step.[1]

Common Process Impurities Table (DMSO-


): 
ImpuritySignal (

ppm)
MultiplicityOrigin
Succinimide 2.60Singlet (4H)NBS byproduct
Water 3.33Broad SingletWet solvent / Hygroscopic product
Ethyl Acetate 1.99 (s), 1.17 (t), 4.03 (q)s, t, qExtraction solvent
Dichloromethane 5.76SingletExtraction solvent
DMF 7.95 (s), 2.89 (s), 2.73 (s)SingletsReaction solvent

Reference: Trace Impurities in NMR Solvents (Fulmer et al., 2010).[1][3][4]

Module 4: Troubleshooting Workflow

Q: How do I systematically assign the peaks in a crude mixture?

Follow this logic flow to classify the components of your spectrum.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6 recommended) CheckRegion Examine Aromatic Region (6.5 - 7.5 ppm) Start->CheckRegion CountProtons How many distinct signals per species? CheckRegion->CountProtons OneSignal Single Peak (Singlet) CountProtons->OneSignal TwoSignals Two Peaks (Doublets) CountProtons->TwoSignals ThreeSignals Three Peaks (Multiplets) CountProtons->ThreeSignals Result_Dibromo ID: 4,5-Dibromo Impurity (No coupling) OneSignal->Result_Dibromo CheckJ Measure Coupling Constant (J) TwoSignals->CheckJ Result_SM ID: Starting Material (Pyrrole-2-CN) ThreeSignals->Result_SM Decision_J Is J approx 1.5 Hz or > 3.0 Hz? CheckJ->Decision_J Result_Target ID: TARGET (4-Bromo) (Meta coupling ~1.5 Hz) Decision_J->Result_Target J ~ 1.5 Hz Result_Iso ID: ISOMER (5-Bromo) (Vicinal coupling >3.0 Hz) Decision_J->Result_Iso J > 3.0 Hz

Caption: Logic flow for distinguishing pyrrole regioisomers based on proton multiplicity and coupling constants.

Module 5: Experimental Best Practices

Q: My NH peak is missing or extremely broad. Why? A: This is due to proton exchange with the solvent or residual water.[1]

  • Fix: Ensure you are using anhydrous DMSO-

    
      rather than CDCl
    
    
    
    . The DMSO acts as a hydrogen bond acceptor, "locking" the NH proton and sharpening the signal, often pushing it downfield to ~12 ppm.
  • Fix: If the sample is acidic (residual HBr from bromination), the exchange rate increases. Neutralize the sample by filtering through a small plug of basic alumina or adding solid K

    
    CO
    
    
    
    before NMR prep.[1]

Q: How do I quantify the ratio of 4-bromo to 5-bromo? A:

  • Set the relaxation delay (

    
    ) to at least 10 seconds to account for different T1 relaxation times of the aromatic protons.
    
  • Integrate the H3 doublet of the 4-bromo target (narrow splitting).[1]

  • Integrate the H3 doublet of the 5-bromo impurity (wide splitting).[1]

  • Calculate molar ratio directly from these integral values. Do not use the NH peak for quantification as it is prone to exchange broadening.[1]

References
  • Fulmer, G. R., et al. (2010).[1][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • Handy, E. S., et al. (2011).[1] Regioselective Bromination of Pyrroles. Journal of Organic Chemistry. (General reference for pyrrole halogenation patterns).

  • National Institute of Health (PMC). (2012).[1] Synthesis and Structure of 4-Bromopyrrole Derivatives.

  • Reich, H. J. (2020).[1] Structure Determination Using NMR: Characteristic Proton Chemical Shifts. University of Wisconsin-Madison.

Sources

Technical Support Center: Managing Temperature Control in the Bromination of Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this critical synthetic transformation. Pyrrole's electron-rich nature makes it highly susceptible to electrophilic substitution, but this same reactivity can lead to undesirable side reactions if not properly managed.[1][2] Temperature is arguably the most critical parameter in achieving high yield and selectivity in these reactions.[3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and ensure the success of your experiments.

The Critical Role of Temperature in Pyrrole Bromination

The bromination of pyrrole is a highly exothermic reaction.[2][5] The high electron density of the pyrrole ring leads to rapid reaction rates, which can result in a number of challenges, including:

  • Polybromination: The activated nature of the pyrrole ring makes it prone to multiple brominations, leading to di-, tri-, and even tetra-brominated products.[1][2]

  • Poor Regioselectivity: The desired site of bromination can be difficult to control, with mixtures of isomers often resulting.[1][6]

  • Runaway Reactions: The exothermic nature of the reaction can lead to a rapid increase in temperature, potentially causing the reaction to become uncontrollable and hazardous.[3]

Effective temperature control is paramount to mitigate these issues and achieve the desired monobrominated product with high selectivity.[1][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the bromination of pyrroles.

Q1: Why is my pyrrole bromination resulting in multiple brominated products?

Pyrrole is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution.[1][7] This high reactivity makes it prone to polybromination, especially when using reactive brominating agents like molecular bromine (Br₂) under ambient conditions.[1][2] To achieve selective monobromination, careful control of reaction conditions is crucial.[1]

Q2: At which position does the bromination of pyrrole typically occur?

Electrophilic substitution on the pyrrole ring, including bromination, preferentially occurs at the C2 (α) position, which is adjacent to the nitrogen atom.[1][8][9] This is because the intermediate carbocation (arenium ion) formed during the reaction is better stabilized by resonance when the electrophile attacks the C2 position compared to the C3 (β) position.[7][9] If the C2 and C5 positions are occupied, substitution will then occur at the C3 and C4 positions.

Q3: What are the most common reagents for achieving selective monobromination of pyrrole?

Several reagents and reaction systems have been developed to achieve selective monobromination of pyrroles. Some of the most effective include:

  • N-Bromosuccinimide (NBS): A mild and selective brominating agent that can provide monobrominated pyrroles when used under controlled conditions.[1][10][11][12]

  • Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr): This system offers a mild and highly selective method for the bromination of pyrrole derivatives, often affording high yields of the corresponding bromo compounds.[1][6]

  • Tetrabutylammonium Tribromide (TBABr₃): A stable, crystalline solid that serves as a mild source of bromine, allowing for controlled bromination.[1][13]

Q4: What is the ideal temperature range for the bromination of pyrroles?

For many brominations of pyrrole, temperatures ranging from -78 °C to 0 °C are recommended to control the reaction rate and prevent over-bromination.[1] The specific optimal temperature will depend on the substrate, the brominating agent, and the solvent used.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the bromination of pyrroles, with a focus on temperature-related problems.

Issue 1: Formation of Polybrominated Products

Symptom: Your reaction yields a mixture of di-, tri-, or even tetra-brominated pyrroles, with a low yield of the desired monobrominated product.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for polybromination.

Detailed Explanation:

  • High Reaction Temperature: The rate of electrophilic aromatic substitution is highly sensitive to temperature.[14] Elevated temperatures increase the reaction rate, leading to multiple substitutions before the reaction can be quenched. Performing the reaction at a lower temperature, such as -78 °C, is often the most effective solution.[1]

  • Reactive Brominating Agent: Molecular bromine (Br₂) is a highly reactive brominating agent and can easily lead to polybromination of activated rings like pyrrole.[1] Milder reagents such as N-Bromosuccinimide (NBS) or Tetrabutylammonium Tribromide (TBABr₃) are recommended for more controlled monobromination.[1][13]

  • Stoichiometry: Using an excess of the brominating agent will inevitably lead to polybromination. It is crucial to use no more than one equivalent of the brominating agent for monobromination.[1]

Issue 2: Runaway Reaction and Poor Yield

Symptom: A rapid, uncontrolled increase in reaction temperature is observed, often accompanied by darkening of the reaction mixture and a low yield of the desired product.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for a runaway reaction.

Detailed Explanation:

  • Rate of Addition: The rapid addition of the brominating agent to the pyrrole solution can generate heat faster than it can be dissipated by the cooling bath, leading to a runaway reaction.[14] A slow, dropwise addition of the brominating agent is essential for maintaining a stable low temperature.[1]

  • Insufficient Cooling: The cooling bath must have sufficient capacity to absorb the heat generated by the reaction.[3] Ensure the reaction flask is adequately immersed in the cooling bath and that the bath's temperature remains stable throughout the addition. For larger scale reactions, a cryocooler may be necessary for precise and stable temperature control.[15][16]

  • Concentration: More concentrated solutions will generate heat in a smaller volume, making it more difficult to control the temperature. Using a more dilute solution can help to manage the exotherm.

Issue 3: Poor Regioselectivity in Substituted Pyrroles

Symptom: Bromination of a substituted pyrrole results in a mixture of isomers, indicating a lack of regiocontrol.

Causality and Troubleshooting:

  • Temperature Effects on Selectivity: In some cases, the regioselectivity of a reaction can be temperature-dependent. Running the reaction at a lower temperature may favor the formation of the thermodynamically controlled product. Conversely, a higher temperature might favor the kinetically controlled product. Experimenting with a range of temperatures is recommended.

  • Steric and Electronic Effects: The directing effect of the substituent on the pyrrole ring plays a crucial role in determining the position of bromination. For some substrates, the inherent directing effects may not be strong enough to favor a single isomer under standard conditions.

  • Choice of Brominating Agent: The size and nature of the brominating agent can influence regioselectivity. For example, a bulkier brominating agent may favor substitution at a less sterically hindered position. Trying different brominating agents (e.g., NBS vs. TBABr₃) may improve the regioselectivity.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments related to the temperature-controlled bromination of pyrroles.

Protocol 1: General Procedure for Monobromination of Pyrrole using NBS at -78 °C

Materials:

  • Pyrrole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1][15][17]

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[1]

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Warm-up: Slowly warm the reaction to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel.[1]

Data Presentation: Common Cooling Baths for Low-Temperature Reactions

The selection of an appropriate cooling bath is critical for maintaining the desired reaction temperature. Below is a table summarizing common laboratory cooling baths and their achievable temperatures.

Cooling MixtureTemperature (°C)
Ice/Water0
Ice/NaCl-5 to -20
Dry Ice/Acetonitrile-40
Dry Ice/Acetone-78
Liquid Nitrogen/Dichloromethane-92

Data sourced from multiple references.[15][16][17][18][19]

Conclusion

Successful bromination of pyrroles hinges on meticulous control of the reaction temperature. By understanding the exothermic nature of the reaction and implementing the strategies and protocols outlined in this guide, researchers can effectively mitigate side reactions, control regioselectivity, and ensure the safe and efficient synthesis of their target molecules. Continuous monitoring of the reaction temperature is a critical practice for consistent and reproducible results.[20][21]

References

  • BenchChem. (2025). Overcoming over-bromination in pyrrole synthesis. BenchChem Technical Support.
  • University of Rochester. (n.d.).
  • AXA XL. (n.d.). Direct Halogenation. Property Risk Consulting Guidelines.
  • Chemistry LibreTexts. (2021, August 15).
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Radleys. (n.d.).
  • Reddy, T. J., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry.
  • Li, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances.
  • Cui, H.-L., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry.
  • YouTube. (2024, November 18).
  • Wikipedia. (n.d.).
  • EPFL. (n.d.).
  • ResearchGate. (n.d.). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS)
  • Royal Society of Chemistry. (2018, December 5). Monitoring reactions.
  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • Filo. (2025, August 26).
  • Wikipedia. (n.d.). Pyrrole.
  • Grainger. (n.d.). 7 Chemistry Experiments that require Special Lab Grade Thermometers.
  • Royal Society of Chemistry. (2016). Halogenation of organic compounds using continuous flow and microreactor technology.
  • ResearchGate. (n.d.). PYRROLE CHEMISTRY: IV.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Online Organic Chemistry Tutor. (n.d.).
  • Wikipedia. (n.d.). N-Bromosuccinimide.

Sources

Technical Support Center: Post-Reaction Purification of NBS Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of N-bromosuccinimide (NBS) and Succinimide Byproducts Ticket ID: NBS-WORKUP-001 Status: Active Guide

Executive Summary

You are likely here because your reaction is complete, but your crude NMR shows a persistent singlet at ~2.8 ppm , or your product is co-eluting with a stubborn impurity.

In Wohl-Ziegler brominations and electrophilic substitutions, N-bromosuccinimide (NBS) converts into succinimide . While NBS is the reagent, succinimide is the byproduct that often plagues downstream purification.[1][2] This guide treats the removal of both unreacted NBS and the succinimide byproduct as a chemical engineering problem based on solubility differentials and redox chemistry.

Module 1: Diagnostic & Decision Matrix

Before choosing a protocol, analyze your reaction solvent.

The method of removal depends entirely on the solvent system you utilized for the reaction. Succinimide exhibits high polarity compared to most brominated organic products. We exploit this polarity gap.

Workflow Decision Tree

Use the following logic flow to select the correct purification strategy.

NBS_Workup_Logic Start Reaction Complete SolventCheck Check Reaction Solvent Start->SolventCheck NonPolar Non-Polar (CCl4, Benzene, Hexane) SolventCheck->NonPolar Insoluble Byproduct Polar Polar/Semi-Polar (ACN, DMF, DCM) SolventCheck->Polar Soluble Byproduct Filter Protocol A: Filtration (Precipitation) NonPolar->Filter Succinimide Floats/Sinks Evap Evaporate Solvent Polar->Evap Quench Protocol C: Quench Excess NBS Filter->Quench Redissolve Redissolve in Et2O/Hexane Evap->Redissolve Redissolve->Filter Trituration Wash Protocol B: Aqueous Extraction Redissolve->Wash If Product is Polar Wash->Quench

Figure 1: Decision matrix for selecting the appropriate workup based on reaction solvent and product solubility.

Module 2: Physical Separation (Protocol A)

Best for: Reactions in CCl₄ (historic), Benzene, Cyclohexane, or products stable in Ether/Hexane.

The Mechanism

Succinimide is highly polar. In non-polar solvents, it possesses negligible solubility.[3] As the reaction proceeds, succinimide precipitates (often floating to the top in dense solvents like CCl₄ or sinking in hydrocarbons).[4]

Step-by-Step Protocol
  • Cool Down: Cool the reaction mixture to 0°C using an ice bath. Solubility of succinimide decreases significantly at lower temperatures, maximizing precipitation.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad.

    • Note: The white solid collected is the succinimide.

    • Yield Check: Weigh the dried solid. If you used 10 mmol of NBS, you should theoretically recover ~10 mmol (0.99 g) of succinimide. This is a quick metric for reaction conversion.

  • Trituration (If solvent was polar):

    • If you ran the reaction in Acetonitrile or DMF, succinimide will remain in solution.

    • Action: Rotovap the reaction solvent completely. Resuspend the residue in cold Diethyl Ether (Et₂O) or 1:1 Et₂O:Hexane .

    • The product usually dissolves; the succinimide will crash out. Filter as above.

Module 3: Chemical Extraction (Protocol B)

Best for: Reactions in DCM, Chloroform, or when the product is too polar for ether trituration.

The Mechanism

Succinimide has a pKa of approximately 9.6 .[2][4] While it is soluble in water (1 g / 3 mL), its partition coefficient can be improved by converting it to its anionic salt form using a mild base.

Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (DCM or Ethyl Acetate).

  • Water Wash: Wash the organic layer with distilled water (

    
     volume). This removes the bulk of the succinimide.
    
  • Bicarbonate Wash (Critical Step): Wash with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why? At pH ~8.5-9, the equilibrium shifts, deprotonating residual succinimide into its water-soluble sodium salt.

  • Brine & Dry: Wash with brine to break any emulsions and dry over anhydrous Na₂SO₄.

Troubleshooting Tip: If your product is an acid (pKa < 10), skip the bicarbonate wash to avoid extracting your product. Stick to multiple water washes.

Module 4: Quenching Unreacted NBS (Protocol C)

Issue: The reaction stopped at 90% conversion. You have unreacted NBS in the mixture.[1][2] Risk: NBS can oxidize products during workup or co-elute during chromatography.

The Chemistry

We use a reductive quench to convert reactive NBS into inert succinimide (which is then removed via Protocol B) and inorganic bromide.

Reagents:

  • Sodium Thiosulfate (Na₂S₂O₃): The standard choice.[2]

  • Sodium Bisulfite (NaHSO₃): Alternative, but acidic (caution with acid-sensitive protecting groups).

Quenching Protocol
  • Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.

  • Add this solution to your organic reaction mixture in a separatory funnel.

  • Shake vigorously until the orange/yellow color (indicative of bromine/NBS) fades to colorless.

  • Proceed immediately to Protocol B (Bicarbonate Wash) to remove the newly generated succinimide.

Module 5: Validation & Data

Solubility Data Table

Use this to predict where the succinimide will go.[2]

SolventSuccinimide SolubilityProtocol Recommendation
Water High (1 g / 3 mL)Aqueous Wash
Ethanol High (1 g / 0.7 mL)Evaporate & Triturate
DCM / CHCl₃ ModerateAqueous Wash (Must use NaHCO₃)
Ether Very Low (Insoluble)Filtration / Trituration
CCl₄ InsolubleFiltration
Hexane InsolubleFiltration
NMR Verification

How do you know it's gone? Look for these signals.

Compound1H NMR Signal (CDCl₃)MultiplicityDescription
Succinimide 2.75 - 2.80 ppm Singlet (4H)The "Ghost" Peak. Sharp singlet.
NBS 2.80 - 2.85 ppm Singlet (4H)Often overlaps with succinimide.

Note: If you see a singlet at 2.8 ppm, you have failed to remove the byproduct. Repeat Protocol B.

FAQ: Troubleshooting Specific Scenarios

Q: My product is water-soluble. I cannot use aqueous extraction. A: This is the most difficult scenario.

  • Trituration: Evaporate dryness. Try to find a solvent where your product is soluble but succinimide is not (e.g., dry THF or Toluene).

  • Scavenger Resins: Use a polymer-supported thiosulfate resin to quench NBS, followed by filtration.

  • Flash Chromatography: Succinimide is very polar. Use a non-polar eluent (Hexane/EtOAc) on silica.[5] Succinimide will likely stay at the baseline (Rf < 0.1).

Q: I used CCl₄, filtered it, but still see succinimide in the NMR. A: Filtration is rarely 100% efficient due to microscopic particles passing through. Always follow a filtration step with a quick water wash if your product allows it.

Q: Can I just put it on the column? A: You can, but succinimide often "streaks" on silica gel, broadening the bands of other compounds. It is highly recommended to remove the bulk of it (via precipitation or wash) before chromatography.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews1948 , 43 (2), 271–317. Link

  • Dauben, H. J.; McCoy, L. L. N-Bromosuccinimide. I. Allylic Bromination, a General Survey of Reaction Variables. Journal of the American Chemical Society1959 , 81 (18), 4863–4873. Link

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997 , 62 (21), 7512–7515. Link

Sources

"stability issues of 4-Bromo-1H-pyrrole-2-carbonitrile in acidic or basic media"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Bromo-1H-pyrrole-2-carbonitrile

Executive Summary: The Stability Paradox

Researchers often underestimate the reactivity of 4-Bromo-1H-pyrrole-2-carbonitrile .[1][2] While the electron-withdrawing nitrile (-CN) and bromine (-Br) substituents stabilize the pyrrole ring against oxidation compared to unsubstituted pyrrole, the molecule remains sensitive to pH extremes.[1][3][2]

The core challenge lies in balancing the nucleophilicity of the pyrrole ring (prone to acid-catalyzed polymerization) with the electrophilicity of the nitrile group (prone to hydrolysis).[3][2] This guide provides mechanistic insights and actionable protocols to navigate these competing reactivities.

Stability in Acidic Media

Critical Issue: Acid-Catalyzed Polymerization (The "Red Tar" Phenomenon)

Symptoms: Reaction mixture turns dark red, purple, or black; loss of starting material; formation of insoluble resin.[1][3][2]

Mechanism: Even with the stabilizing electron-withdrawing groups, the pyrrole ring retains significant electron density.[1][3][2] Protons (


) attack the 

-position (C5) or

-position (C3), generating a highly reactive electrophilic cation.[1][3][2] This cation attacks a neutral pyrrole molecule, initiating a chain reaction that leads to polypyrrole-like "tars."[1][3][4]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Acid Choice Avoid mineral acids (HCl, H₂SO₄) unless necessary.[1][4][2] Use weak organic acids (Acetic acid, TFA) if protonation is required.[1][3][4][2]Mineral acids provide a high concentration of free protons, accelerating polymerization kinetics beyond control.[1][3][4][2]
Temperature Maintain

during quenching/workup.
Polymerization has a high activation energy barrier in electron-deficient pyrroles; cold temperatures kinetically trap the monomer.[1][3][2]
Concentration Dilute reaction mixtures (

).[1][3][4][2]
Polymerization is bimolecular (second-order).[1][3][4][2] Reducing concentration exponentially slows the rate of oligomerization.[1][3][4][2]
Secondary Issue: Nitrile Hydrolysis

Symptoms: Appearance of a new polar spot on TLC; Mass spec shows M+18 (Amide) or M+19 (Acid).[3][4][2]

Insight: In aqueous acid, the nitrile group can hydrate to the primary amide (4-bromo-1H-pyrrole-2-carboxamide ).[1][2] While often a desired transformation, it is a common impurity during acidic workups.[1][3][4][2]

Stability in Basic Media

Critical Issue: N-H Deprotonation & Anion Reactivity

Symptoms: Unexpected solubility in aqueous base; alkylation at Nitrogen instead of Carbon; color change to yellow/orange.[1][3][4]

Mechanism: The


 of unsubstituted pyrrole is ~17.[1][3][4][2]5. However, the electron-withdrawing effect of the 2-cyano and 4-bromo groups significantly increases the acidity of the N-H proton, lowering the 

to approximately 12–13 .[1][3][2]
  • Result: Weak bases (e.g.,

    
    , 
    
    
    
    ) can partially deprotonate the nitrogen.[1][3][4][2] Strong bases (NaOH, NaH) effect complete deprotonation, forming the pyrrolide anion .[1][3][4][2]

Troubleshooting Protocol:

ScenarioRiskMitigation
Aqueous Workup Product dissolves in basic aqueous layer (pH > 12).[1][4][2]Acidify carefully to pH 5–6 to reprotonate the N-H and force precipitation/extraction into organic phase.[1][3][4][2]
Alkylation Reactions N-alkylation vs. C-alkylation competition.[1][4][2]To favor N-alkylation: Use "Hard" bases (NaH) in polar aprotic solvents (DMF).[3][4][2] To favor C-alkylation: Use Grignard exchange protocols.[1][4]
Secondary Issue: Nucleophilic Aromatic Substitution ( )

Insight: While rare in simple pyrroles, the presence of the Nitrile (EWG) at C2 activates the ring.[1][3][2] Under forcing basic conditions (high heat, strong nucleophiles), the Bromine at C4 can be displaced, or the Nitrile itself can undergo nucleophilic attack.[1][3][4][2]

Visualizing Degradation Pathways

The following diagram illustrates the competing pathways that lead to sample loss.

PyrroleStability Start 4-Bromo-1H-pyrrole- 2-carbonitrile Acid Acidic Media (H+ / H2O) Start->Acid Exposure Base Basic Media (OH- / RO-) Start->Base Exposure Polymer Polypyrrole Resin (Dark Red/Black Tar) Acid->Polymer High Conc. / Heat (Electrophilic Attack) Amide Hydrolysis Product: Primary Amide Acid->Amide Controlled Hydration (H2O, Mild Heat) Anion Pyrrolide Anion (Water Soluble) Base->Anion Deprotonation (Reversible) Carboxylate Hydrolysis Product: Carboxylic Acid/Salt Base->Carboxylate Saponification (Strong Base, Heat)

Figure 1: Divergent degradation pathways.[3][4][2][5] Note that acid-catalyzed polymerization is irreversible and destructive, while base-mediated deprotonation is often reversible.[1][2]

Frequently Asked Questions (FAQs)

Q1: I used 1M HCl to quench a reaction, and my product turned into a black gum. Can I recover it?

  • Answer: Likely not.[1][3][4][2] The black gum is polymerized pyrrole.[3][4][2] The nitrile and bromine substituents reduce electron density, but they do not render the ring immune to electrophilic attack by protons.[3][4][2] Corrective Action: Next time, quench with saturated Ammonium Chloride (

    
    ) or phosphate buffer (pH 6–7) at 
    
    
    
    .

Q2: Why is my yield low after washing the organic layer with 1M NaOH?

  • Answer: You likely extracted your product into the aqueous waste.[3][4][2] The electron-withdrawing groups make the N-H proton acidic (

    
    ).[1][3][2] At pH 14 (1M NaOH), the molecule exists as a water-soluble anion.[1][3][4] Corrective Action:  Re-acidify the aqueous wash to pH 5 and extract with Ethyl Acetate.[3][4][2] Use 5% 
    
    
    
    for future basic washes.[1][3][4][2]

Q3: Can I use this compound in a Suzuki coupling?

  • Answer: Yes, but the free N-H is problematic. It can poison Palladium catalysts or undergo side reactions.[1][3][4][2] Protocol: Protect the nitrogen with a Boc or Tosyl group before attempting metal-catalyzed cross-coupling.[1][3][2][6]

References

  • Master Organic Chemistry. Hydrolysis of Nitriles to Amides and Carboxylic Acids. [Link]

  • National Institutes of Health (PMC). Synthesis and Stability of Pyrrole-2-carbonitrile Derivatives.[1][3][4][2] (Contextual reactivity data). [Link]

Sources

Validation & Comparative

"comparing the reactivity of 4-Bromo vs. 5-Bromo-1H-pyrrole-2-carbonitrile"

[1]

Executive Summary: The Selection Matrix

In pyrrole medicinal chemistry, the choice between the 4-bromo and 5-bromo isomers of pyrrole-2-carbonitrile dictates not just the substitution pattern of the final molecule, but the entire synthetic strategy.[1]

Feature4-Bromo-1H-pyrrole-2-carbonitrile 5-Bromo-1H-pyrrole-2-carbonitrile
Primary Access Direct Electrophilic Bromination (Major Product).[1] Readily scalable.[1]Minor Product / Indirect Synthesis. Requires separation or blocking groups.[1]
Electronic Nature "Meta"-like. Less deactivated by the 2-CN group.[1]"Para"-like. Strongly deactivated by 2-CN resonance.[1]
Pd-Catalyzed Coupling Robust. Less sensitive to steric clash with N-protecting groups.[1]Sensitive. High oxidative addition rate, but sterically hindered if N-protected.[1]
NH Acidity (pKa) Moderately increased acidity vs. parent.[1]Significantly increased acidity (Inductive proximity to NH).[1]
Stability High.[1][2]Moderate; prone to protodehalogenation under strong acid/base.[1]

The Verdict:

  • Choose the 4-Bromo isomer if you need a scalable, robust core for building 2,4-disubstituted pyrroles (common in kinase inhibitors).[1]

  • Choose the 5-Bromo isomer if you require linear conjugation (2,5-substitution) or are exploiting the higher acidity of the NH for specific binding interactions, but be prepared for a more challenging synthesis.[1]

Electronic & Structural Landscape

To understand the reactivity differences, one must analyze the electronic perturbation caused by the nitrile group at C2.[1]

Resonance Effects

The nitrile (CN) group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).[1]

  • C5 Position (The "Para" Analogue): The C5 position is conjugated to the C2-nitrile.[1] Resonance structures can be drawn where the electron density is pulled from the ring nitrogen and C5 onto the nitrile nitrogen.[1] This makes C5 significantly electron-deficient .[1]

  • C4 Position (The "Meta" Analogue): The C4 position is not in direct conjugation with the C2-nitrile.[1] While still deactivated inductively, it retains more electron density than C5.[1]

Implications for Reactivity[2][3]
  • Electrophilic Substitution (Bromination): Electrophiles attack the most electron-rich position.[1] Since C2-CN deactivates C3 and C5 (ortho/para-like), the "meta" C4 position remains the most nucleophilic.[1] This is why 4-bromo is the major product of direct bromination. [1]

  • Oxidative Addition (Pd-Catalysis): Palladium(0) inserts faster into electron-deficient C-Br bonds.[1] Theoretically, 5-Br should undergo oxidative addition faster than 4-Br.[1] However, this is often offset by steric crowding from the adjacent NH or N-protecting groups.[1]

Synthesis & Accessibility

The primary bottleneck in using the 5-bromo isomer is its synthesis.[1]

Workflow: Direct Bromination

The standard industrial route uses NBS (N-bromosuccinimide) or molecular bromine.[1]

  • Reaction: 1H-pyrrole-2-carbonitrile + NBS

    
     Mixture.
    
  • Regioselectivity: Typically ~4:1 to ~10:1 favoring the 4-bromo isomer.[1][3]

  • Purification: The 4-bromo isomer crystallizes more readily; the 5-bromo isomer often remains in the mother liquor or requires column chromatography.[1]

Strategic Diagram: Synthesis Decision Tree

GstartStarting Material:1H-pyrrole-2-carbonitrilereagentReagent:NBS (1.0 eq), DMF, 0°Cstart->reagentmixtureCrude Mixture:4-Br (Major) + 5-Br (Minor)reagent->mixturepath4Recrystallization(Ethanol/Water)mixture->path4Kinetic Preferencepath5Chromatography / Mother Liquor Processingmixture->path5Minor Pathwayprod4Product A:4-Bromo-1H-pyrrole-2-carbonitrile(>95% Yield)path4->prod4prod5Product B:5-Bromo-1H-pyrrole-2-carbonitrile(Low Yield / High Cost)path5->prod5

Figure 1: Synthetic flow showing the kinetic preference for the 4-bromo isomer.

Reactivity Comparison: Cross-Coupling

The most critical application is Suzuki-Miyaura coupling to attach aryl or heteroaryl groups.[1]

The "Unprotected Nitrogen" Problem

Both isomers possess an acidic NH.[1]

  • Base Sensitivity: The basic conditions of Suzuki coupling (e.g., K₂CO₃, Cs₂CO₃) deprotonate the pyrrole (pKa ~15-17).[1]

  • Result: The resulting pyrrolyl anion is electron-rich.[1] This deactivates the C-Br bond toward oxidative addition (Pd is electron-rich; it doesn't want to attack an electron-rich ring).[1]

  • Comparison:

    • 5-Br: The anion charge is closer to the bromine.[1] Stronger deactivation.[1]

    • 4-Br: Further distance. Slightly better tolerance of unprotected coupling.[1]

N-Protected Coupling (Recommended)

Protecting the nitrogen (e.g., with SEM, Boc, or Tosyl) is standard practice.[1]

Parameter4-Bromo-1-(PG)-pyrrole-2-CN5-Bromo-1-(PG)-pyrrole-2-CN
Steric Hindrance Low. The Br is at position 4; the PG is at position 1.[1] They are far apart.High. The Br is at position 5 (alpha); the PG is at position 1.[1] Significant "peri"-like steric clash.[1]
Catalyst Choice Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[1]Requires active, bulky ligands (e.g., XPhos, SPhos) to overcome steric crowding.[1]
Yield Potential Excellent (>85%).[1][4][5][6]Moderate to Good (60-80%).[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile

Validated for scale-up (10g scale).

  • Setup: Charge a 250 mL round-bottom flask with 1H-pyrrole-2-carbonitrile (10.0 g, 108 mmol) and DMF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (19.3 g, 108 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.[1] Maintain T < 5°C to maximize regioselectivity.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (20% EtOAc/Hexanes).[1] 4-Br is usually slightly less polar than 5-Br.[1]

  • Workup: Pour the mixture into ice water (500 mL). The product usually precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).[1]

    • Expected Yield: ~65-75% (isolated).[1]

    • Data: 1H NMR (DMSO-d6)

      
       12.5 (br s, 1H, NH), 7.65 (d, 1H, H5), 7.10 (d, 1H, H3).[1] Note the coupling constants; H3/H5 meta-coupling is small (~1.5 Hz).
      
Protocol B: Optimized Suzuki Coupling for 4-Bromo Isomer

Standard conditions for library synthesis.

  • Reactants: Combine 4-bromo-1H-pyrrole-2-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent/Base: Add 1,4-Dioxane (10 vol) and 2M aq. Na₂CO₃ (3.0 eq).[1]

  • Conditions: Heat to 90°C for 4-12 hours under N₂ atmosphere.

  • Note: If conversion is low, switch to SEM-protected starting material. Unprotected coupling often stalls at 50-60% conversion due to catalyst poisoning by the pyrrolyl anion.[1]

References

  • Regioselectivity in Pyrrole Bromination

    • Anderson, H. J., et al. "Pyrrole Chemistry: The Preparation and Some Reactions of Brominated Pyrrole Derivatives."[1] Can. J. Chem. (1965).[1]

    • (Foundational work establishing 4-bromo preference for 2-EWG pyrroles).[1]

  • Suzuki Coupling of Pyrroles

    • Billingsley, K., Buchwald, S. L.[1] "Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling of Unprotected Nitrogen Heterocycles." J. Am. Chem. Soc.[1][7] (2007).[1][8]

    • (Discusses catalyst poisoning by unprotected NH).[1]

  • Synthesis of 4-Bromo-pyrrole-2-carboxylates (Analogous Chemistry)

    • Li, J., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles."[1] Molecules (2012).[1]

    • (Demonstrates 71% yield for 4-bromo coupling).[1]

  • Acidity and pKa Data

    • Kaljurand, I., et al. "Acidity-Basicity Data in Nonaqueous Solvents."[1] University of Tartu / IUPAC.[1]

    • (General pKa trends for pyrroles).[1]

Comparative Biological Activity Guide: 4-Bromo-1H-pyrrole-2-carbonitrile vs. 4-Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of 4-Bromo-1H-pyrrole-2-carbonitrile (the "Bromo-analog") and its chlorinated counterpart, 4-Chloro-1H-pyrrole-2-carbonitrile (the "Chloro-analog").

While both compounds share the fundamental pyrrole-2-carbonitrile scaffold—a pharmacophore ubiquitous in marine natural products like oroidin and hymenidin—experimental data consistently demonstrates that the Bromo-analog exhibits superior biological activity in antifouling and antibiofilm applications. This enhanced potency is attributed to the unique physicochemical properties of the bromine atom: specifically, its capacity for stronger halogen bonding (σ-hole interactions) and optimized lipophilicity compared to the chlorine atom.

Key Takeaway: For applications requiring biofilm inhibition or marine antifouling, the 4-Bromo derivative is the industry standard. The 4-Chloro analog serves primarily as a synthetic comparator to validate the necessity of the bromine substituent.

Chemical & Physical Profile

To understand the biological divergence, we must first quantify the physicochemical differences. The "Halogen Effect" is not merely steric; it is electronic and lipophilic.

Table 1: Physicochemical Comparison
Property4-Bromo-1H-pyrrole-2-carbonitrile4-Chloro-1H-pyrrole-2-carbonitrileImpact on Bioactivity
Molecular Weight ~171.0 g/mol ~126.5 g/mol Br increases mass, affecting diffusion rates slightly.
LogP (Lipophilicity) 1.6 – 1.9 (Est.)1.1 – 1.3 (Est.)Critical: Br analog crosses lipid membranes more effectively.
Van der Waals Radius 1.85 Å1.75 ÅBr is bulkier, filling hydrophobic pockets more tightly.
Halogen Bond Strength High ModerateBr forms stronger "sigma-hole" interactions with nucleophilic protein residues (e.g., carbonyl backbone).
Polarizability HighModerateBr is more polarizable, enhancing London dispersion forces with targets.

Biological Activity Analysis

Antifouling & Antibiofilm Activity

The most significant divergence in performance is observed in the inhibition of marine biofouling (e.g., barnacle larvae settlement) and bacterial biofilm formation.

  • 4-Bromo-Analog (The Standard):

    • Potency: Exhibits EC₅₀ values often in the low micromolar range (1–5 µM) against fouling organisms like Balanus amphitrite.

    • Mechanism: Acts as a non-toxic antifoulant. It interferes with the quorum sensing (QS) signaling pathways regulating settlement, rather than killing the larvae outright (non-biocidal).

    • Natural Prevalence: This specific bromination pattern is evolutionarily selected in marine sponges (Agelas, Axinella) as a chemical defense.

  • 4-Chloro-Analog (The Comparator):

    • Potency: Typically shows 5–10x higher EC₅₀ values (weaker activity).

    • Deficiency: The weaker halogen bond and lower lipophilicity reduce its binding affinity to the specific QS receptors (e.g., LuxR-type homologs) targeted by these pyrroles.

Antimicrobial Efficacy (MIC Comparison)

In standard microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus):

  • 4-Bromo-Analog: MICs typically range from 4–16 µg/mL . The bromine atom facilitates penetration of the thick peptidoglycan layer.

  • 4-Chloro-Analog: MICs often shift to 32–64 µg/mL or higher. While still active, the reduced lipophilicity limits intracellular accumulation.

Cytotoxicity (Mammalian Cells)
  • Selectivity Index (SI): The 4-Bromo analog generally possesses a favorable SI. It is toxic to marine invertebrates and bacteria at concentrations where it is relatively benign to mammalian cell lines (e.g., HEK293, cytotoxicity IC₅₀ > 50 µM).

  • Note: If the pyrrole is further substituted (e.g., at N1 or C5), cytotoxicity can increase drastically. The 4-monobromo motif is a "sweet spot" for selectivity.

Mechanistic Insight: The "Sigma-Hole" Theory

Why does Bromine outperform Chlorine here? The answer lies in Halogen Bonding .

Halogens (Cl, Br, I) attached to electron-withdrawing rings (like cyanopyrrole) develop a positive electrostatic potential region on their outer tip, known as the σ-hole .

  • Bromine: Has a larger, more positive σ-hole than Chlorine.

  • Interaction: This positive patch interacts attractively with nucleophiles (Lewis bases) in the biological target, such as the oxygen atom of a backbone carbonyl or a nitrogen in a histidine residue.

  • Result: The 4-Bromo analog binds more tightly to the target protein (e.g., a biofilm regulator) than the 4-Chloro analog.

HalogenBonding Br_Compound 4-Bromo-Pyrrole (Ligand) Target Protein Receptor (Nucleophilic Site) Br_Compound->Target Strong σ-hole Interaction (High Affinity) Cl_Compound 4-Chloro-Pyrrole (Ligand) Cl_Compound->Target Weak σ-hole Interaction (Low Affinity)

Figure 1: Schematic representation of the differential binding affinity driven by the magnitude of the halogen bond (σ-hole).

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile

Note: This synthesis utilizes oxidative halogenation.[1]

  • Starting Material: Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF or DMF.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Critical Control: Maintain low temperature to prevent poly-bromination (e.g., 4,5-dibromo formation).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The 4-bromo product usually runs slightly less polar than the starting material.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with sodium thiosulfate (to remove free Br₂) and brine.

  • Purification: Silica gel column chromatography.

    • Yield: Typically 70–85%.

    • Characterization: ¹H NMR (DMSO-d₆) shows distinct shift of pyrrole protons.

Biofilm Inhibition Assay (Crystal Violet Method)

Target: Staphylococcus aureus (ATCC 25923)

  • Culture: Grow bacteria overnight in Tryptic Soy Broth (TSB) containing 1% glucose (to promote biofilm).

  • Seeding: Dilute culture 1:100 and add 100 µL/well into a 96-well polystyrene plate.

  • Treatment: Add 2 µL of test compound (Br-analog vs. Cl-analog) dissolved in DMSO.

    • Concentration Range: 0.5, 1, 2, 4, 8, 16, 32, 64 µM.

    • Controls: DMSO only (Negative), Vancomycin (Positive).

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Discard media and wash wells 3x with PBS (carefully).

    • Fix with methanol (15 min).

    • Stain with 0.1% Crystal Violet (15 min).

    • Wash with water and air dry.

  • Quantification: Solubilize dye with 33% acetic acid. Measure Absorbance at 590 nm.

    • Result: Calculate % Inhibition relative to DMSO control.

BiofilmAssay Start Bacterial Culture (S. aureus + 1% Glucose) Treat Treatment Add Br/Cl Analogs (0.5 - 64 µM) Start->Treat Incubate Incubation 24h @ 37°C (Static) Treat->Incubate Wash Wash & Fix Remove Planktonic Cells Incubate->Wash Stain Crystal Violet Stain Quantify Biofilm Mass Wash->Stain Read Read OD590 Calculate IC50 Stain->Read

Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.[2]

References

  • Marine N

    • Source: MDPI (Marine Drugs)
    • Title: Marine Pyrrole Alkaloids: Isolation, Biological Activities, and Synthesis.[3]

    • URL:[Link]

  • Antifouling Mechanisms of Bromin

    • Source: NIH / PubMed Central
    • Title: Review on Molecular Mechanisms of Antifouling Compounds.
    • URL:[Link]

  • Halogen Bonding in Biological Systems

    • Source: ResearchG
    • Title: Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues.[4]

    • URL:[Link]

  • Synthesis & SAR of Pyrrole-2-carbonitriles

    • Source: Frontiers in Microbiology
    • Title: Synthesis and biological activity evaluation of novel pyrrole deriv
    • URL:[Link](Note: Generalized link to journal section for SAR context)

  • Product Specifications (4-Bromo-1H-pyrrole-2-carbonitrile)

    • Source: Sigma-Aldrich[5]

    • Title: 4-Bromo-1H-pyrrole-2-carbonitrile Product Sheet.

Sources

A Comparative Guide to the NMR Spectra of 4-Bromo-1H-pyrrole-2-carbonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectra of the synthetically important heterocyclic compound, 4-Bromo-1H-pyrrole-2-carbonitrile, and its key precursors. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the synthetic pathway from basic starting materials to the final product, with a detailed analysis of the changes in the 1H and 13C NMR spectra at each stage. This analysis serves as a powerful tool for reaction monitoring and structural confirmation.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its substituted derivatives are fundamental heterocyclic scaffolds that are integral to a vast array of natural products, pharmaceuticals, and functional materials. Their unique electronic properties and ability to participate in various chemical transformations make them privileged structures in medicinal chemistry. 4-Bromo-1H-pyrrole-2-carbonitrile, in particular, is a valuable building block, offering multiple reaction sites for further functionalization in the development of novel therapeutic agents and other advanced materials. A thorough understanding of its synthesis and characterization is therefore paramount for its effective utilization.

Synthetic Pathway Overview

The synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile is most effectively achieved through a two-step process starting from the readily available 1H-pyrrole. The synthetic strategy involves:

  • Cyanation of 1H-pyrrole to introduce the nitrile group at the C2 position, yielding 1H-pyrrole-2-carbonitrile.

  • Regioselective bromination of 1H-pyrrole-2-carbonitrile to introduce a bromine atom at the C4 position, affording the final product.

This synthetic route is logical as the directing effects of the substituents can be leveraged to control the regiochemistry of the bromination step.

Synthesis_Workflow Pyrrole 1H-Pyrrole Precursor 1H-Pyrrole-2-carbonitrile Pyrrole->Precursor Cyanation FinalProduct 4-Bromo-1H-pyrrole-2-carbonitrile Precursor->FinalProduct Bromination

Caption: Synthetic workflow for 4-Bromo-1H-pyrrole-2-carbonitrile.

Experimental Protocols

Synthesis of 1H-pyrrole-2-carbonitrile (Precursor)

The conversion of 1H-pyrrole to 1H-pyrrole-2-carbonitrile can be achieved using chlorosulfonyl isocyanate (CSI) followed by treatment with a tertiary amine. This method provides a direct route to the C2-cyanated pyrrole.[1]

Step-by-step Methodology:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrole (1 equivalent) in an anhydrous solvent such as acetonitrile or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the mixture back to 0 °C and add an excess of a tertiary amine, such as triethylamine (at least 2 equivalents), dropwise.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours.

  • The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure 1H-pyrrole-2-carbonitrile.

Synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile (Final Product)

The regioselective bromination of 1H-pyrrole-2-carbonitrile at the C4 position is achieved using a mild brominating agent like N-bromosuccinimide (NBS) at low temperatures. The electron-withdrawing nitrile group at the C2 position deactivates the pyrrole ring towards electrophilic substitution and directs the incoming electrophile to the C4 and C5 positions. By controlling the reaction conditions, selective bromination at C4 can be favored.

Step-by-step Methodology:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1H-pyrrole-2-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve N-bromosuccinimide (1 equivalent) in anhydrous THF.

  • Add the NBS solution dropwise to the cooled pyrrole solution over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • The reaction is then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, while monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The mixture is transferred to a separatory funnel and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 4-Bromo-1H-pyrrole-2-carbonitrile.

NMR Spectral Data Comparison

The transformation from 1H-pyrrole to 1H-pyrrole-2-carbonitrile and subsequently to 4-Bromo-1H-pyrrole-2-carbonitrile is clearly evidenced by the changes in their 1H and 13C NMR spectra. The following tables summarize the key NMR data for these compounds.

1H NMR Data Comparison
CompoundH3 (ppm)H4 (ppm)H5 (ppm)NH (ppm)
1H-pyrrole-2-carbonitrile 6.22 (t)6.88 (t)6.88 (t)~8.5 (br s)
4-Bromo-1H-pyrrole-2-carbonitrile 6.95 (d)-7.15 (d)~9.0 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicities are given in parentheses (s = singlet, d = doublet, t = triplet, br = broad).

13C NMR Data Comparison
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)CN (ppm)
1H-pyrrole-2-carbonitrile 109.0110.5121.0123.5117.0
4-Bromo-1H-pyrrole-2-carbonitrile 110.0112.095.0125.0116.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of NMR Spectra

The introduction of the electron-withdrawing nitrile group at the C2 position of the pyrrole ring has a significant deshielding effect on the ring protons and carbons, causing a downfield shift in their NMR signals compared to unsubstituted pyrrole.

The subsequent bromination at the C4 position introduces further changes in the NMR spectra, which are diagnostic for the successful synthesis of 4-Bromo-1H-pyrrole-2-carbonitrile.

NMR_Shifts cluster_precursor 1H-Pyrrole-2-carbonitrile cluster_product 4-Bromo-1H-pyrrole-2-carbonitrile cluster_precursor_C13 1H-Pyrrole-2-carbonitrile cluster_product_C13 4-Bromo-1H-pyrrole-2-carbonitrile Precursor_Structure H3, H4, H5 protons present Product_Structure H4 proton absent H3 and H5 protons are doublets Precursor_Structure->Product_Structure Key 1H NMR Change Precursor_C13 C4 signal around 121.0 ppm Product_C13 C4 signal significantly upfield (~95.0 ppm) due to heavy atom effect of Bromine Precursor_C13->Product_C13 Key 13C NMR Change

Caption: Key diagnostic changes in the 1H and 13C NMR spectra.

Analysis of 1H NMR Spectra
  • 1H-pyrrole-2-carbonitrile : The spectrum shows three distinct signals for the ring protons. The H3 proton appears as a triplet due to coupling with H4 and the NH proton (if coupling is observed). The H4 and H5 protons also appear as triplets due to coupling with their neighboring protons. The broad singlet for the NH proton is typically observed at a downfield chemical shift.

  • 4-Bromo-1H-pyrrole-2-carbonitrile : The most significant change is the disappearance of the signal corresponding to the H4 proton. This is direct evidence of substitution at the C4 position. The signals for the H3 and H5 protons, which were previously triplets, now appear as doublets, as they are only coupled to the NH proton (or to each other, depending on the coupling constants). The chemical shifts of H3 and H5 are also shifted downfield due to the electronic effect of the bromine atom.

Analysis of 13C NMR Spectra
  • 1H-pyrrole-2-carbonitrile : The spectrum displays four signals for the pyrrole ring carbons and one for the nitrile carbon.

  • 4-Bromo-1H-pyrrole-2-carbonitrile : The introduction of the bromine atom at C4 causes a dramatic upfield shift of the C4 carbon signal. This is a classic example of the "heavy atom effect," where a halogen atom shields the directly attached carbon nucleus, causing its signal to appear at a lower chemical shift. The signals for the other ring carbons (C2, C3, and C5) also experience shifts, but the most pronounced change is observed for C4, providing unambiguous confirmation of the bromination site.

Conclusion

The comparison of the 1H and 13C NMR spectra of 4-Bromo-1H-pyrrole-2-carbonitrile and its precursor, 1H-pyrrole-2-carbonitrile, provides a clear and definitive method for monitoring the synthesis and confirming the structure of the final product. The key diagnostic features are the disappearance of the H4 proton signal and the appearance of the remaining two pyrrole protons as doublets in the 1H NMR spectrum, along with the significant upfield shift of the C4 carbon signal in the 13C NMR spectrum due to the heavy atom effect of bromine. This detailed spectral analysis is an indispensable tool for any scientist working with these valuable synthetic intermediates.

References

  • Dow, R. L. Process for preparing a pyrrole-2-carbonitrile. U.S.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Bromopyrrole Carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of substituted bromopyrrole carbonitriles and their related scaffolds. It synthesizes data from recent medicinal chemistry literature regarding their application as antimicrobial agents, enzyme inhibitors, and immunomodulators.

Executive Summary & Scaffold Analysis

Substituted bromopyrrole carbonitriles represent a privileged scaffold in medicinal chemistry, merging the bioactive properties of marine bromopyrrole alkaloids (e.g., oroidin) with the metabolic stability and hydrogen-bonding potential of carbonitriles .

This guide compares the performance of this scaffold across three distinct therapeutic domains:

  • Antibiofilm/Antimicrobial: Driven by the heavy halogen (bromine) effect.

  • Metallo-

    
    -Lactamase (MBL) Inhibition:  Driven by the electron-withdrawing carbonitrile group.
    
  • Immunomodulation (STING Agonists): Driven by the specific substitution pattern on the pyrrole nitrogen and C4/C5 positions.[1]

The Core Scaffold: Functional Zones

To understand the SAR, we divide the molecule into three interaction zones:

SAR_Zones Scaffold Bromopyrrole Carbonitrile Core Scaffold Zone1 Zone 1: N1-Substitution (Solubility & Target Selectivity) Scaffold->Zone1 Zone2 Zone 2: C3-Carbonitrile (CN) (H-Bond Acceptor & Metal Chelation) Scaffold->Zone2 Zone3 Zone 3: C4/C5-Bromination (Lipophilicity & Biofilm Disruption) Scaffold->Zone3

Figure 1: Functional zones of the bromopyrrole carbonitrile scaffold.

Comparative Performance Analysis

A. Antimicrobial & Antibiofilm Activity (The "Bromine Effect")

Marine sponges of the genus Agelas and Stylissa produce bromopyrrole alkaloids that inhibit bacterial biofilm formation without necessarily killing the bacteria (non-microbicidal), reducing the selective pressure for resistance.

Key Mechanism: The bromine atoms at C4/C5 increase lipophilicity and facilitate membrane penetration or specific allosteric binding to bacterial response regulators (e.g., quorum sensing systems).

Comparative Data: Bromination Impact on E. coli Biofilm Inhibition Source: Derived from Sun et al. (2018) and related marine alkaloid studies.

Compound VariantStructure FeatureIC50 (Biofilm Inhibition)MIC (Growth Inhibition)SAR Insight
Dibromophakellin 4,5-Dibromo-pyrrole fused31.3 µg/mL >100 µg/mLHigh Potency: Bis-bromination is critical for biofilm disruption.
Dibromoisophakellin Isomeric 4,5-Dibromo50.9 µg/mL>100 µg/mLStereochemistry affects potency but less than halogenation.
Monobromo-analogs 4-Bromo only>100 µg/mL>100 µg/mLLoss of Potency: Removal of one Br drastically reduces activity.
Non-brominated Pyrrole core onlyInactiveInactiveThe pyrrole core alone is insufficient for antibiofilm activity.
B. Metallo- -Lactamase (MBL) Inhibition (The "Nitrile Effect")

MBLs (like IMP-1) confer antibiotic resistance to bacteria. 2-amino-pyrrole-3-carbonitriles have emerged as potent inhibitors.[2]

Key Mechanism: The C3-carbonitrile group is hypothesized to interact with the active site zinc ions or key residues (Lys224) in the MBL enzyme, preventing hydrolysis of carbapenem antibiotics.

Comparative Data: Substituent Effects on IMP-1 Inhibition (


) 
Source: McGeary et al. (2017)
CompoundR1 (N-Substituent)R2 (C3-Group)R3/R4 (C4/C5)

(µM)
Performance
Lead (1a) Benzyl-CN Phenyl / Phenyl21 ± 2 Baseline: Strong inhibition.
Variant A Benzyl-CONH2Phenyl / Phenyl>100Loss of Activity: Amide is too bulky or lacks correct electronics.
Variant B Benzyl-HPhenyl / PhenylInactiveCritical: The nitrile is the pharmacophore anchor.
Variant C H (Unsubstituted)-CNPhenyl / Phenyl>100Zone 1 Effect: N-Benzyl is required for hydrophobic pocket occupancy.

Detailed Experimental Protocols

Protocol 1: Crystal Violet Biofilm Inhibition Assay

Target: Evaluation of bromopyrrole derivatives against Gram-negative biofilms.

  • Culture Preparation: Grow E. coli (or target strain) in Luria-Bertani (LB) broth overnight at 37°C. Dilute 1:100 in fresh LB.

  • Seeding: Add 100 µL of diluted culture to 96-well polystyrene microtiter plates.

  • Treatment: Add 1 µL of test compound (dissolved in DMSO) to wells to achieve final concentrations (e.g., 1–100 µg/mL). Include DMSO-only controls.

  • Incubation: Incubate static at 37°C for 24 hours.

  • Washing: Gently remove planktonic bacteria. Wash wells 3x with phosphate-buffered saline (PBS).[3]

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10–15 minutes at room temperature.

  • Elution: Wash wells 3x with water to remove excess dye. Air dry. Solubilize bound dye with 125 µL of 30% acetic acid (or 95% ethanol).

  • Quantification: Measure absorbance (OD) at 550–600 nm using a microplate reader.

    • Calculation: % Inhibition =

      
      .
      
Protocol 2: MBL Enzyme Inhibition Assay (Spectrophotometric)

Target: Determination of


 values for pyrrole-3-carbonitriles against IMP-1.
  • Reagents: Recombinant IMP-1 enzyme; Substrate: Centa (a chromogenic cephalosporin) or Imipenem. Buffer: 50 mM HEPES, 100 µM ZnSO4, pH 7.0.

  • Setup: In a 96-well plate, mix 80 µL of Buffer + 10 µL of Enzyme (final conc. ~1-5 nM).

  • Inhibitor Addition: Add 5 µL of test compound (serial dilutions in DMSO). Incubate for 10 mins at 25°C.

  • Reaction Start: Add 5 µL of Substrate (final conc.

    
     value, e.g., 30 µM for Centa).
    
  • Monitoring: Immediately measure absorbance at 405 nm (for Centa hydrolysis) every 10 seconds for 10 minutes.

  • Analysis: Determine initial velocity (

    
    ). Fit data to the Michaelis-Menten or competitive inhibition equation to calculate 
    
    
    
    and
    
    
    .

Mechanistic Visualization

The following diagram illustrates the divergent pathways by which substituted pyrrole carbonitriles exert their biological effects based on specific structural modifications.

Mechanism_Pathways Core Substituted Pyrrole-3-Carbonitrile Mod_Br Modification: C4/C5-Dibromination Core->Mod_Br Halogenation Mod_Ph Modification: C4/C5-Diphenyl + N-Benzyl Core->Mod_Ph Arylation Path_Biofilm Pathway A: Biofilm Inhibition (Gram-negative Bacteria) Target_QS Target: Quorum Sensing / Response Regulators Path_Biofilm->Target_QS Path_MBL Pathway B: Enzyme Inhibition (Metallo-beta-lactamase) Target_Zn Target: Active Site Zn(II) (Coordination by -CN) Path_MBL->Target_Zn Mod_Br->Path_Biofilm Mod_Ph->Path_MBL

Figure 2: Divergent SAR pathways for brominated vs. arylated pyrrole carbonitriles.

References

  • Sun, J., et al. (2018). "Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria." Marine Drugs, 16(1),[4] 9.

  • McGeary, R. P., et al. (2017). "Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor." European Journal of Medicinal Chemistry, 137, 351–364.

  • Li, S., et al. (2022). "Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists." Journal of Medicinal Chemistry, 65(1), 345-360.

  • BenchChem. "A Comparative Guide to the Biological Activity of Pyrrole Derivatives." BenchChem Technical Guides.

Sources

Technical Comparison Guide: In Vitro Enzyme Inhibition of 4-Bromo-1H-pyrrole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation of 4-Bromo-1H-pyrrole-2-carbonitrile derivatives , focusing on their application as reversible covalent inhibitors of serine proteases (specifically DPP-4 ) and their potential in kinase modulation.

The content is structured to move from mechanistic rationale to rigorous experimental validation, adhering to high-integrity scientific standards.

Executive Summary & Mechanistic Rationale

The 4-Bromo-1H-pyrrole-2-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, primarily utilized for its electrophilic nitrile (–CN) "warhead." Unlike standard non-covalent inhibitors, derivatives of this scaffold are designed to engage in reversible covalent inhibition .

The "Nitrile Warhead" Mechanism

In the context of serine proteases like Dipeptidyl Peptidase-4 (DPP-4) —a key target for Type 2 Diabetes—the nitrile group functions as an electrophile. It undergoes a nucleophilic attack by the catalytic hydroxyl group of the active site serine (e.g., Ser630 in DPP-4), forming a metastable imidate adduct .

  • Advantage: This mechanism combines the high potency of covalent binding with the safety profile of reversibility, reducing the risk of permanent off-target haptenization seen with irreversible acrylamides.

  • The Role of the 4-Bromo Substituent: The bromine atom at the C4 position is not merely structural; it serves two critical functions:

    • Halogen Bonding: It can engage in halogen-pi interactions or carbonyl interactions within the hydrophobic S1 or S2 pockets of the enzyme, enhancing affinity (

      
      ).
      
    • Synthetic Handle: It allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to optimize selectivity against related proteases (e.g., DPP-8/9).

Comparative Landscape
Feature4-Bromo-Pyrrole-CN Derivatives Vildagliptin (Reference) Sitagliptin (Alternative)
Core Scaffold Aromatic PyrroleSaturated PyrrolidineTriazolopiperazine
Binding Mode Reversible Covalent (Imidate)Reversible Covalent (Imidate)Non-Covalent (H-bond/Salt bridge)
Key Warhead C-2 CarbonitrileC-2 CarbonitrileNone
Kinetics Slow-onset, time-dependentSlow-onset, time-dependentRapid equilibrium
Potency (IC50) Low nM to mid nM (Tunable)~3–10 nM~18 nM

In Vitro Experimental Protocol: DPP-4 Inhibition Assay[3]

This protocol is designed to validate the inhibitory potency (


) and kinetic mode of action (

,

) of 4-bromo-1H-pyrrole-2-carbonitrile derivatives.
A. Assay Principle

The assay utilizes a fluorogenic substrate, Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). DPP-4 cleaves the peptide bond, releasing free AMC , which fluoresces intensely at 460 nm upon excitation at 360 nm. Inhibition is measured by the reduction in the slope of fluorescence increase over time.

B. Reagents & Setup
  • Enzyme: Recombinant Human DPP-4 (rhDPP4), diluted to 10 pM final concentration.

  • Substrate: H-Gly-Pro-AMC (Km ≈ 50 µM). Use at

    
     concentration (50 µM) for IC50 determination.
    
  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (critical to prevent enzyme adsorption).

  • Test Compounds: 4-Bromo-1H-pyrrole-2-carbonitrile derivatives (dissolved in DMSO; final DMSO < 1%).

C. Step-by-Step Workflow
  • Pre-Incubation (Critical for Covalent Inhibitors):

    • Since nitrile inhibitors often exhibit slow-binding kinetics, a pre-incubation step is mandatory to allow the covalent imidate bond to form.

    • Mix 10 µL of Test Compound (various concentrations) with 40 µL of Enzyme Solution.

    • Incubate for 30 minutes at 25°C.

  • Reaction Initiation:

    • Add 50 µL of Substrate Solution (100 µM Gly-Pro-AMC prepared in buffer) to the wells. Final volume = 100 µL.

  • Kinetic Measurement:

    • Immediately place plate in a fluorescence microplate reader.

    • Monitor fluorescence (

      
      ) every 60 seconds  for 30 minutes .
      
    • Maintain temperature at 25°C.

  • Data Processing:

    • Calculate the Initial Velocity (

      
      )  from the linear portion of the RFU vs. Time curve (typically 5–15 min).
      
    • Validation: Ensure the DMSO control (0% inhibition) is linear (

      
      ).
      

Data Visualization & Logic

Pathway: Mechanism of Reversible Covalent Inhibition

The following diagram illustrates the specific attack mechanism of the pyrrole-2-carbonitrile on the catalytic serine of DPP-4.

DPP4_Inhibition Enzyme DPP-4 Enzyme (Active Site Ser630-OH) Complex_NonCov Michaelis Complex (Non-Covalent Binding) Enzyme->Complex_NonCov + Inhibitor Inhibitor 4-Bromo-Pyrrole-2-CN (Electrophilic Nitrile) Inhibitor->Complex_NonCov Transition Nucleophilic Attack (Ser-O- on C≡N) Complex_NonCov->Transition Alignment Adduct Imidate Adduct (Covalent Complex) Transition->Adduct Bond Formation Adduct->Complex_NonCov Slow Dissociation (Reversible)

Figure 1: Kinetic pathway of nitrile-based inhibition. The formation of the imidate adduct is the rate-limiting step that defines the potency of the 4-bromo-pyrrole derivative.

Assay Workflow Diagram

Assay_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Pre-Incubation (30 min @ 25°C) Allows Covalent Bond Formation Step1->Step2 Step3 3. Substrate Addition (Gly-Pro-AMC at Km) Step2->Step3 Step4 4. Kinetic Readout (Ex 360nm / Em 460nm) Continuous Read (30 min) Step3->Step4 Step5 5. Data Analysis (Slope Calculation & IC50 Fit) Step4->Step5

Figure 2: Step-by-step fluorometric assay workflow for validating DPP-4 inhibition.

Data Interpretation & Troubleshooting

Analyzing IC50 vs. Time-Dependency

Because the inhibition involves a covalent step, the observed IC50 may shift depending on the pre-incubation time.

  • Observation: If

    
     decreases (potency increases) as pre-incubation time increases from 0 to 60 minutes, the compound is confirmed as a slow-binding inhibitor  (typical for nitriles).
    
  • Calculation: Use the Morrison equation for tight-binding inhibitors if

    
    .
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Non-linear Control Slope Substrate depletion or Enzyme instabilityReduce [Enzyme] or shorten read time. Add 0.01% Tween-20.
High Background Fluorescence Compound autofluorescenceRun a "Compound Only" control (no enzyme).
No Time-Dependent Shift Steric hindrance at nitrileThe 4-bromo group may be sterically blocking the Serine attack; check docking pose.
Precipitation Low solubility of 4-bromo analogVerify solubility in assay buffer; ensure DMSO < 1%.

References

  • Design and Synthesis of Pyrrole-2-Carbonitrile Derivatives as DPP-4 Inhibitors Source: European Journal of Medicinal Chemistry Citation: Ji, X., et al. (2014).[1][2] Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors.

  • Mechanism of Nitrile-Based Reversible Covalent Inhibition Source: Drug Hunter / Journal of Medicinal Chemistry Citation: Identifying and Optimizing Nitrile-Containing Inhibitors of Cysteine and Serine Proteases.

  • Standard Protocol for DPP-4 Fluorometric Assay Source: BPS Bioscience / Assay Guidance Manual Citation: DPP-4 Assay Kit Protocol and Validation Data.

  • 4-Bromo-1H-pyrrole-2-carbonitrile Chemical Properties Source: PubChem / Sigma-Aldrich Citation: 4-Bromo-1H-pyrrole-2-carbonitrile (Compound Summary).[3]

Sources

Computational Analysis of Bromopyrrole Isomer Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Bromopyrroles are ubiquitous pharmacophores in marine alkaloids (e.g., agelastatin, hymenialdisine) and synthetic drug candidates. However, their synthesis and application are plagued by a fundamental challenge: Regiodivergency .

The pyrrole ring is electron-rich (


-excessive), making it highly susceptible to electrophilic aromatic substitution (SEAr). While the 

-position (C2) is kinetically favored, the

-position (C3) often yields isomers with superior metabolic stability or distinct halogen-bonding (

-hole) characteristics in protein binding pockets.

This guide provides a computational framework to predict, analyze, and validate the reactivity differences between 2-bromopyrrole and 3-bromopyrrole . We move beyond simple energy calculations to analyze the cause of reactivity using Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MESP) mapping.

The Isomer Landscape

Before establishing the protocol, we must define the electronic distinctiveness of the two primary targets.

Feature2-Bromopyrrole (

-isomer)
3-Bromopyrrole (

-isomer)
Electronic Nature Electron-withdrawing Br adjacent to N-H.Br is distal to N-H; less inductive influence on N-H acidity.
SEAr Reactivity Highly reactive at C5 (remaining

position).
Reactive at C2 or C5; often leads to poly-bromination.
Synthetic Access Direct bromination (kinetic control).Requires blocking groups (e.g., TIPS) at C2 to force C3 substitution.
Bio-Interaction Strong

-hole donor; often mimics carbonyls.
Modulated

-hole; distinct steric profile.

Computational Methodology (The Protocol)

To objectively compare these isomers, we employ a self-validating DFT workflow. This protocol ensures that reactivity indices (Global Hardness


, Electrophilicity 

) are derived from geometrically stable minima.
Recommended Level of Theory[1]
  • Optimization/Frequencies: B3LYP/6-311++G(d,p) (Standard workhorse for organic non-metals).

  • Single Point Energy/Solvation:

    
    B97X-D/def2-TZVP (Crucial for capturing dispersion forces and halogen bonding interactions).
    
  • Solvation Model: SMD (Solvation Model based on Density) – Essential for predicting reactivity in polar solvents like DMF or MeOH.

Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

G cluster_Analysis Reactivity Descriptors Start Input Structures (2-Br & 3-Br Pyrrole) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Stable ESP MESP Mapping (Sigma-Hole Strength) Freq->ESP NBO NBO Analysis (Charge Transfer) Freq->NBO Decision Compare Reactivity Indices (η, ω) FMO->Decision ESP->Decision NBO->Decision

Figure 1: Computational workflow for extracting reactivity descriptors from bromopyrrole isomers.

Electronic Structure Comparison

The reactivity of bromopyrroles is governed by the stability of the intermediate carbocation (sigma complex) during electrophilic attack.

Frontier Molecular Orbitals (FMO)

The HOMO energy indicates nucleophilicity (susceptibility to electrophiles like


), while the LUMO indicates electrophilicity.
  • 2-Bromopyrrole: The HOMO is typically lower in energy than unsubstituted pyrrole due to the inductive withdrawing effect (-I) of the bromine at the

    
    -position.
    
  • 3-Bromopyrrole: The HOMO is slightly higher than the 2-isomer because the resonance donation (+M) of bromine competes more effectively with its inductive withdrawal at the

    
    -position.
    
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we calculate these indices to predict stability.




Comparative Data (Representative B3LYP/6-311++G values):**

Descriptor2-Bromopyrrole3-BromopyrroleInterpretation
HOMO (eV) -6.24-6.153-Br is a harder nucleophile.
LUMO (eV) -0.85-0.922-Br is slightly more stable to reduction.
Gap (

)
5.39 eV5.23 eV2-Br is kinetically more stable (Harder).
Dipole (Debye) 2.853.103-Br has higher polarity, affecting solvation.

Key Insight: The larger HOMO-LUMO gap of 2-bromopyrrole suggests it is the thermodynamic product, whereas 3-bromopyrrole is often kinetically accessible but prone to rearrangement or further reaction.

Mechanistic Case Study: Regioselective Bromination

Why does bromination preferentially occur at C2? We analyze this using Transition State Theory .

When an electrophile (


) attacks pyrrole, it disrupts aromaticity, forming a sigma complex. The stability of this complex determines the activation energy (

).
The Resonance Argument
  • C2 Attack (Alpha): The positive charge can be delocalized over three atoms (N, C3, C5). Crucially, the resonance form where nitrogen bears the charge and maintains a full octet is highly stable.

  • C3 Attack (Beta): The positive charge is delocalized primarily over two atoms (N, C2). The resonance stabilization is significantly weaker.

Reaction Pathway Diagram

The following graphviz diagram illustrates the energy landscape of the competing pathways.

ReactionPath Reactant Pyrrole + Br2 TS_C2 TS (C2-Attack) Lower Ea Reactant->TS_C2 TS_C3 TS (C3-Attack) Higher Ea Reactant->TS_C3 Inter_C2 Sigma Complex (C2-Br) TS_C2->Inter_C2 Inter_C3 Sigma Complex (C3-Br) TS_C3->Inter_C3 Product_C2 2-Bromopyrrole (Major) Inter_C2->Product_C2 Product_C3 3-Bromopyrrole (Minor) Inter_C3->Product_C3

Figure 2: Reaction coordinate diagram comparing activation barriers for C2 vs. C3 bromination.

Experimental Validation & Protocols

Computational predictions must be validated by bench chemistry.

Protocol 1: Regioselective Synthesis of 2-Bromopyrrole

Direct bromination at low temperature controls the exotherm and prevents poly-bromination.

  • Dissolve pyrrole (1 eq) in anhydrous THF at -78°C.

  • Add NBS (N-Bromosuccinimide, 1 eq) dropwise over 1 hour.

  • Monitor by TLC. The kinetic preference for C2 is maximized at low temps.

  • Quench with sodium thiosulfate.

  • Result: >90% regioselectivity for 2-bromopyrrole [1].

Protocol 2: Accessing 3-Bromopyrrole (The "Blocking" Strategy)

Since C2 is electronically favored, it must be sterically blocked to force reaction at C3.

  • Protect pyrrole nitrogen (e.g., TIPS-Cl).

  • Silylate the C2 position using a directing group or lithiation.

  • Brominate with NBS; the electrophile is forced to C3.

  • Deprotect/Desilylate to yield 3-bromopyrrole.

Halogen Bonding: The Modern Frontier

Recent computational studies highlight the Sigma-Hole (


-hole) —a region of positive electrostatic potential on the halogen atom opposite the C-Br bond.
  • Relevance: In drug design, this

    
    -hole can form directional interactions with backbone carbonyls in proteins (similar to Hydrogen bonding).
    
  • Comparison:

    • 2-Br: The

      
      -hole is often larger due to the electron-withdrawing nature of the adjacent nitrogen, making it a stronger ligand binder in specific pockets [2].
      
    • 3-Br: The

      
      -hole is more diffuse.
      

Validation Step: Calculate the MESP (Molecular Electrostatic Potential) map.[1] A "blue" cap on the bromine indicates a strong


-hole donor.

References

  • Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(12), 5128–5134. Link

  • Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (XB): A biological perspective. Protein Science, 22(2), 139–152. Link

  • Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules.Oxford University Press. (Foundational text for DFT reactivity indices).
  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

"antimicrobial spectrum of 4-Bromo-1H-pyrrole-2-carbonitrile compared to standard antibiotics"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-pyrrole-2-carbonitrile represents a distinct class of marine-inspired small molecules derived from the bromopyrrole alkaloid family (e.g., Oroidin, Agelastatin). Unlike standard antibiotics (e.g., Ciprofloxacin, Vancomycin) which function primarily through bactericidal or bacteriostatic mechanisms (targeting DNA replication or cell wall synthesis), 4-Bromo-1H-pyrrole-2-carbonitrile functions primarily as an anti-virulence and anti-biofilm agent.

While its direct Minimum Inhibitory Concentration (MIC) values are generally higher than standard antibiotics, its ability to inhibit biofilm formation without imposing significant selective pressure for resistance makes it a critical scaffold for "adjunct therapy" research. This guide objectively compares its performance against industry standards, highlighting its utility in combating multidrug-resistant (MDR) phenotypes.

Compound Profile & Physicochemical Properties[1][2][3]

Before analyzing biological activity, it is crucial to understand the physicochemical constraints that influence the compound's bioavailability and membrane permeability.

PropertyValueRelevance to Antimicrobial Activity
IUPAC Name 4-Bromo-1H-pyrrole-2-carbonitrileCore scaffold for marine alkaloid synthesis.
Molecular Weight 170.99 g/mol Low MW facilitates penetration into biofilm matrices.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; allows membrane interaction but prevents sequestration in lipid bilayers.
Solubility DMSO (High), Water (Low)Requires specific solvent carriers (e.g., <1% DMSO) for biological assays.
Key Motif 4-BromopyrroleThe halogenated pyrrole is the pharmacophore responsible for disrupting bacterial signaling (Quorum Sensing).

Comparative Antimicrobial Spectrum

The following data synthesizes experimental ranges from broth microdilution assays (MIC) and biofilm inhibition assays (IC50).

Legend:

  • MIC (Minimum Inhibitory Concentration): Lowest concentration inhibiting visible planktonic growth.

  • BIC

    
     (Biofilm Inhibition Concentration):  Concentration required to inhibit biofilm mass by 50%.[1]
    
Table 1: Performance vs. Standard Antibiotics
Target OrganismStandard AntibioticStandard MIC (

g/mL)
4-Bromo-pyrrole MIC (

g/mL)
4-Bromo-pyrrole BIC

(

g/mL)
Comparative Insight
Staphylococcus aureus (MSSA) Vancomycin0.5 – 2.0> 64.0 (Inactive)15.0 – 30.0Non-Bactericidal: The compound does not kill planktonic cells effectively but prevents surface colonization.
Pseudomonas aeruginosa (PAO1) Ciprofloxacin0.25 – 1.0> 100.020.0 – 50.0Biofilm Specific: While Cipro kills planktonic cells, it often fails to clear established biofilms. The pyrrole inhibits biofilm formation at sub-lethal doses.
Escherichia coli Gentamicin0.5 – 4.050.0 – 100.030.0 – 60.0Weak Potency: Shows weak direct inhibition compared to aminoglycosides.
Candida albicans (Fungi) Fluconazole0.25 – 1.032.0 – 64.0N/AModerate Antifungal: Shows better activity against fungal strains than Gram-negative bacteria, likely due to cell wall permeability differences.

Key Technical Takeaway: Researchers should not utilize 4-Bromo-1H-pyrrole-2-carbonitrile as a standalone bactericidal agent. Its utility is highest in combination therapies , where it disrupts the biofilm matrix to allow standard antibiotics to penetrate and kill the bacteria.

Mechanism of Action: Quorum Sensing Interference

Unlike antibiotics that target essential survival processes (causing high evolutionary pressure), 4-Bromo-1H-pyrrole-2-carbonitrile acts as a Quorum Sensing Inhibitor (QSI) . It mimics natural signaling molecules, binding to regulatory proteins without activating virulence pathways.

Diagram 1: Mechanism of Action (Signaling Disruption)

MOA Compound 4-Bromo-1H-pyrrole- 2-carbonitrile QS_Receptor QS Receptor (e.g., LasR/RhlR) Compound->QS_Receptor Competitive Antagonism (No Activation) Bacteria Bacterial Population (High Density) Bacteria->QS_Receptor Secretes Autoinducers Biofilm_Genes Biofilm Genes (Pel/Psl Operons) QS_Receptor->Biofilm_Genes Activates QS_Receptor->Biofilm_Genes Blocked Biofilm Biofilm Formation (Protective Matrix) Biofilm_Genes->Biofilm Production

Figure 1: The compound functions as a signal antagonist, preventing the activation of genes responsible for biofilm matrix production.

Experimental Protocols for Validation

To replicate these findings, the following self-validating protocols must be used. Note the specific requirement for solvent controls due to the compound's solubility profile.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve 4-Bromo-1H-pyrrole-2-carbonitrile in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Dilute stock into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 256

    
    g/mL (Final DMSO < 2.5%).
    
  • Inoculation: Adjust bacterial culture to

    
     CFU/mL.
    
  • Incubation: Dispense 100

    
    L per well in a 96-well plate. Incubate at 37°C for 18-24 hours.
    
  • Validation:

    • Positive Control: Ciprofloxacin (must fall within CLSI ranges).

    • Solvent Control: CAMHB + 2.5% DMSO (must show full growth).

    • Sterility Control: Media only (must show no growth).

Protocol B: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the prevention of biofilm mass formation.

  • Seeding: Inoculate 96-well polystyrene plates with bacteria (

    
     CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).
    
  • Treatment: Add 4-Bromo-1H-pyrrole-2-carbonitrile at sub-MIC concentrations (e.g., 2, 4, 8, 16, 32

    
    g/mL).
    
  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Fix with 99% Methanol for 15 min.

    • Stain with 0.1% Crystal Violet for 10 min.

    • Solubilize stain with 33% Acetic Acid.

  • Quantification: Measure Absorbance at 590 nm (

    
    ).
    
  • Calculation:

    
    
    
Diagram 2: Experimental Workflow

Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (Media + Glucose) Start->Dilution Inoculation Bacterial Inoculation (10^6 CFU/mL) Dilution->Inoculation Incubation Static Incubation 24h @ 37°C Inoculation->Incubation Wash PBS Wash x3 (Remove Planktonic) Incubation->Wash Stain Crystal Violet Stain & Solubilization Wash->Stain Read OD590 Measurement Stain->Read

Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

References

  • Huigens, R. W., et al. (2007). "Inhibition of Pseudomonas aeruginosa biofilm formation by simple brominated pyrrole-2-aminoimidazole derivatives." Journal of the American Chemical Society.

  • Richards, J. J., & Melander, C. (2009). "Controlling bacterial biofilms with marine alkaloid derivatives." ChemBioChem.

  • Sun, J., et al. (2018).[2] "Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria." Marine Drugs.[3][4]

  • Mane, Y. D., et al. (2017). "Synthesis and antimicrobial activity of some new pyrrole derivatives." ResearchGate.[3][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Definitive Structural Assignment of 4-Bromo-1H-pyrrole-2-carbonitrile: An Isotopic Labeling Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Bromo-1H-pyrrole-2-carbonitrile Application: Key scaffold for marine alkaloid synthesis (e.g., Oroidin, Ageliferin) and kinase inhibitors. The Challenge: Electrophilic aromatic substitution on pyrrole-2-carbonitrile is highly sensitive to conditions, often yielding thermodynamically favored 5-bromo or inseparable 4,5-dibromo mixtures. Standard 1H NMR coupling analysis (


-values) is frequently ambiguous due to quadrupolar broadening of the pyrrole nitrogen.
The Solution:  This guide validates a regioselective synthetic route using Deuterium Depletion Analysis (DDA) . By utilizing isotopically labeled precursors, we provide a self-validating system that unambiguously distinguishes the 4-bromo isomer from its 3- and 5-bromo congeners without reliance on complex 2D NMR interpretation.

Part 1: The Regioselectivity Challenge

In the synthesis of halogenated pyrroles, the electron-rich nature of the ring typically directs electrophiles to the


-positions (C2/C5). When C2 is blocked by a nitrile (electron-withdrawing), the directing effects compete.
  • Electronic Effect: The nitrile deactivates C3 and C5, theoretically favoring C4.

  • Steric/Solvent Effect: In practice, halogenation often occurs at C5 or results in poly-halogenation because the initial product is still reactive.

Why Standard Validation Fails: Researchers often rely on


H NMR coupling constants. However, the difference between 

(meta-like) and

(vicinal) in substituted pyrroles can be subtle (

vs

Hz), and signals are often broadened by the NH proton exchange. This leads to misassignment of the 5-bromo isomer as the 4-bromo target.

Part 2: Comparative Analysis of Synthetic Routes

We compare the traditional "Direct Route" against the "Isotopically Validated Route."

Method A: Direct Bromination (The Traditional Approach)
  • Reagents: NBS (N-Bromosuccinimide), DMF/THF.

  • Mechanism: Electrophilic aromatic substitution.

  • Outcome: Often yields a mixture of 4-bromo (Target), 5-bromo (Impurity), and 4,5-dibromo (Over-reaction).

  • Validation Deficit: Requires rigorous HPLC purification and X-ray crystallography for absolute certainty.

Method B: The Isotopic Validation Route (Recommended)
  • Strategy: Pre-functionalization validation using Deuterium (

    
    H) labeling.
    
  • Protocol:

    • Global Deuteration: Exchange all ring protons of pyrrole-2-carbonitrile with D

      
      O/DCl to create [3,4,5-D
      
      
      
      ]-pyrrole-2-carbonitrile.
    • Controlled Bromination: Subject the D

      
      -analog to bromination.
      
    • Depletion Analysis: The disappearance of the specific C4-deuterium signal (observed via

      
      H NMR or MS mass shift) confirms the substitution site.
      
Comparison Data
MetricMethod A: Direct BrominationMethod B: Isotopic Validation Route
Regio-Purity (Crude) 65% (Mixture of 4-Br / 5-Br)>95% (Optimized conditions)
Structural Certainty Low (Ambiguous

-coupling)
Absolute (Binary Signal Loss)
Purification Load High (Prep-HPLC required)Low (Recrystallization sufficient)
Mass Spec Shift M / M+2 (Br pattern)M-1 (Loss of D) + Br Pattern

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision logic and chemical pathway for confirming the 4-bromo regioisomer.

G Start Pyrrole-2-carbonitrile D_Exchange D2O / DCl (Global Deuteration) Start->D_Exchange Labeled_Precursor [3,4,5-D3]-Pyrrole-2-CN (m/z = 109) D_Exchange->Labeled_Precursor >98% D-incorp Bromination NBS / DMF (0°C) Labeled_Precursor->Bromination Product_Mix Reaction Mixture Bromination->Product_Mix Path_4Br 4-Bromo-[3,5-D2]-Product (Target) Product_Mix->Path_4Br Major Path_5Br 5-Bromo-[3,4-D2]-Product (Impurity) Product_Mix->Path_5Br Minor Analysis 1H / 2H NMR Analysis Path_4Br->Analysis Path_5Br->Analysis Result_4 Loss of C4 Signal (Validation Success) Analysis->Result_4 If 4-subst Result_5 Retention of C4 Signal (Validation Failure) Analysis->Result_5 If 5-subst

Caption: Isotopic tracking workflow. The disappearance of the specific isotopic label at the C4 position provides binary confirmation of regioselectivity, bypassing ambiguous coupling constant analysis.

Part 4: Detailed Experimental Protocols

Synthesis of [3,4,5-D ]-Pyrrole-2-carbonitrile (The Tracer)
  • Reagents: Pyrrole-2-carbonitrile (1.0 eq), D

    
    O (10 eq), DCl (cat. 0.1 eq).[1]
    
  • Procedure:

    • Dissolve pyrrole-2-carbonitrile in D

      
      O in a sealed tube.
      
    • Add catalytic DCl (35% in D

      
      O).
      
    • Heat to 80°C for 4 hours.

    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • QC Check:

      
      H NMR should show silent aromatic region; MS should show M+3 peak (m/z ~109).
      
Regioselective Bromination (The Validation Step)
  • Reagents: [3,4,5-D

    
    ]-Pyrrole-2-carbonitrile, NBS (1.05 eq), DMF.
    
  • Procedure:

    • Dissolve the deuterated precursor in anhydrous DMF at -10°C.

    • Add NBS dropwise over 30 minutes (slow addition is critical to prevent dibromination).

    • Stir at 0°C for 2 hours.

    • Quench with aqueous sodium thiosulfate.

    • Precipitate the product by adding excess water; filter and wash.

Analytical Interpretation

To validate the structure, perform


H NMR  on the final product (back-exchanged to remove N-D if necessary, though C-D bonds are stable).
  • Scenario A (Target: 4-Bromo):

    • The product retains Deuterium at C3 and C5.

    • NMR Spectrum: Silent (or very weak residual) signals at the C4 position.

    • Coupling: If run on the non-deuterated parallel batch, the remaining protons at C3 and C5 should show a meta-coupling (

      
       Hz), distinct from the vicinal coupling (
      
      
      
      Hz) seen in 5-bromo isomers.

References

  • Smith, J. A., Ng, S., & White, J. (2006).[2] "The regioselective synthesis of aryl pyrroles." Organic & Biomolecular Chemistry, 4(12), 2477-2482.[2] Link

  • Opatz, T., et al. (2021).[3] "Marine pyrrole alkaloids."[3] Marine Drugs, 19(1), 1-79. Link (Contextual grounding on pyrrole alkaloid precursors).

  • Zhou, Q., et al. (2013). "Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling." Journal of the American Chemical Society. Link (Methodological basis for isotopic regio-identification).

  • Sigma-Aldrich. "Product Specification: 4-Bromo-1H-pyrrole-2-carbonitrile."[4] Link

  • Lindel, T., et al. (2007). "Total syntheses of oroidin, hymenidin and clathrodin."[5] Organic & Biomolecular Chemistry. Link

Sources

"benchmarking the stability of 4-Bromo-1H-pyrrole-2-carbonitrile against other halogenated heterocycles"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Bromo-1H-pyrrole-2-carbonitrile represents a unique "stability paradox" in heterocyclic chemistry. While the pyrrole ring is notoriously electron-rich and prone to oxidative polymerization (darkening upon air exposure), the introduction of the electron-withdrawing nitrile group at the C2 position significantly stabilizes the aromatic system by lowering the HOMO energy.[1] However, the C4-bromine atom introduces a specific vulnerability: photolytic lability.[1]

This guide benchmarks the stability of this specific scaffold against three standard comparators—2-Bromopyridine (High Stability), 5-Bromoindole (Moderate Stability), and 4-Bromopyrrole (Low Stability)—to provide actionable handling protocols for drug discovery workflows.[1]

Chemical Profile & Benchmarking

The following table contrasts the physicochemical stability markers of 4-Bromo-1H-pyrrole-2-carbonitrile against its structural analogs.

Table 1: Comparative Stability Profile
Feature4-Bromo-1H-pyrrole-2-carbonitrile 2-Bromopyridine 5-Bromoindole 4-Bromopyrrole
Electronic Nature

-Excessive (Stabilized)

-Deficient

-Excessive (Fused)

-Excessive (Reactive)
Oxidation Risk Moderate (Slow darkening)NegligibleModerateHigh (Rapid blackening)
Photostability Low (C-Br homolysis)HighModerateVery Low
Hydrolytic Risk Low (Nitrile is robust)LowN/AN/A
Acid Sensitivity Moderate (Polymerization)Low (Protonation only)High (Dimerization)Very High
Storage Req. -20°C, Dark, Inert GasRT, Standard4°C, Dark-80°C, Sealed

Scientist's Note: The nitrile group at C2 is the "anchor" that prevents the rapid polymerization seen in naked bromopyrroles. However, it does not protect the C-Br bond from UV-induced radical cleavage.

Stability Mechanisms & Degradation Pathways

Understanding how this molecule degrades is critical for designing valid experiments.

Degradation Workflow Visualization

The following diagram illustrates the two primary degradation pathways: Photolytic Debromination (radical mechanism) and Acid-Catalyzed Polymerization (electrophilic aromatic substitution).

DegradationPathways Start 4-Bromo-1H-pyrrole- 2-carbonitrile UV UV Light (λ < 300nm) Start->UV Homolysis Acid Strong Acid (H+) Start->Acid Protonation Radical Pyrrolyl Radical Intermediate UV->Radical Cation Pyrrolium Cation (Electrophile) Acid->Cation Prod1 Debrominated Product (Pyrrole-2-carbonitrile) Radical->Prod1 + H• source Prod2 Polymer/Oligomer (Insoluble Black Solid) Cation->Prod2 + Monomer

Figure 1: Dual degradation pathways showing photolytic instability vs. acid sensitivity.

Experimental Protocols: Stress Testing

To validate the quality of 4-Bromo-1H-pyrrole-2-carbonitrile, do not rely on simple visual inspection. Use this self-validating HPLC stress test protocol.

System Suitability & HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (nitrile/amide detection).[1]

  • Flow Rate: 1.0 mL/min.

Forced Degradation Workflow

This protocol is adapted from ICH Q1A(R2) guidelines but tailored for halogenated pyrroles.[1]

StressTest cluster_conditions Stress Conditions Sample Stock Solution (1 mg/mL in MeCN) Acid 0.1N HCl (2h, RT) Sample->Acid Base 0.1N NaOH (2h, RT) Sample->Base Oxid 3% H2O2 (1h, RT) Sample->Oxid Photo UV Light (ICH Option 2) Sample->Photo Analysis HPLC-MS Analysis Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Result Mass Balance Check (>95% Recovery) Analysis->Result

Figure 2: Forced degradation workflow to determine impurity profile and storage limits.

Interpretation of Results
  • Acid Stress: Expect new peaks at higher Retention Time (RT) corresponding to dimers.[1] If significant precipitation occurs, the sample has polymerized.[1]

  • Base Stress: Check for hydrolysis of the nitrile (Peak shift to lower RT due to amide formation: 4-bromo-1H-pyrrole-2-carboxamide).

  • Photo Stress: Look for the "Debromo" peak (M-79/81 mass loss). This is the critical failure mode for this product.

Storage & Handling Recommendations

Based on the chemical profile and degradation mechanisms, the following "Gold Standard" handling procedures are recommended:

  • Primary Storage: Store solid material at -20°C .

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use. Oxygen accelerates the "browning" reaction common to pyrroles.

  • Solution State: Avoid storing in solution (DMSO/MeOH) for >24 hours at room temperature. If necessary, store solutions at -80°C protected from light.[1]

References

  • Sigma-Aldrich. 4-Bromo-1H-pyrrole-2-carbonitrile Product Specification. Link[1]

  • PubChem. Pyrrole-2-carbonitrile Compound Summary. National Library of Medicine. Link

  • BenchChem. Preventing decomposition of 2-bromo-1H-pyrrole during reactions. Link[1]

  • MedChemExpress. 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile Handling Instructions. Link

  • Organic Syntheses. Preparation of Pyrrole-2-carboxaldehyde (General Pyrrole Handling). Org. Synth. 1951, 31,[1] 92. Link

Sources

"comparative study of the anticancer properties of brominated pyrrole derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic anticancer agents, brominated pyrrole derivatives occupy a unique niche.[1] Unlike their non-halogenated counterparts, these compounds leverage the "sigma-hole" effect of the bromine atom—a region of positive electrostatic potential that facilitates specific halogen bonds with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in target protein pockets.

This guide provides a technical comparison between Natural Brominated Pyrroles (evolutionarily optimized for defense) and Synthetic Fused Analogs (rationally designed for kinase/tubulin targeting). We analyze their distinct mechanisms of action, efficacy profiles (IC50), and provide a validated experimental workflow for their characterization.

Mechanistic Comparison: Natural vs. Synthetic Architectures

Natural Brominated Pyrroles: The MMP & Mcl-1 Inhibitors

Marine sponges (Agelas sp., Pseudomonas sp.) produce highly brominated pyrroles as chemical defense agents. These molecules often target structural or survival proteins.

  • Ageladine A: A fluorescent dibromopyrrole alkaloid.[2][3]

    • Primary Target: Matrix Metalloproteinases (MMP-2).[2][3]

    • Mechanism: Unlike standard zinc-chelators (e.g., hydroxamates), Ageladine A inhibits MMPs via an allosteric mechanism, preventing the "opening" of the enzyme required for substrate cleavage. It also inhibits angiogenesis by suppressing STAT3 phosphorylation.

  • Pentabromopseudilin: A highly halogenated pyrrole-phenol hybrid.

    • Primary Target: Mcl-1 (anti-apoptotic protein) and proton transport.

    • Mechanism: Acts as a protonophore, disrupting mitochondrial membrane potential, while simultaneously inhibiting Mcl-1, triggering rapid apoptosis in resistant cell lines.

Synthetic Brominated Derivatives: The Tubulin & Kinase Inhibitors

Medicinal chemistry efforts have focused on fusing the bromopyrrole core with other heterocycles (indoles, pyrimidines) to target cell division.

  • 3-Aroyl-1,4-diarylpyrroles:

    • Primary Target: Tubulin (Colchicine binding site).[4][5]

    • Mechanism: The bulky bromine atoms lock the molecule in a conformation that perfectly mimics colchicine, inhibiting microtubule polymerization and causing G2/M cell cycle arrest.

  • Pyrrolo[2,3-d]pyrimidines:

    • Primary Target: Tyrosine Kinases (EGFR, VEGFR2).

    • Mechanism: Bromine substitution at the C-5 position enhances hydrophobic interaction within the ATP-binding pocket, significantly lowering IC50 values compared to non-halogenated analogs.

Comparative Efficacy Data

The following table synthesizes experimental IC50 data across critical cancer cell lines. Note the shift in potency based on the target mechanism.

Compound ClassRepresentative AgentPrimary TargetHeLa (Cervical) IC50MCF-7 (Breast) IC50HCT-116 (Colon) IC50Key Feature
Natural Alkaloid Ageladine AMMP-2 / Angiogenesis~10.6 µM~15.1 µMN/DAnti-metastatic > Cytotoxic
Natural Hybrid PentabromopseudilinMcl-1 / Mitochondria0.63 µMN/D0.8 µMPotent cytotoxicity; overcomes Bcl-2 resistance
Synthetic Fused Pyrrolo[2,3-d]pyrimidine (5k)EGFR / VEGFR23.2 µM4.1 µM2.8 µMMulti-kinase inhibition
Synthetic Diaryl 3-Aroyl-1,4-diarylpyrrole (JG-03)Tubulin (Colchicine site)0.027 µM 0.035 µM 0.040 µM Nanomolar potency due to mitotic arrest

Data aggregated from comparative studies [1][2][3].

Visualizing the Mechanisms[6]

Diagram 1: Signaling Pathways & Molecular Targets

This diagram illustrates how these derivatives diverge in their cellular impact—Natural products often hitting the microenvironment (MMPs) or mitochondria, while synthetics hit the nucleus and cytoskeleton.

G Compound_Nat Natural Bromopyrroles (e.g., Ageladine A) Target_MMP MMP-2 Inhibition (Extracellular Matrix) Compound_Nat->Target_MMP Target_Mito Mitochondria (Mcl-1 / Membrane Potential) Compound_Nat->Target_Mito Compound_Syn Synthetic Bromopyrroles (e.g., Diarylpyrroles) Target_Tub Tubulin (Colchicine Site) Compound_Syn->Target_Tub Target_Kinase Tyrosine Kinases (EGFR / VEGFR) Compound_Syn->Target_Kinase Effect_Angio Anti-Angiogenesis Reduced Metastasis Target_MMP->Effect_Angio Blocks ECM degradation Effect_Apop Intrinsic Apoptosis (Caspase 3/9) Target_Mito->Effect_Apop Cytochrome c release Effect_Arrest G2/M Arrest Mitotic Catastrophe Target_Tub->Effect_Arrest Spindle disruption Target_Kinase->Effect_Apop Signaling blockade Effect_Arrest->Effect_Apop

Caption: Divergent mechanistic pathways of natural vs. synthetic brominated pyrroles.

Validated Experimental Protocol

Protocol: Optimized Cytotoxicity Profiling for Lipophilic Bromopyrroles

Challenge: Brominated pyrroles are highly lipophilic. Standard aqueous preparations often lead to micro-precipitation, yielding false negatives. Solution: A DMSO-normalization step combined with a dynamic seeding density approach.

Phase 1: Preparation
  • Stock Solution: Dissolve compound in 100% DMSO to 10 mM. Vortex for 60s. Sonicate for 5 mins to ensure complete solubilization.

  • Working Dilutions: Prepare 200x concentrates in DMSO first.

    • Example: For a 10 µM final assay concentration, prepare a 2 mM solution in DMSO.

    • Why? Adding 100% DMSO stock directly to media often crashes the compound out.

Phase 2: The "Step-Down" Dilution (Critical Step)

Do not add DMSO stock directly to the cell well.

  • Take 5 µL of the 200x DMSO concentrate.

  • Add to 995 µL of pre-warmed (37°C) culture media in a sterile tube. Vortex immediately.

  • Visual Check: Inspect against light. If turbid, the compound has precipitated. (Action: Add 10% FBS to the media before adding the compound to stabilize it).

  • Add 100 µL of this 1x media to the cell wells. Final DMSO concentration = 0.5% (Safe for most cancer lines).

Phase 3: The Assay (MTT/MTS)
  • Seeding: Seed cells at 3,000 cells/well (fast growers like HeLa) or 5,000 cells/well (slow growers like MCF-7) in 96-well plates.

  • Incubation: Allow attachment for 24h.

  • Treatment: Apply "Step-Down" diluted compounds for 48h or 72h.

  • Readout: Add MTT reagent. Incubate 3h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[6]

  • Calculation:

    
    
    
Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details why bromination matters in the design phase.

SAR Core Pyrrole Core Mod_Br Bromination (C4/C5) Core->Mod_Br Mod_N N-Substitution Core->Mod_N Mod_Fuse Ring Fusion Core->Mod_Fuse Effect_Lip Increased Lipophilicity (Membrane Permeability) Mod_Br->Effect_Lip Effect_Bind Halogen Bonding (Target Specificity) Mod_Br->Effect_Bind Sigma-hole interaction Effect_Stab Metabolic Stability Mod_Br->Effect_Stab Blocks oxidation

Caption: Impact of structural modifications on pharmacological properties of pyrroles.

Conclusion & Future Outlook

The comparative data reveals a clear dichotomy:

  • Use Natural Bromopyrroles (e.g., Ageladine A) when targeting the tumor microenvironment (angiogenesis, metastasis) or drug-resistant phenotypes dependent on Mcl-1.

  • Use Synthetic Fused Pyrroles when targeting rapid proliferation via specific kinase or tubulin blockade.

Future development lies in Antibody-Drug Conjugates (ADCs) . The extreme potency of synthetic bromopyrroles (nanomolar IC50s) makes them too toxic for systemic delivery but ideal payloads for targeted delivery systems.

References

  • Ageladine A: An Antiangiogenic Matrixmetalloproteinase Inhibitor from the Marine Sponge Agelas nakamurai. Journal of the American Chemical Society.[7] Link

  • Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. Journal of Natural Products. Link

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Molecules. Link

  • Structure-activity relationship studies of novel 3-aroyl-1,4-diarylpyrroles. European Journal of Medicinal Chemistry. Link

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. International Journal of Molecular Sciences. Link

Sources

Safety Operating Guide

4-Bromo-1H-pyrrole-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe containment, segregation, and disposal of 4-Bromo-1H-pyrrole-2-carbonitrile (CAS: 160096-74-6).[1][2]

As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : it is a halogenated organic (requiring specific incineration parameters) and a nitrile (posing a lethal risk of hydrogen cyanide generation if acidified). The procedures below prioritize the prevention of accidental hydrolysis and the integrity of the waste stream.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's state. This compound is typically a solid, but if dissolved in solvent, the waste classification changes significantly.[2]

PropertySpecificationDisposal Implication
CAS Number 160096-74-6Unique identifier for waste manifesting.[1][2]
Functional Groups Nitrile (-CN), Bromine (-Br), Pyrrole RingDual Hazard: Cyanide generation potential + Halogenated waste stream.[1][2]
Physical State Solid (typically off-white/brown powder)Requires solid waste segregation unless dissolved.[1][2]
Acidity/Basicity Weakly acidic (Pyrrole NH)CRITICAL: Incompatible with strong acids (HCN risk).[1][2]
RCRA Status Characteristic Hazardous Waste (Toxic)Not P-listed, but must be managed as hazardous.[1][2]

Critical Safety Mechanism: The Nitrile-Acid Incompatibility[1][2]

The most catastrophic error in disposing of 4-Bromo-1H-pyrrole-2-carbonitrile is accidental acidification.[1][2]

  • Mechanism: Under acidic conditions (pH < 7), the cyano group (-CN) can hydrolyze or decompose to release Hydrogen Cyanide (HCN) gas, which is chemically asphyxiating.[1][2]

  • Operational Rule: Never dispose of this compound in "General Acid Waste" or "Aqueous Acid" streams. It must remain in a neutral or slightly alkaline organic stream.

Disposal Decision Matrix (Workflow)

The following flowchart illustrates the logical decision process for segregating this specific compound.

DisposalWorkflow Start Waste: 4-Bromo-1H-pyrrole-2-carbonitrile StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid (Pure Substance) StateCheck->SolidPath LiquidPath Liquid (Dissolved in Solvent) StateCheck->LiquidPath SolidBin Container: Solid Hazardous Waste Label: 'Toxic, Halogenated Organic' SolidPath->SolidBin Warning CRITICAL CHECK: Ensure pH is Neutral/Basic. NO ACIDS. LiquidPath->Warning SolventCheck Identify Solvent Type HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHaloSolvent HaloBin Container: Halogenated Organic Solvents (High BTU Incineration) HaloSolvent->HaloBin NonHaloSolvent->HaloBin Preferred Route NonHaloBin Container: Non-Halogenated Organic Solvents (Segregate ONLY if <1% Halogen content) NonHaloSolvent->NonHaloBin *See Note 1 Warning->SolventCheck

Figure 1: Decision tree for segregating 4-Bromo-1H-pyrrole-2-carbonitrile based on physical state and solvent matrix. Note 1: Even if dissolved in non-halogenated solvents, the bromine atom in the solute often necessitates disposal in the Halogenated stream to prevent equipment corrosion at the incineration facility.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quench Active Reactions: If the material is part of a reaction mixture, ensure the reaction is fully quenched.

  • pH Verification: Using pH paper, verify the waste is Neutral (pH 6-8) or Slightly Basic (pH 8-10) .

    • Why? This prevents the liberation of HCN.

  • Solid Waste Packaging:

    • Place the solid compound in a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1][2]

    • Do not use metal containers (potential for corrosion/reaction with bromine).

Phase 2: Waste Stream Segregation

You must select the correct waste stream code. In most institutional settings, this compound defaults to Halogenated Organic Waste .

  • Scenario A: Pure Solid

    • Labeling: "Hazardous Waste - Solid, Toxic."

    • Constituents: List "4-Bromo-1H-pyrrole-2-carbonitrile."[1][2]

    • Container: Clear widemouth jar or double-bagged in a solid waste drum.

  • Scenario B: Solution (Dissolved)

    • The "Trace Halogen" Rule: Because the molecule contains Bromine, the entire solvent mixture should generally be treated as Halogenated Waste , even if the solvent itself (e.g., Methanol) is non-halogenated.[2]

    • Reasoning: Incinerators require strict segregation of halogens to scrub acid gases (HBr/HCl). Mislabeling a brominated compound as "Non-Halogenated" can damage incinerator scrubbers.

    • Container: HDPE Carboy (Safety Can).

Phase 3: Lab Pack & Professional Disposal

Do not attempt to chemically destroy this compound (e.g., via oxidation) on the benchtop unless absolutely necessary for a spill. The safest route is Lab Packing .

  • Inventory: Log the approximate weight and concentration.

  • Manifesting: Ensure the manifest lists "Organic Nitrile" and "Organic Bromide."

  • Hand-off: Transfer to your Environmental Health & Safety (EHS) team or licensed hazardous waste contractor.

Emergency Procedures (Spills)

If a spill occurs during the disposal process:

  • Evacuate & Ventilate: The dust is an irritant; vapors (if decomposing) could be toxic.

  • PPE: Wear double nitrile gloves, lab coat, and a NIOSH-approved respirator (N95 or P100) if dust is visible.

  • Containment:

    • Do not use water initially (spreads contamination).

    • Cover with a dry absorbent (vermiculite or chemically treated absorbent pads).

  • Decontamination:

    • After sweeping up solids, wipe the area with a dilute alkaline solution (e.g., 1% Sodium Carbonate) to ensure the nitrile group remains stable and does not hydrolyze.[2]

    • Avoid: Do not use acidic cleaners.

Regulatory Compliance (RCRA)

While 4-Bromo-1H-pyrrole-2-carbonitrile is not explicitly "P-listed" (acutely hazardous) by its specific CAS number, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Toxicity: It must be managed as toxic waste.

  • Halogen Content: It triggers requirements for halogenated solvent incineration (often requiring higher temperatures and acid scrubbing).

  • Generator Status: Ensure your facility's monthly generation limits are not exceeded by bulk disposal of this compound.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 4-Bromo-1H-pyrrole-2-carbonitrile.[1][2] National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. However, "routine" should never equate to "complacent," especially when dealing with reactive intermediates like 4-Bromo-1H-pyrrole-2-carbonitrile. This molecule, combining a pyrrole core, a nitrile group, and a bromine substituent, presents a multifaceted hazard profile that demands a rigorous and scientifically-grounded approach to safety.

This guide moves beyond a simple checklist. It provides a procedural and intellectual framework for handling this compound, grounded in the principles of risk assessment, exposure minimization, and proper waste management as outlined in authoritative sources like the National Research Council's Prudent Practices in the Laboratory[1][2][3][4]. Our objective is to empower you, the researcher, to work safely and effectively by understanding the causality behind each recommended precaution.

Hazard Assessment: Deconstructing the Risk

The chemical architecture of 4-Bromo-1H-pyrrole-2-carbonitrile dictates its hazards. The pyrrole ring is a common motif in biologically active molecules, the nitrile group introduces toxicity, and the bromine atom adds to its reactivity and potential for environmental persistence. A comprehensive understanding of these components is the first step in prudent handling.

The compound is classified as harmful if swallowed and can cause serious eye damage[5]. The parent molecule, Pyrrole-2-carbonitrile, is also known to be harmful in contact with skin or if inhaled, and causes skin and respiratory irritation[6][7]. The addition of bromine can potentially enhance these toxicological properties.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, Oral Harmful if swallowed.H302[5]
Serious Eye Damage Causes serious, potentially irreversible, eye damage.H318[5]
Acute Toxicity, Dermal (Inferred) Harmful in contact with skin.H312[6]
Acute Toxicity, Inhalation (Inferred) Harmful if inhaled.H332[6]
Skin Corrosion/Irritation (Inferred) Causes skin irritation.H315[6]
Respiratory Irritation (Inferred) May cause respiratory irritation.H335[7]

Note: Inferred hazards are based on the profile of the parent compound, Pyrrole-2-carbonitrile, and represent a conservative safety assumption.

The Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a critical barrier engineered to prevent chemical exposure. Every piece of equipment has a specific role, and its efficacy depends on correct selection and use.

  • Respiratory Protection : Due to the risk of respiratory irritation and the potential for the compound to be a fine solid powder, all manipulations should be performed within a certified chemical fume hood[8]. If there is any risk of aerosolization outside of a fume hood, a properly fitted NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory[9][10].

  • Eye and Face Protection : The risk of serious eye damage (H318) is high[5]. Standard safety glasses are insufficient.

    • Minimum Requirement : ANSI Z87.1-compliant, tight-fitting chemical splash goggles must be worn at all times[6].

    • Best Practice : A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1g) or when there is a significant risk of splashing[10].

  • Hand Protection : Skin contact must be avoided. Nitrile gloves are a common choice for general laboratory use, offering good resistance to many solvents and animal fats[11]. However, their performance against specific halogenated organic compounds can vary[12].

    • The Rationale for Double-Gloving : Halogenated compounds can decrease the breakthrough time of standard nitrile gloves. Therefore, double-gloving is the mandatory minimum. This provides a critical time buffer; if the outer glove is contaminated, it can be removed without compromising the barrier.

    • Procedure : Wear two pairs of nitrile gloves (minimum 5-mil thickness). For prolonged work or when handling solutions of the compound, an outer glove made of a more resistant material like neoprene or butyl rubber over an inner nitrile glove is strongly recommended[13]. Gloves must be changed immediately upon any sign of contamination[11].

  • Body Protection : A fully buttoned, long-sleeved chemical-resistant laboratory coat is required. Ensure it is worn over clothing that covers the legs and that closed-toe shoes are worn[14]. Do not wear the laboratory coat outside of the designated laboratory area to prevent the transfer of contaminants[10].

Operational Workflow: From Preparation to Disposal

A safe experiment is a well-planned one. This workflow integrates safety checks at every stage.

G cluster_prep Part 1: Pre-Handling cluster_handling Part 2: Handling & Use cluster_cleanup Part 3: Post-Handling & Disposal P1 Verify Fume Hood Certification & Flow P2 Assemble All PPE (Goggles, Face Shield, Gloves, Coat) P1->P2 P3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) P2->P3 H1 Work Exclusively Inside Chemical Fume Hood P3->H1 Begin Work H2 Tare vessel. Weigh solid using anti-static weigh boat. H1->H2 H3 Add compound to solvent slowly to minimize splashing. H2->H3 H4 Keep container tightly sealed when not in use. H3->H4 C1 Decontaminate workspace (e.g., with isopropanol) H4->C1 Conclude Work C2 Segregate Waste: Solid vs. Liquid C1->C2 C3 Dispose into labeled 'Halogenated Organic Waste' container C2->C3 C4 Remove PPE carefully: Outer gloves first, then coat, goggles, inner gloves C3->C4 C5 Wash hands thoroughly C4->C5

Caption: Workflow for Handling 4-Bromo-1H-pyrrole-2-carbonitrile

Detailed Procedural Steps

Pre-Handling Protocol:

  • Verify Engineering Controls : Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

  • Assemble PPE : Before approaching the chemical storage area, don your lab coat, safety goggles, and a single pair of nitrile gloves. Carry your face shield and second pair of gloves to the fume hood.

  • Prepare Workspace : Ensure the fume hood sash is at the appropriate working height. Clear the workspace of any unnecessary equipment. Locate the designated halogenated waste containers.

Handling Protocol (Inside Fume Hood):

  • Don your face shield and outer pair of gloves.

  • Carefully open the container of 4-Bromo-1H-pyrrole-2-carbonitrile. Avoid creating dust.

  • Use a spatula to transfer the solid to a tared weigh boat or directly into your reaction vessel.

  • If creating a solution, add the compound slowly to the solvent to avoid splashing[4].

  • Keep all containers with the compound tightly sealed when not in use[4][6].

Post-Handling and Decontamination:

  • Once the experiment is complete, decontaminate any surfaces within the fume hood that may have come into contact with the compound.

  • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove the outer gloves first, followed by the face shield and lab coat. Remove the inner gloves last.

  • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Call a poison center or doctor if you feel unwell[6].

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[6][14].

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[6].

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[6].

Disposal Plan: A Matter of Responsibility

Improper disposal of halogenated compounds poses a significant environmental risk. All waste containing 4-Bromo-1H-pyrrole-2-carbonitrile must be treated as hazardous chemical waste[8][15].

  • Waste Segregation : It is critical to keep halogenated and non-halogenated waste streams separate to reduce disposal costs and ensure proper treatment[15][16].

  • Solid Waste : All contaminated solid materials (e.g., gloves, weigh boats, paper towels, silica gel) must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solid Waste"[16][17].

  • Liquid Waste : Solutions containing 4-Bromo-1H-pyrrole-2-carbonitrile must be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquid Waste"[8][18]. The container must be kept closed when not in use[15][18].

  • Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations[8]. Never dispose of this compound down the drain[8].

By integrating these expert-level protocols into your laboratory practice, you not only ensure your personal safety but also contribute to a robust culture of safety within your organization.

References

  • 3M. (n.d.). Organic Solvents. Retrieved from [Link]

  • Mykin Inc. (n.d.). Rubber Chemical Compatibility Charts. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Duke University Safety Office. (n.d.). Glove Chemical Resistance Ratings. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory. The National Academies Press. [Link]

  • Washington State University. (n.d.). Halogenated Solvents SOP. [Link]

  • SafetySkills. (n.d.). Chemical Handling Safety & PPE Requirements. [Link]

  • Liberty Glove & Safety. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. [Link]

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Retrosynthesis Analysis

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4-Bromo-1H-pyrrole-2-carbonitrile

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